molecular formula C2H5NO B566483 N-METHYL-D3-FORM-D1-AMIDE CAS No. 110505-55-0

N-METHYL-D3-FORM-D1-AMIDE

Cat. No.: B566483
CAS No.: 110505-55-0
M. Wt: 63.092
InChI Key: ATHHXGZTWNVVOU-MZCSYVLQSA-N
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Description

N-METHYL-D3-FORM-D1-AMIDE ( 110505-55-0) is a stable isotopically labeled chemical compound supplied for research use only. With a molecular formula of C2HD4NO and a molecular weight of 63.09 g/mol, this compound features deuterium (D) atoms incorporated at specific positions on the methyl group and formamide backbone. Isotopically labeled compounds like N-METHYL-D3-FORM-D1-AMIDE are indispensable tools in modern scientific research. They are widely used as internal standards in mass spectrometry-based analytical methods, enabling precise quantification of analytes in complex biological matrices. Furthermore, they serve as critical tracers in metabolism studies and reaction mechanism elucidation, allowing researchers to track the fate of atoms and molecular pathways with high specificity. The incorporation of deuterium can also influence the physicochemical properties of a molecule, making such compounds valuable for investigating isotope effects in chemical and biological systems. This product is intended for use by qualified researchers in analytical chemistry, pharmaceutical development, and metabolic research. For comprehensive handling instructions, safety information, and detailed specifications, please refer to the Safety Data Sheet (SDS).

Properties

CAS No.

110505-55-0

Molecular Formula

C2H5NO

Molecular Weight

63.092

IUPAC Name

1-deuterio-N-(trideuteriomethyl)formamide

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D

InChI Key

ATHHXGZTWNVVOU-MZCSYVLQSA-N

SMILES

CNC=O

Synonyms

N-METHYL-D3-FORM-D1-AMIDE

Origin of Product

United States

Foundational & Exploratory

Technical Guide: N-Methyl-d3-form-d1-amide – Properties, Synthesis, and Mechanistic Applications

[1]

Abstract

N-Methyl-d3-form-d1-amide (CAS 110505-55-0), also known as N-methylformamide-d4 (NMF-d4), is the fully deuterated isotopologue of the industrial solvent and experimental antineoplastic agent N-methylformamide.[1] This compound serves as a critical probe in mechanistic toxicology and metabolomics due to the profound primary Kinetic Isotope Effect (KIE) it exhibits at the formyl position.[2] This guide details the physicochemical properties, synthesis protocols, and application of NMF-d4 in elucidating metabolic pathways, specifically distinguishing between oxidative bioactivation and hydrolytic clearance.

Chemical Identity and Physicochemical Properties[1][3][4][5][6]

The deuteration of N-methylformamide introduces significant changes in vibrational frequency and mass, impacting both its spectroscopic signature and reaction kinetics.

Structural Specifications
PropertyData
Chemical Name N-Methyl-d3-form-d1-amide
Synonyms N-Methylformamide-d4; NMF-d4
CAS Number 110505-55-0
Molecular Formula

Molecular Weight 63.09 g/mol (vs. 59.07 g/mol for unlabelled)
Structure

Isotopic Purity Typically

atom % D
Physical Properties & Isotope Effects

Deuteration increases the density and alters the boiling point due to the Ubbelohde effect and mass differences.

PropertyUnlabelled NMFNMF-d4 (Deuterated)Note
Appearance Colorless liquidColorless liquidHygroscopic
Density (25°C) 1.011 g/mL~1.06 - 1.07 g/mLEstimated based on d3-analog (

=1.062)
Boiling Point 199–201 °C~198–199 °CMinimal shift observed
Flash Point 111 °C> 111 °CHigh thermal stability
Solubility Water, AlcoholsWater, Alcohols, DMSOFully miscible

Technical Insight: The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy difference


 kcal/mol). This stability is the fundamental basis for its use in diminishing metabolic toxicity.

Mechanistic Applications in Drug Development[1][6][11]

The Kinetic Isotope Effect (KIE) and Hepatotoxicity

N-methylformamide (NMF) is known to cause centrilobular hepatic necrosis. The toxicity is not intrinsic to the parent molecule but arises from metabolic bioactivation. NMF-d4 is used to prove that oxidation of the formyl C-H bond is the rate-determining step (RDS) in this toxicity pathway.

  • Unlabelled NMF: Rapidly oxidized by CYP2E1 to a reactive intermediate (likely methyl isocyanate or a carbamoylating species) which depletes glutathione (GSH).

  • Deuterated NMF-d4: The C-D bond cleavage is significantly slower (

    
    ). This "metabolic switching" reduces the formation of the toxic intermediate, allowing safer clearance pathways (e.g., renal excretion) to dominate.
    
Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate caused by deuteration.

MetabolicPathwayNMFN-Methylformamide(NMF)CYPCYP2E1OxidationNMF->CYPFast (kH)ClearanceRenal Excretion(Unchanged)NMF->ClearanceNMF_d4NMF-d4(Deuterated)NMF_d4->CYPSlow (kD)High KIENMF_d4->ClearanceDominant Pathway(Reduced Toxicity)IntermediateReactive Intermediate[H-N=C=O] / Carbamoylating AgentCYP->IntermediateGSH_AdductS-(N-methylcarbamoyl)glutathione(Toxic Marker)Intermediate->GSH_AdductGSH Depletion-> Liver Necrosis

Figure 1: Comparative metabolism of NMF and NMF-d4. The deuterated analog faces a high energetic barrier at the oxidation step (CYP2E1), shifting the balance toward safe renal excretion.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-d3-form-d1-amide

Objective: Synthesize high-purity NMF-d4 using a base-catalyzed aminolysis of deuterated methyl formate.

Reagents:

  • Methyl formate-d1 (

    
    ) or Methyl formate-d4 (
    
    
    )
  • Methylamine-d3 hydrochloride (

    
    )
    
  • Sodium Methoxide (NaOMe) or Potassium Carbonate (

    
    )
    
  • Methanol-d4 (optional, for solvent consistency)

Workflow:

  • Free Base Liberation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend Methylamine-d3 HCl (1.0 eq) in anhydrous methanol.

    • Add NaOMe (1.0 eq) slowly at 0°C under

      
       atmosphere to liberate the free amine. Stir for 30 mins.
      
  • Acylation:

    • Add Methyl formate-d1 (1.2 eq) dropwise to the reaction mixture at 0°C. The reaction is exothermic; maintain temperature

      
      .
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Purification:

    • Remove solvent (methanol) via rotary evaporation at reduced pressure.

    • Filter off the inorganic salts (NaCl).

    • Distillation: Perform fractional distillation under vacuum. NMF-d4 has a high boiling point; use a short-path distillation head. Collect the fraction boiling at ~80–85°C at 10 mmHg.

  • QC Validation:

    • Confirm structure via

      
      -NMR (should show no signals for formyl or methyl protons, only the broad amide N-H).[1]
      
    • Confirm mass via GC-MS (

      
       at m/z 63).
      
Protocol B: Usage as Internal Standard (LC-MS/MS)

Objective: Quantify trace NMF levels in biological matrices using NMF-d4 to correct for matrix effects and ionization suppression.

LC-MS/MS Conditions:

  • Column: Polar C18 or HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[3]

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% B (0-1 min)

    
     50% B (1-4 min) 
    
    
    95% B (4.1-6 min).
  • Transitions (MRM):

    • Analyte (NMF):

      
       (loss of CO)
      
    • Internal Standard (NMF-d4):

      
       (loss of DCO)
      

Procedure:

  • Stock Preparation: Dissolve NMF-d4 in acetonitrile to 1 mg/mL.

  • Spiking: Add 10 µL of IS working solution (1 µg/mL) to 100 µL of plasma/urine sample.

  • Extraction: Protein precipitation with 400 µL ice-cold acetonitrile. Vortex (1 min), Centrifuge (10,000 x g, 5 min).

  • Injection: Inject 2 µL of the supernatant.

Safety and Handling

Despite the reduced toxicity of the deuterated analog, it should be handled with the same rigor as the parent compound until fully characterized in your specific context.

  • Hazard Class: Repr. 1B (May damage fertility or the unborn child).[4]

  • PPE: Nitrile gloves (double gloving recommended due to high permeability of low MW amides), chemical safety goggles, and lab coat.

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

References

  • Threadgill, M. D., et al. (1987).[5] "Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite." Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2025). "Applications of N-Methylformamide-d5 in Pharmaceutical Research." BenchChem Application Notes.

  • Sigma-Aldrich. "N-Methyl-d3-formamide Product Specification." Merck KGaA.

  • CDN Isotopes. "N-Methyl-d3-form-d1-amide MSDS and Product Data." CDN Isotopes. [6]

  • LGC Standards. "N-Methyl-d3-form-d1-amide Reference Material." LGC Standards.

Synthesis Protocol and Technical Monograph for N-Methyl-d3-form-d1-amide (CD₃NHCDO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-d3-form-d1-amide (CAS: 110505-55-0), frequently designated as N-methylformamide-d4, is a critical deuterated isotopologue utilized in pharmaceutical development, metabolic tracing, and quantitative NMR (qNMR) studies 1. By substituting four specific hydrogen atoms with deuterium (forming the C₂HD₄NO structure), researchers can leverage its distinct mass spectrometric fragmentation and altered pharmacokinetic profile. The kinetic isotope effect often results in slower metabolic clearance compared to its non-deuterated counterpart 1. This whitepaper details a self-validating, bench-scale synthesis protocol designed to maximize isotopic yield and chemical purity.

Mechanistic Rationale & Pathway Selection

As an application scientist, selecting the correct synthetic route is paramount to preserving expensive isotopic precursors. The industrial synthesis of non-deuterated N-methylformamide typically relies on three pathways: the carbon monoxide/methylamine method, the methyl formate method, and the ethyl formate method 2.

  • Carbon Monoxide Method: Requires high pressure (2.53 MPa) and specialized reactors, rendering it hazardous and economically unviable for small-scale isotopic labeling 2.

  • Methyl Formate Method: While efficient, the high volatility of deuterated methyl formate (bp ~32 °C) increases the risk of precursor loss during handling.

  • Ethyl Formate Method (Selected Route): The reaction of ethyl formate-d1 with methylamine-d3 is the most robust approach for bench-scale synthesis. It proceeds under mild conditions (40 °C), and the byproduct (ethanol) is easily separated via fractional distillation. The atom economy and commercial availability of precursors make this the optimal route 2.

Chemical and Physical Properties

To ensure rigorous analytical validation, the properties of the deuterated product must be benchmarked against its non-deuterated analog.

PropertyN-Methyl-d3-form-d1-amideN-Methylformamide (Unlabelled)
Molecular Formula C₂HD₄NOC₂H₅NO
Molecular Weight 63.09 g/mol 59.07 g/mol
CAS Number 110505-55-0123-39-7
Boiling Point 182.5 °C at 760 mmHg199–201 °C
Density 0.932 g/cm³1.011 g/cm³
Precursor CAS 35976-76-2 (Ethyl formate-d1)109-94-4 (Ethyl formate)

*Note: Data sourced from commercial databases 1. The physical properties of deuterated compounds generally mirror their unlabelled counterparts closely. Discrepancies in boiling point and density may reflect specific assay conditions; empirical verification during distillation is recommended.

Experimental Protocol: Step-by-Step Synthesis

Reaction Scheme: DCOOC₂H₅ + CD₃NH₂ → CD₃NHCDO + C₂H₅OH

Materials Required:

  • Ethyl formate-d1 (Isotopic purity ≥99 atom % D) 3

  • Methylamine-d3 (Aqueous solution or THF solution, 1.2 molar equivalents)

  • Anhydrous sodium sulfate (for drying)

Step 1: Apparatus Initialization and Inerting

Assemble a round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Purge the system with dry Nitrogen or Argon.

  • Causality: N-methylformamide is highly hygroscopic and susceptible to hydrolysis 2. An inert atmosphere prevents atmospheric moisture from compromising the isotopic purity via deuterium exchange at the labile nitrogen position.

Step 2: Precursor Loading and Temperature Control

Charge the flask with 1.0 molar equivalent of Ethyl formate-d1. Submerge the reaction vessel in an ice-water bath (0 °C).

  • Causality: Ethyl formate-d1 is volatile (bp ~54 °C). Cooling the vessel prevents evaporative loss during the exothermic addition of the amine, safeguarding the atom economy of the expensive deuterated precursor.

Step 3: Stoichiometric Addition

Slowly add 1.2 molar equivalents of Methylamine-d3 via the dropping funnel over 30 minutes.

  • Causality: The slight molar excess of the amine drives the equilibrium toward complete consumption of the ethyl formate-d1. Slow addition controls the exothermic amidation reaction, preventing thermal spikes.

Step 4: Reflux and Maturation

Remove the ice bath and replace it with a heating mantle. Gently heat the mixture to a 40 °C reflux and maintain for 72 hours 2.

  • Causality: Amidation of esters is kinetically slow at low temperatures; a 72-hour reflux ensures >95% conversion without thermally degrading the final product.

Step 5: Solvent Recovery and Purification

Transfer the crude mixture to a vacuum distillation apparatus.

  • Low-Boiling Fraction: Distill off the ethanol byproduct and unreacted methylamine under mildly reduced pressure.

  • High-Boiling Fraction (Product): Increase the vacuum and collect the N-Methyl-d3-form-d1-amide fraction. Store the final product over 3Å molecular sieves under an argon atmosphere.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. The synthesized batch must pass orthogonal analytical gates before use in downstream applications:

  • GC-MS: Confirm the molecular ion peak [M]⁺ at m/z 63.09 1. The fragmentation pattern must show the distinct loss of the CD₃ group and the CDO group, differentiating it from unlabelled NMF.

  • Quantitative NMR (qNMR): Utilize ¹H and ²H NMR. The ¹H NMR should show a complete absence of formyl and methyl protons, with only the broad singlet of the amide proton (-NH-) visible. ²H NMR will confirm the integration and presence of the -CD₃ and -CDO deuterons, ensuring isotopic purity >99%.

Workflow Visualization

SynthesisWorkflow Precursor1 Ethyl formate-d1 Reaction Amidation Reaction 40°C Reflux (72h) Precursor1->Reaction Inert Atmosphere Precursor2 Methylamine-d3 Precursor2->Reaction Inert Atmosphere Crude Crude Mixture Reaction->Crude >95% Conversion Evap Vacuum Evaporation Crude->Evap Distill Fractional Distillation Evap->Distill Remove EtOH Product CD3NHCDO Product Distill->Product Isolate Fraction Valid GC-MS & qNMR Product->Valid Self-Validation

Workflow for the synthesis and purification of N-Methyl-d3-form-d1-amide.

References

  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide".
  • LGC Standards. "N-Methyl-d3-form-d1-amide | LGC Standards".
  • ChemicalBook.
  • PubChem.

Sources

The Indispensable Role of N-Methyl-d3-form-d1-amide in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the pursuit of precision and accuracy is paramount. The journey of a drug candidate from a laboratory bench to a clinical success is paved with meticulous analytical scrutiny. It is in this demanding environment that isotopically labeled compounds, such as N-Methyl-d3-form-d1-amide, emerge not merely as tools, but as critical enablers of innovation and confidence in experimental data. This guide provides an in-depth exploration of N-Methyl-d3-form-d1-amide, also known as N-Methylformamide-d4, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, applications, and the strategic rationale behind its use.

Foundational Principles: The Power of Isotopic Labeling

The substitution of hydrogen atoms with their stable isotope, deuterium, is a subtle yet profound molecular alteration.[] This seemingly minor change in mass introduces a powerful analytical handle, the Deuterium Kinetic Isotope Effect (DKIE), which is central to the utility of compounds like N-Methyl-d3-form-d1-amide.[2][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond in the rate-determining step.[2] This principle is a cornerstone of modern medicinal chemistry, enabling researchers to modulate metabolic pathways and enhance the pharmacokinetic profiles of drug candidates.[][4]

Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis, particularly in complex biological matrices where matrix effects can significantly compromise data integrity.[5] N-Methyl-d3-form-d1-amide, with its four deuterium atoms, provides a significant mass shift from its unlabeled counterpart, ensuring clear differentiation in mass spectrometry-based assays.[6]

Physicochemical and Spectroscopic Profile of N-Methyl-d3-form-d1-amide

N-Methyl-d3-form-d1-amide is a deuterated isotopologue of N-methylformamide, a versatile organic solvent and reagent.[6][7] The strategic placement of three deuterium atoms on the methyl group and one on the formyl group imparts the unique properties that define its applications.

PropertyN-Methyl-d3-form-d1-amideN-methylformamide (Unlabelled)Reference(s)
CAS Number 110505-55-0123-39-7[6][8][9]
Molecular Formula C₂HD₄NOC₂H₅NO[6]
Molecular Weight 63.09 g/mol 59.07 g/mol [6]
Appearance Colorless liquid (expected)Clear colorless liquid[6][10]
Boiling Point 182.5 °C at 760 mmHg182.6 °C[6][7]
Isotopic Purity Typically ≥99%Not Applicable[6]

The mass spectrum of N-Methyl-d3-form-d1-amide is characterized by a molecular ion peak [M]⁺ at m/z 63.09.[6] Its fragmentation pattern is influenced by the presence of deuterium atoms, providing a unique signature for its identification and quantification.

Core Applications in Drug Development and Research

The utility of N-Methyl-d3-form-d1-amide spans several critical areas of pharmaceutical research, from early-stage discovery to preclinical and clinical development.

Gold Standard Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision.[5] N-Methyl-d3-form-d1-amide serves as an ideal internal standard for the quantification of N-methylformamide or drug candidates containing this moiety.

Causality Behind the Choice: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby ensuring that the ratio of the analyte signal to the internal standard signal remains constant and accurate.[5] By being chemically identical to the analyte, with the exception of its isotopic composition, N-Methyl-d3-form-d1-amide perfectly fulfills this requirement.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Spike with N-Methyl-d3-form-d1-amide Sample->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Probing Metabolic Pathways and the Kinetic Isotope Effect

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development.[2] The deuterium kinetic isotope effect can be a powerful tool to investigate metabolic pathways.[5] If a metabolic reaction involves the cleavage of a C-H bond at a particular site, replacing that hydrogen with deuterium will slow down the reaction.

By synthesizing a drug candidate with a deuterated N-methylformamide moiety using N-Methyl-d3-form-d1-amide as a building block, researchers can:

  • Identify Sites of Metabolism: A decrease in the formation of a particular metabolite when the deuterated analog is administered provides strong evidence that the deuterated site is a primary locus of metabolism.[5]

  • Modulate Pharmacokinetics: By retarding metabolism, deuteration can increase a drug's half-life and exposure, potentially leading to a more favorable dosing regimen.[][2]

  • Reduce Toxic Metabolite Formation: If a toxic metabolite is formed via a pathway that is sensitive to the KIE, deuteration can divert metabolism towards safer pathways.[2][5]

KIE_Metabolism cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug Drug_H Drug-CH3 Metabolism_H Metabolism (e.g., CYP450) Drug_H->Metabolism_H Metabolite_A Metabolite A (Major) Metabolism_H->Metabolite_A kH (fast) Metabolite_B Metabolite B (Minor) Metabolism_H->Metabolite_B k' (constant) Drug_D Drug-CD3 Metabolism_D Metabolism (e.g., CYP450) Drug_D->Metabolism_D Metabolite_A_D Metabolite A (Minor) Metabolism_D->Metabolite_A_D kD (slow) Metabolite_B_D Metabolite B (Major) Metabolism_D->Metabolite_B_D k' (constant)

Caption: The kinetic isotope effect diverts metabolic pathways.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a robust and well-defined protocol. The following provides a detailed, step-by-step methodology for the use of N-Methyl-d3-form-d1-amide as an internal standard in a typical LC-MS/MS bioanalytical assay.

Protocol: Quantification of an Analyte in Plasma using N-Methyl-d3-form-d1-amide as an Internal Standard

Objective: To accurately quantify the concentration of an analyte containing the N-methylformamide moiety in human plasma.

Materials:

  • Analyte of interest

  • N-Methyl-d3-form-d1-amide (Internal Standard, IS)

  • Human plasma (blank)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the analyte and N-Methyl-d3-form-d1-amide in a suitable solvent (e.g., methanol) to prepare 1 mg/mL stock solutions.

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution in blank plasma to achieve a range of concentrations (e.g., 1-1000 ng/mL).

    • Prepare a quality control (QC) samples at low, medium, and high concentrations in blank plasma.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in ACN.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a defined volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte and IS from other matrix components.

    • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and IS in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Self-Validation: The precision and accuracy of the assay should be validated by analyzing the QC samples. The results should fall within established acceptance criteria (e.g., ±15% of the nominal concentration).

Synthesis of N-Methyl-d3-form-d1-amide: A Conceptual Overview

While detailed experimental procedures for the synthesis of N-Methyl-d3-form-d1-amide are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles and known methods for synthesizing its non-deuterated analog.[7] A common method for the synthesis of N-methylformamide is the reaction of methylamine with methyl formate.[7] A deuterated version could be synthesized using deuterated starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Methylamine_d3 Methylamine-d3 Amidation Amidation Reaction Methylamine_d3->Amidation Methyl_formate_d1 Methyl formate-d1 Methyl_formate_d1->Amidation Distillation Fractional Distillation Amidation->Distillation Final_Product N-Methyl-d3-form-d1-amide Distillation->Final_Product

Caption: A plausible synthetic workflow for N-Methyl-d3-form-d1-amide.

Conclusion: An Essential Component of the Modern Research Toolkit

N-Methyl-d3-form-d1-amide is more than just a deuterated compound; it is a testament to the power of isotopic labeling in advancing pharmaceutical research. Its role as a high-fidelity internal standard ensures the reliability of bioanalytical data, a cornerstone of regulatory submissions and clinical success. Furthermore, its application in metabolic studies provides invaluable insights into the behavior of drug candidates in biological systems, guiding the design of safer and more effective medicines. As the demand for precision in drug development continues to grow, the importance of tools like N-Methyl-d3-form-d1-amide will only become more pronounced, solidifying its place as an indispensable component of the modern researcher's toolkit.

References

  • Guengerich, F. P. (2009). Deuterated drugs; where are we now?. Expert opinion on drug metabolism & toxicology, 5(1), 1-4. [Link]

  • PubChem. N-Methylformamide. [Link]

  • Wikipedia. N-Methylformamide. [Link]

Sources

Technical Whitepaper & Safety Data Guide: N-METHYL-D3-FORM-D1-AMIDE (CAS 110505-55-0)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist: In the realm of mechanistic toxicology and drug development, I frequently encounter the challenge of decoupling a parent drug's intrinsic biological activity from the off-target toxicity of its reactive metabolites. N-Methyl-d3-form-d1-amide (D4-NMF), a fully deuterated analogue of N-methylformamide, serves as an elegant molecular tool to solve this exact problem. By strategically replacing the formyl and methyl protons with deuterium, we exploit the primary kinetic isotope effect (KIE) to intentionally bottleneck its metabolic bioactivation[1].

This in-depth guide provides a comprehensive overview of D4-NMF, bridging its physicochemical properties, mechanistic toxicology, experimental applications in toxicogenomics, and rigorous safety data sheet (SDS) handling protocols.

Physicochemical & Isotopic Properties

N-Methyl-d3-form-d1-amide retains the polar-planar solvent characteristics of unlabelled NMF but exhibits a higher molecular weight due to the incorporation of four deuterium atoms[2].

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name N-Methyl-d3-form-d1-amide
Synonyms D4-NMF, N-Methylformamide-d4
CAS Registry Number 110505-55-0[2]
Molecular Formula C₂HD₄NO (DCONHCD₃)[2]
Molecular Weight 63.09 g/mol [2]
Isotopic Purity ≥ 98 atom % D[2]
Physical State Colorless Flammable Liquid[3]
Mechanistic Toxicology & The Kinetic Isotope Effect

To understand the utility and hazards of D4-NMF, we must first examine the hepatotoxicity of its unlabelled counterpart, N-methylformamide.

The Toxification Pathway: In vivo, unlabelled NMF is rapidly oxidized by the hepatic cytochrome P450 isoenzyme CYP2E1[4]. The critical step is the oxidation at the formyl moiety, which yields a highly reactive, short-lived intermediate—postulated to be methyl isocyanate[4]. This soft electrophile rapidly conjugates with intracellular glutathione (GSH), leading to severe GSH depletion, oxidative stress, and subsequent periacinar necrosis in the liver[5].

The Deuterium Blockade: When we substitute the formyl hydrogen with deuterium in D4-NMF, the metabolic landscape shifts dramatically. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it significantly harder for CYP2E1 to cleave. This primary kinetic isotope effect drastically reduces the rate of formyl oxidation, thereby attenuating the production of the reactive isocyanate intermediate and preserving hepatic glutathione pools[1].

G NMF N-Methylformamide (Unlabelled) CYP2E1 CYP2E1 Enzyme NMF->CYP2E1 Formyl C-H Oxidation MIC Methyl Isocyanate (Reactive Intermediate) CYP2E1->MIC Toxification Blocked Metabolic Blockade (Kinetic Isotope Effect) CYP2E1->Blocked Attenuated Toxification GSH Glutathione Depletion MIC->GSH Conjugation Tox Hepatotoxicity GSH->Tox Cellular Stress D4_NMF N-Methyl-d3-form-d1-amide (D4-NMF) D4_NMF->CYP2E1 C-D Bond Resists Cleavage

CYP2E1-mediated toxification of NMF vs. the kinetic isotope blockade in D4-NMF.

Experimental Protocol: Toxicogenomic Profiling

Because D4-NMF resists bioactivation, it is the perfect negative control in toxicogenomic studies aiming to identify biomarkers of reactive metabolite-induced liver injury. By comparing the gene expression profiles of mice dosed with unlabelled NMF versus D4-NMF, researchers can filter out the genomic "noise" caused by the parent compound and isolate the specific transcriptomic signature of the reactive intermediate[6].

Step-by-Step Methodology:

  • Animal Dosing & Time-Course:

    • Causality: Hepatotoxicity is time-dependent. We establish a time-course to capture early transcriptomic changes before overt necrosis occurs.

    • Action: Dose separate cohorts of male mice (e.g., C57BL/6) with equimolar concentrations of either unlabelled NMF or D4-NMF via intraperitoneal injection[6]. Include a vehicle control group.

  • Liver Harvesting & RNA Extraction:

    • Action: Euthanize animals at 2, 6, and 24 hours post-dose. Immediately snap-freeze liver tissue in liquid nitrogen to halt RNA degradation[6].

    • Validation: Extract RNA using a standard phenol-chloroform method. Validate RNA integrity using an Agilent Bioanalyzer; proceed only if the RNA Integrity Number (RIN) is ≥ 8.0.

  • Microarray Analysis:

    • Action: Hybridize the purified RNA to Affymetrix GeneChip arrays[6].

    • Causality: This global transcriptomic approach allows for unbiased detection of all upregulated and downregulated genes across the entire genome.

  • Statistical Filtering & Biomarker Identification:

    • Action: Perform differential expression analysis. Isolate genes that are significantly upregulated in the NMF group but remain at baseline in the D4-NMF group[6].

    • Result: This subtraction method specifically yields genes associated with the reactive methyl isocyanate (e.g., cell cycle arrest and apoptosis pathways), establishing them as potential biomarkers for soft-electrophile hepatotoxicity[6].

Workflow Step1 1. Animal Dosing (NMF vs D4-NMF) Step2 2. Liver Harvesting & RNA Extraction Step1->Step2 Time-course evaluation Step3 3. Affymetrix GeneChip Microarray Analysis Step2->Step3 Transcriptomic profiling Step4 4. TaqMan RT-PCR Validation Step3->Step4 Statistical filtering Step5 5. Biomarker Identification (Cell Cycle/Apoptosis) Step4->Step5 Target confirmation

Toxicogenomic workflow utilizing D4-NMF to isolate reactive metabolite biomarkers.

Safety Data Sheet (SDS) Core Components

Despite its attenuated hepatotoxicity in vivo, D4-NMF must be handled with the exact same rigorous safety precautions as unlabelled NMF. The compound is a known teratogen and systemic toxicant.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement (H-Code)Description
Acute Toxicity (Dermal) Category 4 (H312)Harmful in contact with skin.
Eye Irritation Category 2 (H319)Causes serious eye irritation.
Reproductive Toxicity Category 1B (H360D)May damage the unborn child.
STOT (Single Exposure) Category 1 (H370)Causes damage to organs (Liver).
STOT (Repeated Exposure) Category 1 (H372)Causes damage to organs through prolonged exposure.

Self-Validating Handling Protocols: To ensure a trustworthy and safe laboratory environment, all handling of D4-NMF must follow a self-validating system:

  • Ventilation & Containment: D4-NMF must be handled inside a certified chemical fume hood to prevent inhalation of vapors.

    • Validation Step: Before opening the reagent vial, the operator must verify the hood's continuous flow monitor reads a minimum face velocity of 100 fpm. If the alarm sounds or the reading drops, the sash must be closed immediately, and work suspended.

  • Dermal Protection: The compound is harmful via skin absorption (H312).

    • Validation Step: Operators must wear double-layered nitrile gloves (minimum 8 mil thickness). After any potential splash or at the end of a 2-hour handling window, the outer gloves must be inspected for degradation, removed inside the hood, and replaced.

  • Reproductive Toxicity Precautions: Due to its H360D classification (May damage the unborn child), personnel who are pregnant or planning to conceive must consult occupational health before handling this material.

References
  • Title: Metabolic oxidation and toxification of N-methylformamide catalyzed by the cytochrome P450 isoenzyme CYP2E1. Source: Molecular Pharmacology. URL: [Link]

  • Title: An investigation of the mechanism of hepatotoxicity of the antitumour agent N-methylformamide in mice. Source: Biochemical Pharmacology. URL: [Link]

  • Title: Cytotoxicity and metabolism of the hepatotoxin N-methylformamide and related formamides in mouse hepatocytes. Source: Toxicology and Applied Pharmacology. URL: [Link]

  • Title: Identification of potential genomic biomarkers of hepatotoxicity caused by reactive metabolites of N-methylformamide: Application of stable isotope labeled compounds in toxicogenomic studies. Source: Chemical Research in Toxicology. URL: [Link]

Sources

understanding N-METHYL-D3-FORM-D1-AMIDE stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Metabolic Profiling of N-METHYL-D3-FORM-D1-AMIDE

Executive Summary

N-METHYL-D3-FORM-D1-AMIDE (CAS 110505-55-0), commonly referred to as N-methylformamide-d4, is a fully carbon-deuterated isotopologue of the organic solvent and investigational antineoplastic agent N-methylformamide (NMF)[1]. While unlabeled NMF exhibits potent chemosensitizing properties, its clinical utility has historically been bottlenecked by dose-limiting hepatotoxicity. The strategic substitution of hydrogen with deuterium at both the formyl and methyl positions fundamentally alters the molecule's metabolic stability. This whitepaper elucidates the mechanistic basis of this stability, the resulting pharmacokinetic shifts, and provides validated experimental frameworks for evaluating deuterated formamides in drug development.

Chemical and Structural Foundations

N-METHYL-D3-FORM-D1-AMIDE (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) retains the core secondary amide structure of NMF but incorporates a deuterium atom at the formyl carbon (-CDO) and three deuterium atoms at the methyl group (-CD3). The amide nitrogen proton (-NH-) remains unlabeled, preserving its capacity to act as both a proton donor and acceptor in hydrogen bonding networks.

Table 1: Comparative Physicochemical Properties

Property N-Methylformamide (Unlabeled) N-METHYL-D3-FORM-D1-AMIDE

| Molecular Formula |


 | 

| | Molecular Weight | 59.07 g/mol | 63.09 g/mol | | CAS Number | 123-39-7 | 110505-55-0 | | Boiling Point | 199–201 °C | 182.5 °C (at 760 mmHg) | | Density | 1.003 g/cm³ | 0.932 g/cm³ | | Metabolic Vulnerability | High (Rapid C-H oxidation) | Low (Kinetic Isotope Effect) |

Data synthesized from foundational chemical reference standards[1].

Mechanistic Basis of Stability: The Kinetic Isotope Effect (KIE)

The enhanced stability of N-METHYL-D3-FORM-D1-AMIDE is rooted in the Primary Kinetic Isotope Effect. The zero-point energy of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. Consequently, greater activation energy is required to achieve the transition state for bond cleavage.

In the liver, NMF undergoes extensive biotransformation mediated by cytochrome P450 (CYP450) monooxygenases[2]. The rate-limiting step in its bioactivation is the oxidation of the formyl group, which yields a highly reactive N-alkylcarbamoylating intermediate[3]. By replacing the formyl hydrogen with deuterium, N-METHYL-D3-FORM-D1-AMIDE drastically reduces the rate of this oxidative cleavage. Furthermore, deuteration of the methyl group prevents alternative oxidative pathways (such as hydroxylation to N-(hydroxymethyl)formamide), effectively creating a "metabolic shield" around the molecule.

MetabolicPathway NMF Unlabeled NMF (C-H Bonds) CYP CYP450 Oxidation (Rate-Limiting Step) NMF->CYP Rapid Cleavage D4NMF N-METHYL-D3-FORM-D1-AMIDE (C-D Bonds) D4NMF->CYP Slow Cleavage (KIE) RCI Reactive Carbamoylating Intermediate CYP->RCI High Flux (NMF) Stable Stable Excretion / Prolonged Half-Life CYP->Stable Low Flux (D4-NMF) GSH Glutathione (GSH) Depletion RCI->GSH Tox Zone 3 Hemorrhagic Necrosis GSH->Tox

Fig 1. Divergent metabolic pathways of unlabeled NMF vs. deuterated N-METHYL-D3-FORM-D1-AMIDE.

Metabolic Stability and Hepatotoxicity Profiling

The primary mechanism of NMF-induced hepatotoxicity is the depletion of intracellular non-protein sulfhydryls, specifically glutathione (GSH)[4]. When the reactive carbamoylating intermediate is formed, it rapidly conjugates with GSH. Once hepatic GSH pools are depleted below a critical threshold (typically <25% of baseline), cellular defense against oxidative stress collapses, leading to zone 3 hemorrhagic necrosis[4][5].

Experimental data comparing unlabeled NMF to formyl-deuterated analogs ([2H]NMF) highlights the protective nature of isotopic labeling. In isolated mouse hepatocytes, deuterated NMF yielded only 35% of the N-methylcarbamoylating metabolite compared to the unlabeled compound[3]. This reduction in toxic flux directly correlates with preserved GSH levels and significantly reduced cytotoxicity (measured via Lactate Dehydrogenase (LDH) leakage)[3].

Table 2: Comparative Cytotoxicity and Metabolite Yield (In Vitro Hepatocyte Model)

Compound Carbamoylating Metabolite Yield Hepatic GSH Depletion Cytotoxicity (LDH Leakage)
NMF (Unlabeled) 100% (Baseline) Severe (<25% remaining) High

| Deuterated NMF | ~35% | Mild to Moderate | Significantly Reduced |

Data extrapolated from comparative formamide toxicity studies[3][5].

Experimental Protocol: In Vitro Stability & Toxicity Validation

To rigorously evaluate the stability and safety profile of N-METHYL-D3-FORM-D1-AMIDE, researchers must employ a self-validating assay that establishes direct causality between CYP450 metabolism, GSH depletion, and cell death.

Step-by-Step Methodology
  • Hepatocyte Isolation & Suspension : Isolate primary hepatocytes from BALB/c mice (a strain highly susceptible to NMF toxicity) using a two-step collagenase perfusion technique[5][6]. Suspend cells in Krebs-Henseleit buffer at a density of

    
     cells/mL.
    
  • CYP450 Inhibition Control (Self-Validation) : Pre-treat a subset of hepatocytes with 300 µM SKF-525A (a broad-spectrum CYP450 inhibitor) for 30 minutes prior to compound exposure. This isolates the role of CYP450 in bioactivation[2].

  • Compound Incubation : Dose parallel hepatocyte suspensions with 7 mM of either unlabeled NMF or N-METHYL-D3-FORM-D1-AMIDE[6]. Incubate at 37°C under 95%

    
     / 5% 
    
    
    
    for 80 to 240 minutes.
  • Metabolite Quantification (LC-MS/MS) : Extract aliquots at 30-minute intervals. Derivatize the samples with propanol to form stable propyl N-alkylcarbamates[3]. Quantify the rate of carbamoylating species formation using LC-MS/MS.

  • GSH and LDH Assays : At 80 minutes, lyse cells and measure intracellular GSH spectrophotometrically using Ellman's reagent (DTNB)[6]. At 240 minutes, measure LDH leakage into the extracellular medium as a proxy for necrotic cell death[3].

ProtocolWorkflow Step1 1. Primary Hepatocyte Isolation (BALB/c) Step2 2. Compound Dosing (D4-NMF vs NMF) Step1->Step2 Step3 3. CYP450 Inhibition (SKF-525A Control) Step2->Step3 Parallel Control Step4 4. LC-MS/MS Metabolite Quantification Step2->Step4 30 min intervals Step5 5. GSH Depletion & LDH Leakage Assays Step2->Step5 80 & 240 mins

Fig 2. Workflow for validating the metabolic stability and toxicity of deuterated formamides.

Implications in Drug Development and Oncology

Beyond its use as a solvent, NMF has demonstrated unique biological activity by altering the plasma membrane of tumor cells. Exposure to NMF induces a significant increase in the expression of specific integrin receptors (such as


, 

, and

) on the surface of melanoma and colon carcinoma cells[7][8]. This integrin modulation enhances cell adhesion to extracellular matrix proteins (like laminin and vitronectin), effectively reducing the tumor's lung-colonizing metastatic potential and sensitizing the cells to concurrent chemotherapeutic agents[7].

The primary barrier to leveraging this integrin-modulating effect in the clinic has been the rapid, CYP450-mediated hepatotoxicity of unlabeled NMF. By utilizing N-METHYL-D3-FORM-D1-AMIDE, drug developers can exploit the kinetic isotope effect to drastically slow the formation of toxic metabolites. This structural modification has the potential to widen the therapeutic window, allowing the parent molecule to circulate long enough to exert its antineoplastic and chemosensitizing effects without triggering catastrophic hepatic glutathione depletion.

References

  • Gescher, A., et al. "Comparative hepatotoxicity and metabolism of N-methylformamide in rats and mice". Archives of Toxicology, 1988. Available at:[Link]

  • Threadgill, M. D., et al. "Cytotoxicity and Metabolism of the Hepatotoxin N-methylformamide and Related Formamides in Mouse Hepatocytes". Toxicology and Applied Pharmacology, 1987. Available at: [Link]

  • Koh, S. B., et al. "The Metabolism and Liver Toxicity of N, N-dimethylformamide in the Isolated Perfused Liver". Annals of Occupational and Environmental Medicine, 1997. Available at:[Link]

  • Del Bufalo, D., et al. "N-methylformamide induces changes on adhesive properties and lung-colonizing potential of M14 melanoma cells". British Journal of Cancer, 1998. Available at:[Link]

  • Tulipano, G., et al. "Hepatotoxicity of N-methylformamide in mice--I. Relationship to glutathione status". Biochemical Pharmacology, 1987. Available at:[Link]

  • Spandidos Publications. "Growth-inhibition of HT29 cells exposed to N-methylformamide correlates with altered expression of alpha-6/beta-4 integrin". International Journal of Oncology, 1992. Available at:[Link]

Sources

Technical Guide: Isotopic Purity & Characterization of N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-METHYL-D3-FORM-D1-AMIDE isotopic purity Content Type: In-depth technical guide

Executive Summary

N-Methyl-d3-form-d1-amide (NMF-d4, CAS: 110505-55-0) is a critical deuterated isotopologue used primarily as a solvent in NMR spectroscopy to mimic peptide backbone environments and as a metabolic probe in drug development.[1] Its utility relies entirely on high isotopic enrichment (>99 atom % D) at the non-exchangeable sites (methyl and formyl).

This guide provides a rigorous technical framework for synthesizing, validating, and handling NMF-d4. It moves beyond basic "purity" to address isotopologue distribution and rotameric equilibrium , two factors that frequently confound analytical results in high-precision applications.[1]

Molecular Architecture & Isotopic Labeling[2]

Structural Definition

NMF-d4 is the isotopologue of N-methylformamide where the formyl proton and the N-methyl protons are substituted with deuterium. The amide proton (N-H) remains protic, making the molecular formula DCONHCD₃ .

  • Formyl Position (C-D): Non-exchangeable. Critical for silencing the typically strong formyl singlet (~8.0 ppm) in 1H NMR.

  • Methyl Position (N-CD₃): Non-exchangeable.[1] Silences the methyl doublet (~2.7 ppm).

  • Amide Position (N-H): Exchangeable. This proton remains visible in aprotic NMR solvents (e.g., DMSO-d6) and is the primary handle for qNMR quantification.

The Rotameric Confounder

Unlike simple solvents, NMF-d4 exists as a mixture of two slowly exchanging conformers (rotamers) due to the partial double-bond character of the C-N amide bond.

  • Trans-Isomer (Major, ~92%): The carbonyl oxygen and the amide proton are trans to each other.

  • Cis-Isomer (Minor, ~8%): The carbonyl oxygen and the amide proton are cis.[1]

Critical Insight: In purity analysis (NMR), the N-H signal will appear as two distinct peaks (major and minor). A common error is integrating only the major peak, leading to an underestimation of concentration. Both rotamers must be integrated for accurate qNMR.

Synthesis & Enrichment Strategies

High isotopic purity is achieved not through post-synthesis purification, but through the use of fully deuterated precursors. The industry-standard route involves the aminolysis of deuterated methyl formate.

Synthesis Workflow

The reaction is exothermic and requires anhydrous conditions to prevent hydrolysis, which would introduce protio-impurities.

SynthesisWorkflow Precursors Precursors Methylamine-d3 (CD3NH2) Methyl Formate-d1 (DCOOCD3) Reaction Aminolysis (Anhydrous, <10°C) Precursors->Reaction Controlled Addition Crude Crude Mixture NMF-d4 + Methanol-d4 Reaction->Crude Exothermic Purification Fractional Distillation (Vacuum, Remove MeOH-d4) Crude->Purification Separation Final Final Product N-Methyl-d3-form-d1-amide (>99% D) Purification->Final Isolation

Caption: Synthesis pathway for NMF-d4 via aminolysis of deuterated methyl formate, prioritizing anhydrous conditions to maintain isotopic integrity.

Analytical Validation: A Self-Validating System

To ensure the material meets the stringent requirements of drug development (e.g., metabolite identification), a multi-modal analytical approach is required. This system is "self-validating" because the NMR rotamer ratio acts as an internal check for thermodynamic equilibrium.

Protocol A: qNMR for Isotopic Enrichment

This protocol quantifies the residual protio-signals at the formyl and methyl positions relative to an internal standard.

Reagents:

  • Solvent: DMSO-d6 (Chosen to prevent N-H exchange and separate rotamer signals).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (High purity, non-hygroscopic).[1]

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of NMF-d4 and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse sequence: 90° pulse (zg30).

    • Relaxation delay (D1): >60 seconds (Ensure T1 relaxation, critical for qNMR).

    • Scans: 64.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate IS peak (set to known proton count).[1]

    • Integrate the residual Formyl proton region (~8.0 ppm).

    • Integrate the residual Methyl proton region (~2.7 ppm).

    • Note: Do not integrate the N-H peaks for isotopic purity; they are used only for chemical purity confirmation.

Calculation:


[1]
Protocol B: LC-MS for Isotopologue Distribution

While NMR gives an average enrichment, MS reveals the distribution (d0, d1, d2, d3, d4).[1]

Methodology:

  • Ionization: ESI Positive Mode.

  • Injection: Direct infusion (bypass column to avoid H/D exchange on stationary phase).

  • Analysis: Monitor m/z 60 (d0) to m/z 64 (d4).

  • Validation: The primary peak must be m/z 64 (M+H for NMF-d4, MW=63).[1]

    • Note: The N-H proton adds 1 to the mass. MW of D-CO-NH-CD3 is

      
      .[1] M+H is 64.
      

Logical Workflow for Quality Control

The following decision tree illustrates the logic flow for accepting or rejecting a batch of NMF-d4 based on analytical data.

QC_Workflow Sample NMF-d4 Sample NMR_H 1H NMR (DMSO-d6) Sample->NMR_H Check_Res Residual Peaks? (Formyl/Methyl) NMR_H->Check_Res Pass_Res < 1% Residual H Check_Res->Pass_Res Yes Fail_Res > 1% Residual H Check_Res->Fail_Res No Check_Rot Rotamer Ratio? (~92:8) Pass_Rot Ratio Correct Check_Rot->Pass_Rot Yes Fail_Rot Ratio Skewed Check_Rot->Fail_Rot No (Check Equilibrium) Pass_Res->Check_Rot Reject Reject / Repurify Fail_Res->Reject MS_Check LC-MS Analysis Pass_Rot->MS_Check Fail_Rot->Reject Final_QC Batch Release MS_Check->Final_QC m/z 64 Dominant MS_Check->Reject d0-d3 Present

Caption: QC decision tree. Rotameric ratio acts as a secondary confirmation of sample integrity and thermodynamic equilibrium.

Handling & Applications in Drug Discovery[5]

Handling: The Back-Exchange Risk

NMF-d4 is hygroscopic. Exposure to atmospheric moisture (


) leads to rapid proton exchange at the amide (N-H) position. While this does not affect the C-D bonds, it introduces a large water peak in NMR and complicates MS interpretation.
  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Usage: Use septum-sealed vials and gas-tight syringes for transfer.

Application: Metabolic Stability Studies

In drug development, NMF-d4 is used to synthesize deuterated drug candidates (N-methylated amides) to block metabolic pathways.[1]

  • Mechanism: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect).

  • Outcome: Deuteration at the N-methyl site (using NMF-d4 as a building block) can reduce the rate of N-demethylation by Cytochrome P450 enzymes, potentially increasing the drug's half-life (

    
    ).
    
Data Presentation: NMF-d4 Specifications
PropertySpecificationMethod
Chemical Purity

GC-FID / 1H NMR
Isotopic Enrichment

qNMR (Residual Peak Analysis)
Appearance Colorless LiquidVisual
Water Content

Karl Fischer (Coulometric)
MW (monoisotopic) 63.06 g/mol Calculated

References

  • Royal Society of Chemistry. (1981).[1] Alteration of the cis:trans isomer ratio in N-methylformamide using lanthanide shift reagents. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005).[1] Solvation properties of N-substituted cis and trans amides. PubMed. Retrieved from [Link]

  • American Chemical Society (ACS). (2002).[1][2] A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides. J. Phys. Chem. A. Retrieved from [Link]

Sources

N-METHYL-D3-FORM-D1-AMIDE for metabolic research

Author: BenchChem Technical Support Team. Date: March 2026

N-METHYL-D3-FORM-D1-AMIDE in Metabolic Research: Mechanistic Insights, Kinetic Isotope Effects, and Analytical Applications

Executive Summary

As a Senior Application Scientist specializing in isotopic labeling and metabolic profiling, I have designed this technical guide to move beyond basic descriptive chemistry. Here, we explore the mechanistic causality of deuterium substitution in metabolic research, focusing specifically on N-METHYL-D3-FORM-D1-AMIDE (also known as N-methylformamide-d4).

By replacing specific hydrogen atoms with deuterium, researchers can exploit the primary kinetic isotope effect (KIE) to modulate metabolic pathways, reduce hepatotoxicity, and create highly stable internal standards for mass spectrometry and quantitative NMR (qNMR). This whitepaper synthesizes the physicochemical properties, CYP450-mediated metabolic pathways, and self-validating experimental protocols necessary for leveraging this compound in advanced drug development and toxicology studies.

Physicochemical Profile and Isotopic Advantage

N-METHYL-D3-FORM-D1-AMIDE (


) is the fully deuterated isotopologue of N-methylformamide (NMF). The strategic placement of deuterium at both the formyl and methyl positions provides a non-radioactive label that fundamentally alters the molecule's zero-point energy without changing its steric bulk [1].

Table 1: Comparative Physicochemical Properties

Property N-METHYL-D3-FORM-D1-AMIDE N-Methylformamide (Unlabeled)

| Molecular Formula |


 | 

| | Molecular Weight | 63.09 g/mol | 59.07 g/mol | | CAS Number | 110505-55-0 | 123-39-7 | | Boiling Point | 182.5 °C at 760 mmHg | 199-201 °C | | Density | 0.932 g/cm³ | 1.003 g/cm³ | | Mass Spec [M]⁺ | m/z 63.09 | m/z 59.07 |

Data summarized from established chemical inventories and isotopic reference standards [1].

Mechanistic Causality: The Kinetic Isotope Effect (KIE) in Metabolism

To understand the value of N-METHYL-D3-FORM-D1-AMIDE, one must first understand the toxicity of its unlabeled counterpart. NMF is an experimental antitumor agent known to cause severe hepatotoxicity.

The Causality of Toxicity: In vivo, NMF is not inherently toxic; it is a pro-toxin. It undergoes extensive metabolism via the hepatic cytochrome P450 system (specifically CYP2E1). The enzyme abstracts the formyl hydrogen, oxidizing NMF into a highly reactive carbamoylating species (analogous to methyl isocyanate). This reactive intermediate rapidly binds to endogenous nucleophiles, severely depleting intracellular glutathione (GSH) pools and leading to periacinar necrosis [2][3].

The Deuterium Rescue Mechanism: When the formyl hydrogen is replaced with deuterium (forming N-METHYL-D3-FORM-D1-AMIDE), the carbon-deuterium (C-D) bond requires significantly more activation energy to cleave than a C-H bond due to its lower ground-state zero-point energy. This creates a primary kinetic isotope effect (KIE) .

Research demonstrates a massive intermolecular primary KIE (


 = 4.5 to 7.0) for the oxidation of the formyl group [2]. Because the C-D bond cleavage is the rate-limiting step, the formation of the reactive S-(N-methylcarbamoyl)glutathione intermediate is drastically slowed. Consequently, the deuterated analog preserves hepatic GSH levels and exhibits markedly reduced hepatotoxicity, proving that formyl-oxidation is the absolute bottleneck of NMF toxicity [2][4].

Pathway NMF N-Methylformamide (HCONHCH3) CYP CYP2E1 Oxidation NMF->CYP DNMF N-Methyl-d3-form-d1-amide (DCONHCD3) KIE Kinetic Isotope Effect (Slower Oxidation) DNMF->KIE MIC Reactive Intermediate (Carbamoylating Species) CYP->MIC KIE->CYP Reduced Rate GSH GSH Conjugation MIC->GSH Tox Hepatotoxicity (GSH Depletion & Necrosis) MIC->Tox Excess Intermediate Metab S-(N-methylcarbamoyl)glutathione GSH->Metab Detoxification

CYP2E1 metabolic pathway of NMF vs. D-NMF highlighting the kinetic isotope effect.

Experimental Protocol: In Vitro Hepatotoxicity & Metabolism Assay

To rigorously evaluate the metabolic stability of N-METHYL-D3-FORM-D1-AMIDE, researchers must employ a self-validating experimental design. The following protocol uses isolated mouse hepatocytes and incorporates mechanistic controls (CYP2E1 inhibition) to prove that any observed toxicity is strictly metabolism-dependent.

Step-by-Step Methodology

Step 1: Hepatocyte Isolation

  • Isolate hepatocytes from male BALB/c mice using a standard two-step collagenase perfusion technique.

  • Suspend cells in Krebs-Henseleit buffer supplemented with 10 mM HEPES (pH 7.4) to a final concentration of

    
     cells/mL.
    
  • Validate initial viability via Trypan Blue exclusion (must be >85% to proceed).

Step 2: Preparation of Dosing Regimens

  • Test Article: Prepare a 7 mM solution of N-METHYL-D3-FORM-D1-AMIDE in vehicle (sterile water).

  • Positive Control: Prepare a 7 mM solution of unlabeled N-Methylformamide.

  • Mechanistic Control (Self-Validation): Pre-incubate a subset of hepatocytes with 10 mM Dimethyl Sulfoxide (DMSO) or 300 µM SKF 525A for 30 minutes prior to dosing. Rationale: These agents competitively inhibit CYP2E1. If NMF toxicity is CYP-mediated, this control will rescue the cells, validating the pathway.

Step 3: Incubation and Sampling

  • Dose the hepatocyte suspensions in rotating round-bottom flasks at 37°C under a continuous flow of 95%

    
     / 5% 
    
    
    
    .
  • Extract 1 mL aliquots at

    
     and 
    
    
    
    minutes.
  • Centrifuge aliquots at 50 x g for 2 minutes to separate the cell pellet from the extracellular medium.

Step 4: Endpoint Analysis

  • Cytotoxicity (LDH Leakage): Assay the extracellular medium for Lactate Dehydrogenase (LDH) activity using a standard kinetic spectrophotometric assay at 340 nm.

  • GSH Depletion: Lyse the cell pellet and measure intracellular reduced glutathione using Ellman’s reagent (DTNB), reading absorbance at 412 nm [3].

  • Metabolite Quantitation: Derivatize the medium with propanol to form propyl N-alkylcarbamates and analyze via GC-MS to quantify the formation of reactive intermediates.

Workflow Iso 1. Hepatocyte Isolation (BALB/c Mice) Dose 2. Dosing Regimen (Vehicle, NMF, D-NMF) Iso->Dose Ctrl 3. Mechanistic Control (+/- CYP2E1 Inhibitor) Dose->Ctrl Inc 4. Incubation (37°C, 0-240 mins) Ctrl->Inc LDH Endpoint A: LDH Leakage (Necrosis Marker) Inc->LDH GSH Endpoint B: GSH Depletion (DTNB Assay) Inc->GSH MS Endpoint C: GC-MS (Metabolite Quantitation) Inc->MS

In vitro workflow for assessing formamide-induced hepatotoxicity and metabolism.

Analytical Applications: D-NMF as an Internal Standard

Beyond mechanistic toxicology, N-METHYL-D3-FORM-D1-AMIDE is a premier internal standard (IS) for bioanalytical assays.

LC-MS/MS and GC-MS Profiling: When quantifying NMF in plasma or urine, matrix effects and ion suppression can severely skew results. By spiking samples with N-METHYL-D3-FORM-D1-AMIDE, researchers utilize a compound that co-elutes perfectly with the analyte during chromatography but is cleanly separated by the mass spectrometer due to its +4 Da mass shift (m/z 63.09 vs 59.07). This ensures that any ionization anomalies affect the analyte and the IS equally, allowing for precise ratiometric quantification [1].

Quantitative NMR (qNMR): Because the methyl and formyl protons are completely replaced by deuterium, N-METHYL-D3-FORM-D1-AMIDE is "invisible" in standard


-NMR spectra. It can be used as a stable solvent additive or internal reference matrix in complex metabolic profiling without obscuring critical proton signals from endogenous metabolites.

References

  • Threadgill, M. D., et al. "Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite." Journal of Pharmacology and Experimental Therapeutics, 1987. Available at: [Link]

  • Whitby, H., et al. "An investigation of the mechanism of hepatotoxicity of the antitumour agent N-methylformamide in mice." Biochemical Pharmacology, 1984. Available at:[Link]

  • Koh, S. B., et al. "The Metabolism and Liver Toxicity of N, N-dimethylformamide in the Isolated Perfused Liver." Annals of Occupational and Environmental Medicine, 1997. Available at:[Link]

Methodological & Application

Application Note: High-Precision qNMR Using N-Methyl-d3-form-d1-amide (NMF-d4)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals utilizing N-Methyl-d3-form-d1-amide (NMF-d4) in Quantitative NMR (qNMR). It prioritizes technical autonomy, scientific rigor, and actionable methodologies.

Executive Summary

N-Methyl-d3-form-d1-amide (CAS: 110505-55-0), hereafter referred to as NMF-d4 , is a specialized deuterated isotopologue of N-methylformamide.[1] While standard solvents like DMSO-d6 and CDCl3 dominate routine analysis, NMF-d4 occupies a critical niche in the structural and quantitative analysis of peptides, peptidomimetics, and polar pharmaceuticals .

Its primary utility in qNMR stems from two physicochemical characteristics:

  • Peptide Backbone Mimicry: As a secondary amide, it effectively solubilizes aggregation-prone peptides by disrupting intermolecular hydrogen bonds better than DMSO.

  • Spectral Transparency: With deuterium substitution at the methyl (

    
    ) and formyl (
    
    
    
    ) positions, it eliminates signal overlap in the aliphatic (2.5–3.0 ppm) and aldehyde (8.0 ppm) regions, leaving only the exchangeable amide proton (
    
    
    ) visible (unless fully deuterated NMF-d5 is used).

This guide details the protocols for using NMF-d4 primarily as a Solvent Matrix for difficult analytes and secondarily as a functional Internal Standard for specific metabolic tracking applications.

Chemical Profile & NMR Characteristics

Understanding the isotopic purity and signal profile is prerequisite to accurate quantification.[2]

Table 1: Physicochemical Properties of NMF-d4
PropertyDataRelevance to qNMR
Formula

Deuterated Methyl & Formyl groups.
MW 63.06 g/mol Calculation of molarity.
Boiling Point ~182 °CLow volatility; stable concentration during long acquisitions.
Hygroscopicity HighCritical: Absorbs atmospheric

rapidly; requires glovebox handling.
Dielectric Constant ~182 (High)Excellent for ionic and polar species.
Table 2: 1H NMR Spectral Profile (Residual Signals)

Note: Chemical shifts are approximate and concentration/temperature dependent.

MoietyIsotopeShift (

, ppm)
MultiplicityNotes
Formyl

~8.01Silent (in 1H)Residual protio-form (

) appears as singlet/doublet if impure.
Methyl

~2.85Silent (in 1H)Residual

or

appears as multiplet due to H-D coupling.
Amide

7.4 – 8.2Broad SingletMajor Signal. Position varies with Temp/Conc. Exchangeable with

.
Water

~3.5 - 4.5VariableChemical shift drifts significantly in NMF; must be monitored.

Experimental Protocol: NMF-d4 as a Solvent Matrix

Objective: Quantify a polar analyte (e.g., a cyclic peptide) that aggregates in DMSO-d6.

Phase 1: Sample Preparation (The "Dry" Protocol)

Causality: NMF-d4 is hygroscopic. Water uptake introduces a large H2O peak that can overlap with analyte signals and facilitate proton exchange, broadening the Amide signals.

  • Environment: Perform all weighing and transfers in a desiccated glovebox (

    
     RH) or under a stream of dry nitrogen.
    
  • Vessel Preparation: Use Class A volumetric flasks or pre-weighed 5mm NMR tubes (Wilmad 535-PP or equivalent).

  • Weighing:

    • Weigh the Analyte (

      
      ) to a precision of 
      
      
      
      mg using a microbalance.
    • Weigh the Internal Standard (IS) if using an external IS method (e.g., Maleic Acid, BTMSB-d4). Note: Ensure IS solubility in NMF.

  • Dissolution:

    • Add 600 µL of NMF-d4 .

    • Vortex for 30 seconds.

    • Check: Inspect for "schlieren" lines indicating incomplete mixing.

  • Sealing: Cap immediately. Parafilm is insufficient for long-term storage; use flame sealing or J-Young valve tubes if the sample is hygroscopic.

Phase 2: Instrument Configuration (qNMR Parameters)

Causality: Accurate integration requires full relaxation (


) and sufficient digital resolution.
  • Temperature: Set to 298 K (25°C). Note: Higher temperatures (e.g., 313 K) can sharpen the Amide exchange peaks if they are of interest.

  • Lock: Lock onto the Deuterium signal of the CD3 group (or CDO). NMF-d4 provides a strong lock signal.

  • Shimming: Automated gradient shimming is usually sufficient. Ensure linewidth (FWHM) of the residual Formyl peak (if visible) or added IS is

    
     Hz.
    
  • Pulse Sequence: zg (Bruker) or s2pul (Agilent).[3] Do NOT use decoupling during acquisition to avoid NOE enhancement of quantitative signals.

  • Relaxation Delay (d1):

    • Perform an Inversion Recovery experiment (t1ir) to determine the longest

      
       in the sample.[4]
      
    • Set

      
      .[5] (Typically 15–30 seconds for small molecules in viscous NMF).
      
  • Excitation Pulse: 90° pulse (calibrated).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to capture all exchangeable protons.

  • Scans (ns): Minimum 16 (for S/N > 150:1).

Phase 3: Workflow Diagram

qNMR_Workflow Start Start: Analyte Selection Solubility Solubility Check (NMF-d4 vs DMSO-d6) Start->Solubility Weighing Precision Weighing (Analyte + IS) Solubility->Weighing If Aggregates in DMSO Dissolution Dissolution in NMF-d4 (In Glovebox) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1, 90 deg pulse) Dissolution->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calc Purity Calculation Processing->Calc

Caption: Figure 1. Standardized qNMR workflow for utilizing NMF-d4 as a solvent matrix.

Advanced Application: NMF-d4 as an Internal Standard

While rare, NMF-d4 can be used as an Internal Standard (IS) , particularly in metabolomics or when quantifying amides in aprotic solvents (e.g., CDCl3).

Mechanism: The user relies on the residual proton signals (if the enrichment is <99.9%) or the Amide H (if the solvent is dry and aprotic). Warning: Using the Amide H for quantification is high-risk due to exchange. It is preferable to use NMF-d4 to trace metabolic pathways (Isotope Dilution Mass Spectrometry) rather than direct 1H qNMR referencing, unless the NMF-d4 is a Certified Reference Material (CRM) with a certified residual proton content.

Protocol for IS Use:

  • Calibration: You must first determine the exact "response factor" of the NMF-d4 batch against a primary standard (e.g., NIST Benzoic Acid) to quantify its effective proton content.

  • Spiking: Add a known mass of NMF-d4 to the analyte solution.

  • Quantification: Use the residual Formyl peak (~8.01 ppm) if visible and distinct. Avoid the Amide peak for quantification.

Data Analysis & Calculation

Calculate the purity (


) of the analyte using the standard qNMR equation:


Where:

  • 
    : Integral area.[3][5][6]
    
  • 
    : Number of protons (Nuclide count).
    
  • 
    : Molecular Weight.[4][5][7][8]
    
  • 
    : Mass weighed.[3][5][9]
    
  • 
    : Purity (as a decimal).
    

Critical Processing Steps:

  • Phasing: Manual phasing is mandatory. Autophasing often fails with the broad NMF amide background.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the region around the amide peak.

  • Integration: Integrate the analyte peaks. If using NMF-d4 as solvent, ensure the integration range does not include the

    
     satellites of the residual solvent peaks.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Amide Peak Proton exchange with water.Dry sample; add activated molecular sieves (3Å) directly to the tube (ensure they are dust-free).
Drifting Chemical Shifts Temperature fluctuation or Concentration effects.Use a coaxial insert with TMS for referencing; maintain strict T control (±0.1 K).
Baseline Rolling High dielectric constant affecting probe tuning.Re-tune and match the probe (ATM) specifically for the NMF sample.
Signal Overlap Residual solvent peaks (

).
Use NMF-d5 (fully deuterated) if available, or run a "blank" spectrum of the solvent batch and subtract.

References

  • BenchChem. Deuterated N-methylformamide in NMR Spectroscopy: A Technical Guide. (2025).[2][10][11] Link

  • LGC Standards. N-Methyl-d3-form-d1-amide Reference Material Data.Link

  • BIPM. Internal Standard Reference Data for qNMR. (2019).[6] Link

  • University of Oxford. Quantitative NMR Spectroscopy (qNMR) Guidelines.Link

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR.Link

(Note: While NMF-d4 is a potent tool, always verify the specific isotopic enrichment batch data provided by your supplier, such as TRC or CDN Isotopes, before high-precision quantitative work.)

Sources

Advanced Application Note: N-Methyl-d3-form-d1-amide as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rigorous environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), achieving high-fidelity quantification of small polar molecules requires robust analytical controls. 1 (CAS: 110505-55-0), also known as N-methylformamide-d4, serves as a premier stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS bioanalysis of N-methylformamide (NMF)[1].

The strategic selection of the d4 isotopologue over a d1 or d2 variant is rooted in mass spectrometry fundamentals. Natural isotopes (such as ¹³C, ¹⁵N, and ¹⁸O) naturally create M+1 and M+2 isotopic envelopes for the native analyte. The substitution of four hydrogen atoms with deuterium yields a mass shift of +4 Da. This +4 Da shift guarantees that the precursor ion of the SIL-IS (m/z 64.1) is completely isolated from the native analyte's isotopic tail (m/z 60.1). This prevents false-positive signals in the internal standard channel, ensuring the integrity of the response ratio even at the Upper Limit of Quantification (ULOQ)[2].

Because the chemical structure is identical, NMF and NMF-d4 co-elute chromatographically. They are subjected to the exact same ion suppression or enhancement in the electrospray ionization (ESI) source, perfectly compensating for matrix effects and extraction variability[3].

Physicochemical Properties

Understanding the physical properties of the SIL-IS relative to the native analyte is critical for predicting extraction behavior. The deuterated form maintains nearly identical physical characteristics, ensuring proportional recovery during sample preparation[1].

Table 1: Physicochemical Comparison of NMF and NMF-d4

PropertyN-Methylformamide (Native)N-Methyl-d3-form-d1-amide (SIL-IS)
Molecular Formula C₂H₅NOC₂HD₄NO
Molecular Weight 59.07 g/mol 63.09 g/mol
CAS Number 123-39-7110505-55-0
Boiling Point 199-201 °C182.5 °C (at 760 mmHg)
Density 1.003 g/cm³0.932 g/cm³
Purity Target N/A≥98% Chemical, ≥99% Isotopic

Experimental Protocol: Plasma Quantification Workflow

Causality in Experimental Design

NMF is a low-molecular-weight, highly polar molecule. Standard liquid-liquid extraction (LLE) using non-polar solvents will fail to recover it efficiently. Therefore, Protein Precipitation (PPT) using ice-cold acetonitrile is employed. The cold organic solvent rapidly denatures and crashes out plasma proteins while keeping the polar amides highly soluble in the supernatant[2].

Furthermore, standard reversed-phase (C18) columns fail to retain NMF, causing it to elute in the void volume where severe ion suppression from unretained salts and phospholipids occurs. To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to provide orthogonal, robust retention for polar amides.

Sample Preparation Workflow

Workflow A 1. Aliquot Plasma Sample (Unknown, Calibrator, or QC) B 2. Spike with SIL-IS (N-Methyl-d3-form-d1-amide) A->B C 3. Protein Precipitation (Add Ice-Cold Acetonitrile) B->C D 4. Centrifugation (12,000 x g, 10 min, 4°C) C->D E 5. Supernatant Transfer & Evaporation (N2 stream) D->E F 6. Reconstitution in HILIC Mobile Phase E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G

Step-by-step sample preparation workflow for NMF quantification using LC-MS/MS.

Step-by-Step Methodology
  • Aliquot : Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking : Add 20 µL of the N-Methyl-d3-form-d1-amide working solution (e.g., 500 ng/mL in water). Vortex briefly to ensure homogenous mixing.

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile to the mixture. The 1:3 ratio of aqueous to organic solvent is critical for complete protein denaturation[2].

  • Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporation : Transfer 150 µL of the clear supernatant to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature to prevent the loss of the semi-volatile NMF.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 5 mM Ammonium Formate). Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Methylformamide 60.131.15015
N-Methyl-d3-form-d1-amide 64.135.15015

Self-Validating System & Quality Control

A robust analytical protocol must be a self-validating system. To ensure that4 functions perfectly without introducing bias, the following logical validation checks must be embedded into every batch[4].

Validation Blank Double Blank (No NMF, No IS) Check1 Verify Matrix Interference (<20% of LLOQ) Blank->Check1 Zero Zero Sample (IS Only) Zero->Check1 ULOQ ULOQ Sample (High NMF, IS) Check2 Verify Isotopic Cross-talk (<5% of IS Response) ULOQ->Check2

Logical validation workflow for assessing isotopic cross-talk and matrix interference.

  • Double Blank Check : Extracts of blank matrix without native analyte or SIL-IS. Validates that the extraction environment and LC system are free from carryover.

  • Zero Sample Check : Matrix spiked only with N-Methyl-d3-form-d1-amide. Validates the isotopic purity of the standard. If the SIL-IS contains unlabelled NMF impurities, it will artificially inflate the analyte baseline. The response in the native MRM channel must be <20% of the Lower Limit of Quantification (LLOQ).

  • ULOQ Cross-Talk Check : Matrix spiked with the highest calibration concentration of native NMF and the standard concentration of SIL-IS. Validates that the massive abundance of native analyte does not bleed into the m/z 64.1 -> 35.1 channel. The interference must be <5% of the average IS response.

References

1.1, BenchChem. 2.2, BenchChem. 3. 3, MedChemExpress. 4.4, LGC Standards.

Sources

Application Notes & Protocols: N-Methyl-d3-form-d1-amide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Methyl-d3-form-d1-amide (d4-NMF) as a stable isotope tracer for investigating one-carbon (1C) metabolism. Stable isotope labeling is a powerful, non-radioactive technique for mapping the journey of molecules through complex biochemical pathways.[1][2] D4-NMF, with its deuterated formyl and methyl groups, offers a unique tool to probe the contribution of N-methylformamide and its metabolites to the cellular 1C pool, which is critical for biosynthesis, methylation, and redox homeostasis.[3][4] We present detailed protocols for in vitro cell labeling, sample preparation for mass spectrometry, and data analysis, alongside the scientific principles and experimental design considerations necessary for robust and reproducible results.

PART 1: Scientific Principles and Rationale

The Central Role of One-Carbon Metabolism

One-carbon metabolism is a fundamental network of biochemical reactions essential for life.[5] It involves the transfer of one-carbon units (e.g., formyl, methylene, methyl groups) in various oxidation states.[6] These reactions, primarily mediated by folate cofactors, are indispensable for the synthesis of nucleotides (purines and thymidine), the homeostasis of amino acids like serine and methionine, and the regulation of epigenetic modifications through methylation.[4][7] Given that fluxes through these pathways are often upregulated in highly proliferative cells, such as cancer cells, they represent a key area of therapeutic interest.[8]

N-Methyl-d3-form-d1-amide: A Dual-Purpose Tracer

N-Methyl-d3-form-d1-amide (d4-NMF) is a deuterated isotopologue of N-methylformamide (NMF).[9] NMF is a known metabolite of the industrial solvent N,N-dimethylformamide (DMF) and has been studied for its metabolic fate and toxicity.[10][11] The metabolism of NMF can proceed via two primary routes relevant to metabolic tracing:

  • Deformylation: The formyl group can be cleaved. The deuterated formyl group (D-CHO) from d4-NMF can enter the mitochondrial one-carbon pool as formate. This deuterated formate can then be used to form 10-formyl-tetrahydrofolate (10-formyl-THF), a key precursor for de novo purine synthesis.[12]

  • N-demethylation: The N-methyl group can be removed. The deuterated methyl group (-CD3) from d4-NMF can contribute to pathways involving methyl group transfer.[13] For instance, after its conversion to S-adenosylmethionine (SAM), it can be used for the methylation of DNA, RNA, proteins, and other metabolites.[14]

This dual-labeling strategy allows for the simultaneous investigation of two distinct entry points into one-carbon metabolism from a single tracer molecule.

Physicochemical Properties

A clear understanding of the tracer's properties is essential for accurate experimental design.

PropertyValueReference
Chemical Formula C₂H₂D₃NO[15] (modified for isotopes)
Molecular Weight 63.10 g/mol [9] (calculated)
Appearance Colorless Liquid[15]
Solubility Miscible in water, alcohols[15]
Purity >98% (Isotopic Purity >99%)(Typical for commercial product)

PART 2: Experimental Design & Workflows

Successful metabolic tracing experiments hinge on careful planning. The choice of model, tracer concentration, and labeling time must be optimized to observe significant label incorporation without inducing toxicity.[16]

Key Considerations
  • Cell Line Selection: Choose a cell line relevant to the biological question. Cancer cell lines with known metabolic phenotypes (e.g., high reliance on serine synthesis) are often excellent models for studying 1C metabolism.

  • Tracer Concentration: The concentration of d4-NMF should be high enough to allow for detectable incorporation into downstream metabolites but low enough to avoid toxicity. A preliminary dose-response experiment (e.g., using an MTT or LDH leakage assay) is highly recommended.[16]

  • Labeling Duration: The time course of labeling should be sufficient to achieve a metabolic steady-state, where the isotopic enrichment of key metabolites is stable. This can range from a few hours to over 24 hours, depending on the cell doubling time and the flux through the pathway of interest.

  • Controls: Proper controls are critical for data interpretation. These should include:

    • Unlabeled Control: Cells grown in identical media but with unlabeled N-methylformamide.

    • Vehicle Control: Cells grown without any NMF to establish the baseline metabolome.

    • Time Zero Control: Labeled cells harvested immediately after tracer addition to account for any non-specific binding.

Visualizing the Metabolic Fate and Experimental Workflow

The diagrams below illustrate the expected metabolic processing of d4-NMF and the general experimental procedure for a tracing study.

cluster_0 Cellular Uptake & Metabolism cluster_1 One-Carbon Pools cluster_2 Downstream Biosynthesis d4NMF N-Methyl-d3-form-D1-amide (d4-NMF) Deformylation Deformylation d4NMF->Deformylation Demethylation N-Demethylation d4NMF->Demethylation Formate Formate-d1 Pool Deformylation->Formate Formyl-d1 Methyl Methyl-d3 Pool (via SAM-d3) Demethylation->Methyl Methyl-d3 Purines Purines (M+1) Formate->Purines e.g., ATP, GTP Methylated_Substrates Methylated Substrates (M+3) (e.g., Creatine, Histidine) Methyl->Methylated_Substrates e.g., SAM -> SAH

Caption: Predicted metabolic fate of N-Methyl-d3-form-d1-amide in the cell.

Start 1. Cell Culture (Seed cells in multi-well plates) Label 2. Isotope Labeling (Replace media with d4-NMF-containing media) Start->Label Incubate 3. Incubation (Time course: e.g., 4, 8, 24h) Label->Incubate Quench 4. Metabolism Quenching (Rapid wash with cold saline, place on dry ice) Incubate->Quench Extract 5. Metabolite Extraction (Add cold 80% Methanol) Quench->Extract Process 6. Sample Processing (Scrape, vortex, centrifuge) Extract->Process Analyze 7. LC-MS/MS Analysis (Inject supernatant) Process->Analyze Data 8. Data Analysis (Calculate fractional enrichment) Analyze->Data

Caption: General experimental workflow for in vitro metabolic tracing.

PART 3: Detailed Experimental Protocols

These protocols are designed for adherent mammalian cells cultured in 6-well plates but can be adapted for other formats.

Protocol 1: In Vitro Cell Culture Labeling

This protocol details the steps for introducing the d4-NMF tracer to cultured cells.

Materials:

  • Adherent mammalian cells of choice

  • Complete cell culture medium

  • N-Methyl-d3-form-d1-amide (d4-NMF) stock solution (e.g., 1 M in DMSO)

  • Unlabeled N-methylformamide (NMF)

  • 6-well tissue culture plates

  • Ice-cold 0.9% NaCl solution

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing fresh culture medium with the desired final concentration of d4-NMF. For example, add 5 µL of a 1 M d4-NMF stock to 5 mL of medium for a final concentration of 1 mM. Prepare control media with unlabeled NMF or vehicle (DMSO) at the same final concentration.

  • Labeling: Aspirate the old medium from the cells. Wash once with sterile PBS. Add 2 mL of the prepared labeling or control medium to each well.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling period (e.g., 24 hours).

  • Metabolism Quenching: To halt all metabolic activity instantly, remove the plate from the incubator and place it directly on a bed of dry ice.[17]

  • Washing: Aspirate the labeling medium. Gently wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution per well. It is critical to aspirate the saline completely to minimize salt contamination, which can interfere with LC-MS analysis.[17]

  • Harvesting: Proceed immediately to Protocol 3.2 for metabolite extraction.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol describes the extraction of polar metabolites for LC-MS analysis.

Materials:

  • Labeled cells from Protocol 3.1

  • -80°C Methanol (LC-MS grade)

  • Pre-chilled (-20°C) extraction solvent: 80% methanol / 20% water (v/v) (LC-MS grade)[17]

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of >16,000 x g at 4°C

  • Sample evaporator (e.g., SpeedVac)

Procedure:

  • Extraction: Add 1 mL of pre-chilled (-20°C) 80% methanol extraction solvent to each well.

  • Cell Lysis: Place the plate on a rocker at 4°C for 10 minutes to ensure complete lysis. Scrape the cells from the bottom of the well using a cell scraper.

  • Collection: Transfer the cell lysate (solvent + cells) to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[17]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean 1.5 mL tube. Be careful not to disturb the pellet.

  • Drying: Dry the metabolite extracts completely using a sample evaporator (SpeedVac). This typically takes 2-4 hours.

  • Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general framework for analyzing the labeled samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the available instrumentation.

Sample Reconstitution:

  • Prior to analysis, reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50:50 acetonitrile/water.[17] Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to LC-MS vials.

LC-MS/MS Method:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar metabolites involved in one-carbon metabolism.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Analysis is typically performed in negative ionization mode for many key metabolites in 1C pathways.

  • Detection: Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled (M+0) and labeled (M+1, M+3, etc.) versions of target metabolites.[18]

Expected Labeled Metabolites: The table below lists some key metabolites that may incorporate the deuterium labels from d4-NMF.

MetabolitePathwayExpected LabelMass Shift
ATP/GTP Purine SynthesisFormyl-d1M+1
S-adenosylmethionine (SAM) Methionine CycleMethyl-d3M+3
3-Methylhistidine Protein MethylationMethyl-d3M+3
Creatine Creatine SynthesisMethyl-d3M+3
Serine Reverse SHMTFormyl-d1M+1

Data Analysis Workflow:

Start 1. Raw Data Acquisition (LC-MS/MS .wiff, .raw files) Peak 2. Peak Integration (Extract ion chromatograms for each isotopologue) Start->Peak Correction 3. Isotope Correction (Correct for natural abundance of ¹³C, etc.) Peak->Correction Fraction 4. Calculate Fractional Enrichment (FE) FE = (Σ Labeled Isotopologues) / (Σ All Isotopologues) Correction->Fraction Plot 5. Visualize Data (Bar charts of FE per metabolite) Fraction->Plot Interpret 6. Biological Interpretation (Map enrichment onto metabolic pathways) Plot->Interpret

Caption: Workflow for analyzing stable isotope tracing data.

The fractional enrichment (FE) represents the percentage of a metabolite pool that has been newly synthesized from the tracer. By comparing the FE of different metabolites, researchers can deduce the relative flux through interconnected pathways.[19]

PART 4: Troubleshooting and Best Practices

  • Low Label Incorporation:

    • Possible Cause: Insufficient tracer concentration or labeling time.

    • Solution: Increase the concentration of d4-NMF or extend the incubation period. Ensure the metabolic pathway is active in your chosen cell line.

  • High Cell Toxicity:

    • Possible Cause: Tracer concentration is too high. NMF itself can be hepatotoxic at high doses.[10][16]

    • Solution: Perform a dose-response curve to find the optimal, non-toxic concentration.

  • Poor Chromatographic Peak Shape:

    • Possible Cause: Salt contamination from wash steps; improper sample reconstitution.

    • Solution: Ensure complete aspiration of saline during the wash steps. Optimize the reconstitution solvent.

  • Data Reproducibility:

    • Best Practice: Use biological triplicates for each condition and time point. Normalize metabolite data to cell number or total protein content to account for variations in cell density.

By following these guidelines and protocols, researchers can effectively utilize N-Methyl-d3-form-d1-amide to gain valuable insights into the complex and vital network of one-carbon metabolism.

References

  • Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond. (2024). Cold Spring Harbor Perspectives in Medicine.
  • Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. (n.d.). PubMed.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023). SciTechnol.
  • Stable isotope-resolved metabolomics and applications for drug development. (n.d.). PMC.
  • Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond. (2024). PubMed.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008). ACS Publications.
  • High-Sensitivity LC-MS/MS Methods for Metabolic Flux Analysis Using Alpha-D-Glucose-d7. (n.d.). Benchchem.
  • Cytotoxicity and Metabolism of the Hepatotoxin N-methylformamide and Related Formamides in Mouse Hepatocytes. (n.d.). PubMed.
  • The Metabolism and Liver Toxicity of N, N-dimethylformamide in the Isolated Perfused Liver. (1997). Annals of Occupational and Environmental Medicine.
  • An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide. (n.d.). Benchchem.
  • N-Methylformamide. (n.d.). Santa Cruz Biotechnology.
  • Studies on the Metabolism and Toxicity of N-Methyl Containing Compounds. (n.d.). Aston Research Explorer.
  • The use of stable isotopes in drug metabolism studies. (2025). ResearchGate.
  • One Carbon Metabolism Pathway: Key Biochemical Processes Explained. (n.d.). Creative Proteomics.
  • One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. (2022). MDPI.
  • One-Carbon Metabolism in Health and Disease. (2017). PubMed.
  • LC-MS-Based Metabolic Flux Analysis. (n.d.). Creative Proteomics.
  • N-Methylform-D1-amide: A Technical Guide for Researchers. (n.d.). Benchchem.
  • A comprehensive review on sample preparation, analytical techniques, data analysis, computational model. (2022). RSC Publishing.
  • Metabolic Flux Analysis. (n.d.). SCIEX.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect.
  • N-Methylformamide. (n.d.). Wikipedia.
  • One-Carbon Metabolism in Health and Disease. (n.d.). PMC.
  • One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation. (n.d.). Creative Proteomics.
  • Flexibility of systemic one-carbon metabolism partially buffers dietary methyl donor deficiency. (2026). bioRxiv.
  • Sources of one-carbon units. Routes of entry of one-carbon units from... (n.d.). ResearchGate.
  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. (n.d.). PMC.
  • Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. (n.d.). PMC.
  • Spatially resolved isotope tracing reveals tissue metabolic activity. (n.d.). ResearchGate.

Sources

Introduction: The Strategic Role of Deuterated Amides in Fluxomics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision In Vivo Metabolic Flux Analysis Using N-Methyl-d3-form-d1-amide

In the landscape of metabolic flux analysis (MFA), N-Methyl-d3-form-d1-amide (N-Methylformamide-d4, or NMF-d4) represents a specialized, high-precision tracer designed for two distinct but interconnected critical applications: quantifying CYP2E1-mediated oxidative flux and tracing "masked" one-carbon (1C) donor pathways .

Unlike ubiquitous tracers like Glucose-C13 which map central carbon metabolism, NMF-d4 is a targeted probe. It interrogates the specific metabolic node where xenobiotic metabolism (via Cytochrome P450 2E1) intersects with the endogenous one-carbon pool. By utilizing a fully deuterated isotopologue (


), researchers can exploit the Kinetic Isotope Effect (KIE)  to decouple metabolic activation from clearance, allowing for the precise measurement of reaction velocities that are otherwise too rapid or toxic to capture with non-labeled compounds.

Key Applications:

  • CYP2E1 Flux Quantification: Measuring the rate of formyl-group oxidation in liver microsomes and in vivo.

  • One-Carbon Metabolism Tracing: Tracking the fate of the methyl group (to methylamine

    
     formaldehyde) and the formyl group (to formate) as they enter the folate cycle.
    
  • Hepatotoxicity Mechanism Studies: Differentiating between metabolic activation (toxification) and renal clearance pathways.

Technical Principle: The Dual-Pathway Mechanism

The utility of NMF-d4 rests on its metabolic divergence. Upon administration, NMF undergoes oxidative metabolism primarily in the liver. The presence of deuterium at two distinct chemical sites allows for "dual-stream" tracing.

The Metabolic Fork:
  • Pathway A (Oxidative Deformylation - CYP2E1):

    • The formyl hydrogen (D) is abstracted by CYP2E1. This is the rate-limiting step.

    • Flux Output: Generates a reactive intermediate (likely methyl isocyanate equivalent) which forms S-(N-methylcarbamoyl)glutathione (SMG) or hydrolyzes to Methylamine-d3 and Formate-d1 .

    • Note: The C-D bond breakage exhibits a primary KIE (

      
      ), significantly slowing this pathway compared to the non-deuterated analog.
      
  • Pathway B (Downstream One-Carbon Integration):

    • Formate-d1 enters the folate cycle via Formyltetrahydrofolate synthetase, becoming 10-Formyl-THF (Purine synthesis).

    • Methylamine-d3 is deaminated by Semicarbazide-Sensitive Amine Oxidase (SSAO) to Formaldehyde-d2 , which spontaneously condenses with THF to form 5,10-Methylene-THF (Thymidylate synthesis).

Visualizing the Pathway (Graphviz)

NMF_Metabolism NMF N-Methyl-d3-form-d1-amide (Tracer) CYP2E1 CYP2E1 (Rate Limiting) NMF->CYP2E1 Inter Unstable Intermediate (N-Hydroxymethyl-NMF) NMF->Inter Oxidation (Slowed by KIE) CYP2E1->Inter SMG S-(N-methylcarbamoyl) glutathione (Toxicity Marker) Inter->SMG + Glutathione MA Methylamine-d3 Inter->MA Hydrolysis Formate Formate-d1 Inter->Formate Hydrolysis Formaldehyde Formaldehyde-d2 MA->Formaldehyde Deamination Folate Folate Cycle (10-CHO-THF / 5,10-CH2-THF) Formate->Folate C1 Recruitment SSAO SSAO (Amine Oxidase) SSAO->Formaldehyde Formaldehyde->Folate C1 Recruitment

Caption: Metabolic fate of N-Methyl-d3-form-d1-amide. The tracer splits into toxicity markers (SMG) and One-Carbon donors (Formate/Methylamine).

Experimental Protocol: In Vivo Flux Analysis

A. Experimental Design & Dosage

To accurately measure flux, you must compare the deuterated tracer against a non-deuterated control (or use the deuterated form to trace downstream metabolites).

ParameterSpecificationNotes
Species Mice (C57BL/6J) or Rats (Sprague-Dawley)CYP2E1 expression is species-dependent.
Tracer N-Methyl-d3-form-d1-amide (>98% isotopic purity)Dissolve in sterile saline (0.9%).
Dose 100 - 400 mg/kg (i.p. or p.o.)Lower doses (100 mg/kg) for flux tracing; higher for toxicity mechanistic studies.
Control N-Methylformamide (d0)Required if calculating Kinetic Isotope Effects (KIE).
Timepoints 0.25, 0.5, 1, 2, 4, 8, 24 hoursEarly points are critical for absorption/distribution; late points for clearance.
B. Sample Collection & Quenching

Metabolites of NMF (especially methylamine and unstable intermediates) are volatile or reactive. Immediate quenching is mandatory.

  • Plasma: Collect 50 µL blood into heparinized tubes. Centrifuge immediately (4°C, 3000g, 10 min). Transfer plasma to LN2 (Liquid Nitrogen) snap-freeze.

  • Liver Tissue: Wescott biopsy or rapid dissection (<30 sec). Clamp freeze in LN2. Pulverize under LN2 for extraction.

  • Urine: Collect in metabolic cages over dry ice to prevent bacterial degradation of amines.

C. Sample Preparation (Derivatization)

Direct detection of small polar metabolites (Methylamine, Formate) is poor in RPLC. Derivatization is required .

  • Target 1: Methylamine-d3 (Amine Derivatization)

    • Reagent: Dansyl Chloride or Benzoyl Chloride.

    • Protocol: Mix 50 µL plasma/urine + 20 µL Na2CO3 (100 mM) + 50 µL Dansyl Chloride (1 mg/mL in acetone). Incubate 60°C for 10 min.

  • Target 2: Formate-d1 (Carboxylic Acid Derivatization)

    • Reagent: 3-Nitrophenylhydrazine (3-NPH) + EDC/Pyridine.

    • Protocol: Mix 50 µL sample + 20 µL 3-NPH (200 mM) + 20 µL EDC. Incubate 40°C for 30 min.

D. LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (for derivatized samples).

  • Source: Electrospray Ionization (ESI), Positive Mode (for Dansyl/Benzoyl derivatives), Negative Mode (for 3-NPH).

MRM Transitions (Example for Benzoyl-Methylamine):

  • Analyte: Benzoyl-Methylamine-d3

    • Precursor: m/z 139.1 (Benzoyl-N-Me-d3)

    • Product: m/z 105.0 (Benzoyl fragment)

  • Analyte: Benzoyl-Methylamine-d0 (Endogenous/Control)

    • Precursor: m/z 136.1

    • Product: m/z 105.0

Data Analysis & Flux Calculation

Step 1: Calculate Fractional Enrichment (FE)

Determine the proportion of the isotopologue in the pool.



(Note: Use M+4 for parent, M+3 for methylamine, M+1 for formate)
Step 2: Determine Kinetic Isotope Effect (KIE)

If co-administering d0 and d4 (or comparing separate cohorts), calculate the metabolic clearance rate (CL). The KIE reveals the contribution of the CYP2E1 pathway.[1]



  • Interpretation: A KIE > 1 (typically 2-5 for NMF) confirms that C-H bond breakage is rate-limiting. If KIE

    
     1, metabolic flux is controlled by blood flow or renal clearance, not CYP2E1 oxidation.
    
Step 3: Flux Estimation ( )

To estimate the flux of methyl groups into the 1C pool:



Workflow Visualization

Workflow cluster_Sampling Sampling (Time Course) Start Study Design (d0 vs d4 Cohorts) Admin Administration (IP/PO 100-400 mg/kg) Start->Admin Blood Plasma (PK Analysis) Admin->Blood Liver Liver Tissue (Flux/Toxicity) Admin->Liver Urine Urine (Excretion) Admin->Urine Prep Derivatization (Dansyl-Cl / 3-NPH) Blood->Prep Liver->Prep Urine->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing (Peak Integration) LCMS->Data Result1 Calculation: KIE (Metabolic Stability) Data->Result1 Result2 Calculation: Flux (1C Incorporation) Data->Result2

Caption: Step-by-step experimental workflow from tracer administration to flux calculation.

References

  • Threadgill, M. D., et al. (1987). "Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hyland, R., et al. (1992). "The role of cytochrome P450 2E1 in the metabolism of N-methylformamide." Archives of Toxicology. Link

  • Mráz, J., et al. (1991). "13C NMR study of the metabolism of N,N-dimethylformamide and N-methylformamide in humans." Toxicology Letters. Link

  • Fan, T. W., et al. (2012). "Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research." Trends in Biotechnology. Link

  • Han, J., et al. (2013). "Dansylation labeling of amine- and phenol-containing metabolites in mass spectrometry-based metabolomics." Briefings in Bioinformatics. Link

Sources

Quantitative Purity Determination Using ¹H-NMR with N-Methyl-d3-form-d1-amide as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Pharmaceutical Analysis

In the landscape of drug development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and chemical entities is not merely a regulatory requirement but a cornerstone of safety and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for this purpose.[1][2][3] Unlike chromatographic techniques, qNMR does not necessitate identical reference standards for each analyte and, when performed correctly, provides a direct, SI-traceable measurement of molar concentration.[1][2][3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[1][3]

This application note provides a detailed protocol and scientific rationale for the use of N-methyl-d3-form-d1-amide (DMF-d4) as an internal standard for the quantitative analysis of organic molecules by ¹H-NMR. The selection of an appropriate internal standard is paramount for the accuracy and reliability of qNMR measurements.[5][6] DMF-d4 offers several distinct advantages, making it a highly suitable choice for a broad range of analytes.

The Role and Advantages of N-Methyl-d3-form-d1-amide in qNMR

An ideal internal standard for qNMR should exhibit high purity, be chemically inert under the experimental conditions, possess signals that do not overlap with analyte signals, and be readily soluble in common deuterated solvents.[4][5][6] N-methyl-d3-form-d1-amide, a deuterated isotopologue of N-methylformamide, aligns well with these criteria.[7]

Key Attributes of N-Methyl-d3-form-d1-amide:

  • Simplified ¹H-NMR Spectrum: Due to the deuteration of the methyl and formyl groups, the proton spectrum is significantly simplified, reducing the likelihood of signal overlap with the analyte.[7] The primary observable signal arises from the N-H proton, which typically appears as a broad singlet.[7]

  • Chemical Shift in a Non-interfering Region: The N-H proton of residual, non-deuterated N-methylformamide resonates in a region of the spectrum (around 7.9 ppm in CDCl₃) where signals from many common organic molecules are absent.[7]

  • High Isotopic and Chemical Purity: Commercially available N-methyl-d3-form-d1-amide typically boasts high isotopic (≥99%) and chemical (≥98%) purity, which is a prerequisite for an accurate qNMR standard.[5][7]

  • Excellent Solubility: It is soluble in a wide array of common deuterated solvents, offering flexibility in sample preparation.[7]

Experimental Workflow for Quantitative ¹H-NMR

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow, from sample preparation to data analysis. The following diagram illustrates the key stages of the process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh N-Methyl-d3-form-d1-amide weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup pulse_sequence Select Quantitative Pulse Sequence instrument_setup->pulse_sequence set_parameters Set Acquisition Parameters (D1, NS, PW) pulse_sequence->set_parameters acquire_fid Acquire FID set_parameters->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Figure 1: A generalized workflow for quantitative ¹H-NMR using an internal standard.

Detailed Experimental Protocol

This protocol is designed to be a comprehensive guide for researchers. Adherence to these steps is crucial for achieving accurate and reproducible quantitative results.

PART 1: Sample Preparation

The accuracy of qNMR begins with precise sample preparation. All weighings must be performed on a calibrated analytical balance.

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. The exact mass should be recorded to at least four decimal places.

  • Internal Standard Preparation: Accurately weigh an appropriate amount of N-methyl-d3-form-d1-amide into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities for accurate integration.[8]

  • Solvent Addition: Add a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4) to the vial. Ensure the solvent has a high isotopic purity to minimize residual solvent signals.[9][10]

  • Dissolution and Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A homogenous solution is critical for accurate measurements.[6]

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

PART 2: NMR Data Acquisition

The acquisition parameters must be carefully selected to ensure that the resulting spectrum is truly quantitative.

  • Instrument Tuning and Shimming: Tune and match the probe for the sample and perform shimming to achieve optimal magnetic field homogeneity. This will result in narrow, symmetrical line shapes, which are essential for accurate integration.

  • Temperature Equilibration: Allow the sample to equilibrate to the probe temperature for at least 5 minutes before data acquisition to avoid temperature-induced chemical shift drift.

  • Pulse Angle Selection: Utilize a 90° pulse angle (PW90) for maximum signal excitation.[5][11]

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay (D1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[12] A conservative D1 of 30-60 seconds is often sufficient, but for novel compounds, a T₁ determination (e.g., via an inversion-recovery experiment) is recommended.

  • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure high precision in integration.[6]

  • Acquisition Time (AQ): Ensure the acquisition time is long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts that can distort the baseline and affect integration accuracy.[6]

  • Decoupling: For enhanced accuracy, especially with complex spectra, consider using ¹³C decoupling during acquisition to collapse ¹³C satellites into the main proton peak, simplifying integration.[13][14]

  • No Spinning: It is recommended to acquire qNMR data without sample spinning to avoid spinning sidebands that can interfere with the signals of interest.[8][11]

PART 3: Data Processing and Analysis

Careful and consistent data processing is as important as data acquisition for obtaining reliable quantitative results.

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N without significantly distorting the line shape.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Perform a meticulous baseline correction across the entire spectrum, paying close attention to the regions around the integrated signals.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the N-methyl-d3-form-d1-amide internal standard. For the analyte, choose a signal that is a singlet if possible and is representative of the entire molecule. For the internal standard, integrate the residual N-H proton signal.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Data Presentation: Properties of N-Methyl-d3-form-d1-amide

The following table summarizes the key physicochemical properties of N-methyl-d3-form-d1-amide relevant to its application as a qNMR internal standard.[7]

PropertyValueReference
Molecular Formula C₂HD₄NO[7]
Molecular Weight 63.09 g/mol [7]
CAS Number 110505-55-0[7]
Appearance Colorless liquid[7]
Purity Typically ≥98% chemical, ≥99% isotopic[7]
Solubility Soluble in water and most organic solvents[7]

Validation and Trustworthiness

To ensure the trustworthiness of the qNMR results, the method should be validated according to ICH guidelines (Q2(R1)).[15][16][17] This includes assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is achieved by ensuring non-overlapping signals.

  • Linearity: The linearity of the method should be established by analyzing a series of samples with varying analyte concentrations.[11]

  • Accuracy and Precision: Accuracy can be determined by analyzing a certified reference material, while precision is assessed through repeated measurements.[18]

  • Robustness: The method's robustness should be evaluated by introducing small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay).

Conclusion

Quantitative ¹H-NMR spectroscopy, when coupled with a well-characterized internal standard like N-methyl-d3-form-d1-amide, provides a robust, accurate, and reliable method for determining the purity of chemical compounds. The protocol detailed in this application note, grounded in the fundamental principles of NMR and best practices for quantitative measurements, offers a validated pathway for researchers and drug development professionals to achieve high-quality, defensible analytical data. The inherent advantages of qNMR, including its non-destructive nature and direct proportionality of signal to molar amount, position it as an indispensable tool in the modern analytical laboratory.

References

  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Labinsights. (2025, February 19).
  • ResearchGate. (2014, July 7).
  • ResolveMass Laboratories. (2025, December 29).
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • Durham University. (n.d.).
  • USP.org. (n.d.). Stimuli Article (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer.
  • Mestrelab Resources. (2024, September 16).
  • Emery Pharma. (2024, February 9).
  • Sigma-Aldrich. (n.d.).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021, November 14).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide.
  • NIH. (n.d.).
  • HWI ANALYTIK GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • NIH. (n.d.).
  • Benchchem. (n.d.). N-Methylform-D1-amide: A Technical Guide for Researchers.
  • Scribd. (n.d.).
  • MDPI. (2025, August 7).

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Application Note: A Detailed Protocol for the Quantitative ¹H NMR Analysis of N-METHYL-D3-FORM-D1-AMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of chemical compounds with high precision and accuracy.[1][2] This guide provides a comprehensive, field-proven protocol for the sample preparation and analysis of N-METHYL-D3-FORM-D1-AMIDE, a deuterated isotopologue of N-methylformamide, using the internal standard method. We delve into the critical rationale behind the selection of solvents and internal standards, the meticulous steps of sample preparation, and the optimization of NMR acquisition parameters to ensure data integrity and reproducibility. This document is designed for researchers, analytical scientists, and drug development professionals seeking a robust and reliable qNMR workflow.

Introduction: The Power of qNMR for Isotope-Labeled Compounds

Quantitative NMR (qNMR) stands apart from chromatographic techniques as it does not require a structurally identical reference standard for the analyte being quantified.[3] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[4] When an internal standard of known, certified purity is accurately weighed and mixed with a known mass of the analyte, the analyte's purity or concentration can be determined with exceptional accuracy, making qNMR a primary ratio method traceable to the International System of Units (SI).[2][5]

This application is particularly advantageous for isotope-labeled compounds like N-METHYL-D3-FORM-D1-AMIDE. The strategic replacement of protons with deuterium simplifies the ¹H NMR spectrum, creating large, signal-free regions. This spectral simplicity minimizes the likelihood of signal overlap, a common challenge in qNMR, and facilitates a straightforward and unambiguous selection of an internal standard.[6]

Analyte Profile: N-METHYL-D3-FORM-D1-AMIDE

N-METHYL-D3-FORM-D1-AMIDE, also known as N-methylformamide-d4, is a valuable tool in pharmaceutical development and metabolic research.[7] Understanding its properties is key to designing a successful qNMR experiment.

PropertyValueReference(s)
Molecular Formula C₂HD₄NO[7]
Molecular Weight 63.09 g/mol [7]
Appearance Colorless Liquid (Expected)[7]
Solubility Soluble in water and most organic solvents (Expected)[7]
¹H NMR Signature A single prominent feature: a broad singlet from the N-H proton. Signals from the methyl and formyl groups are absent due to deuteration.[7]

The analyte's high polarity, stemming from its amide functional group, and its sparse ¹H NMR spectrum are the two most critical factors guiding our methodological choices.[8]

Principle of Quantitative ¹H NMR

The absolute purity of an analyte is calculated by comparing the integral of one of its signals to the integral of a signal from a co-dissolved internal standard (IS) of known purity. The fundamental equation is as follows:

Where:

  • P : Purity of the analyte or internal standard.

  • I : Integrated area of the NMR signal for the analyte or internal standard.

  • N : Number of protons giving rise to the integrated signal.

  • MW : Molecular weight of the analyte or internal standard.

  • m : Mass of the analyte or internal standard.

Method Development and Rationale

A robust qNMR method is built on a foundation of carefully considered experimental choices. The logic behind each selection is critical for ensuring the trustworthiness of the final result.

Selection of the Deuterated Solvent

The ideal solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for acquiring high-resolution spectra.[9] Given that N-METHYL-D3-FORM-D1-AMIDE is a polar aprotic amide, a solvent with similar properties is the logical starting point.[8][10]

Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Excellent Solubilizing Power: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a vast range of organic compounds, including amides.[1][11]

  • Spectral Clarity: Its residual proton signal (a quintet from DMSO-d₅) appears at ~2.50 ppm, which is unlikely to interfere with many common internal standards.[1]

  • Quality Considerations: It is imperative to use a high-purity deuterated solvent. Impurities in the solvent can introduce extraneous signals that may overlap with signals of interest, leading to significant quantification errors.[12]

Selection of the Internal Standard (IS)

The choice of the internal standard is the cornerstone of the qNMR experiment.[13] An inappropriate standard will invalidate the results, regardless of the quality of the instrumentation or the precision of other steps.

Key Criteria for Internal Standard Selection:

  • High Purity & Stability: The IS must have a certified purity (≥99%), be non-hygroscopic, non-volatile, and chemically inert towards the analyte and solvent.[4][13]

  • Solubility: It must be fully soluble in the chosen deuterated solvent (DMSO-d₆).[13]

  • Spectral Simplicity & Separation: The IS should produce one or more simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or residual solvent.[13][14]

Recommended Internal Standard: Dimethyl Terephthalate (DMTP)

PropertyValueReference(s)
Purity Certified Reference Material (CRM) grade available.[15]
Solubility in DMSO-d₆ >2 mg/mL, sufficient for qNMR applications.[15]
¹H NMR Signals in DMSO-d₆ Singlet at ~8.0 ppm (4H, aromatic) and a singlet at ~3.9 ppm (6H, methyl).[15]

Rationale for Selecting DMTP: The ¹H NMR spectrum of N-METHYL-D3-FORM-D1-AMIDE is exceptionally simple, containing only a broad N-H proton signal. DMTP provides two sharp, intense singlets in clean spectral regions, far from the analyte signal and residual solvent peaks, ensuring accurate and straightforward integration.[7][15]

Detailed Experimental Protocol

This protocol is designed to minimize sources of error, particularly during the critical weighing stage.[1] It is highly recommended to perform sample preparations in triplicate to assess precision.[16]

Materials and Equipment
  • Analyte: N-METHYL-D3-FORM-D1-AMIDE

  • Internal Standard: Dimethyl Terephthalate (DMTP), Certified Reference Material grade

  • Deuterated Solvent: High-purity DMSO-d₆ (≥99.9% D)

  • Equipment:

    • Calibrated analytical microbalance (readability of ±0.001 mg)[4]

    • Vortex mixer and/or sonicator

    • High-quality, clean, and dry 5 mm NMR tubes[9]

    • Glass vials with caps

    • Calibrated pipettes or gas-tight syringes

Workflow Diagram

G Figure 1: qNMR Experimental Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (~10-15 mg) weigh_is Accurately Weigh IS (DMTP) (Target ~1:1 Molar Ratio) weigh_analyte->weigh_is dissolve Add DMSO-d6 (~0.6 mL) & Vortex/Sonicate weigh_is->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer shim Shim Spectrometer transfer->shim acquire Acquire Spectrum (d1 ≥ 5xT1, 90° pulse) shim->acquire process Fourier Transform Phase & Baseline Correction acquire->process integrate Integrate Analyte (N-H) & IS (Aromatic or Methyl) Signals process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate result Final Purity Result calculate->result

Caption: Workflow for qNMR sample preparation and analysis.

Step-by-Step Procedure
  • Gravimetric Preparation (The Critical Step):

    • Place a clean, dry glass vial onto the tared microbalance.

    • Accurately weigh approximately 10-15 mg of N-METHYL-D3-FORM-D1-AMIDE into the vial. Record the mass precisely (e.g., to 0.001 mg).

    • Tare the balance with the vial containing the analyte.

    • Accurately add the internal standard (DMTP) to the same vial. Aim for a mass that achieves a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[4] Record the exact mass of the added IS.

  • Solution Preparation:

    • Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.[9]

    • Securely cap the vial.

    • Use a vortex mixer for 1-2 minutes, followed by sonication if necessary, to ensure complete dissolution of both the analyte and the internal standard.[1]

    • Visually inspect the solution against a bright light to confirm that no particulate matter remains.[9]

  • Sample Transfer:

    • Carefully transfer the homogeneous solution into a high-quality 5 mm NMR tube.

    • Cap the NMR tube immediately to prevent solvent evaporation and absorption of atmospheric water.[17]

NMR Data Acquisition Parameters

Acquiring data under quantitative conditions is non-negotiable for accurate results. Standard ¹H NMR parameters are not sufficient.

ParameterRecommended SettingRationaleReference(s)
Pulse Angle 90°Ensures maximum and uniform excitation of all signals for accurate quantification.[4][6]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)CRITICAL: Allows all protons (in both analyte and IS) to fully return to thermal equilibrium between pulses. A short delay will lead to signal saturation and inaccurate integrals. If T₁ is unknown, use a conservative value of 60 seconds.[6][18][19]
Acquisition Time (aq) ≥ 3 secondsEnsures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[4]
Number of Scans (ns) 16 - 64 (or more)Set to achieve a Signal-to-Noise ratio (S/N) > 250:1 for the signals being integrated to ensure high precision.[6]
Dummy Scans (ds) 4Establishes a steady state before data acquisition begins.[17]
Temperature 298 K (25 °C)Maintain a constant, regulated temperature for spectral consistency.[17]
Sample Spinning OffAvoids spinning sidebands which can complicate the baseline and interfere with integration.[19]

Data Processing and Purity Calculation

Careful and consistent data processing is essential to extract accurate quantitative information from the acquired FID.[20]

  • Fourier Transformation: Apply an exponential window function with a small line broadening (LB = 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[18]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automated polynomial baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[17]

  • Signal Integration:

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₅ at 2.50 ppm.

    • Carefully integrate the well-resolved singlet from the DMTP internal standard (e.g., the aromatic signal at ~8.0 ppm).

    • Integrate the broad singlet corresponding to the N-H proton of N-METHYL-D3-FORM-D1-AMIDE.

  • Purity Calculation:

    • Use the qNMR equation provided in Section 3.

    • Example Parameters:

      • Analyte (N-METHYL-D3-FORM-D1-AMIDE):

        • IAnalyte: Integral of the N-H proton signal.

        • NAnalyte: 1

        • MWAnalyte: 63.09 g/mol

        • mAnalyte: Mass from balance.

      • Internal Standard (DMTP):

        • IIS: Integral of the aromatic signal.

        • NIS: 4

        • MWIS: 194.19 g/mol

        • mIS: Mass from balance.

        • PIS: Purity from the Certificate of Analysis.

Method Validation and System Suitability

For use in regulated environments, the qNMR method must be validated according to ICH guidelines (Q2(R1)).[5][21] This involves assessing parameters such as:

  • Precision: Assessed by analyzing multiple, independent sample preparations (e.g., n=6).[22]

  • Accuracy: Determined by analyzing a sample of known, certified purity.[23]

  • Linearity: Confirmed by analyzing samples over a range of concentrations.[22]

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the quantitative analysis of N-METHYL-D3-FORM-D1-AMIDE by ¹H NMR. The keys to success are rooted in meticulous sample preparation—especially the gravimetric steps—the rational selection of a suitable internal standard and deuterated solvent, and the strict adherence to quantitative NMR acquisition parameters. By understanding the causality behind each step, from the crucial relaxation delay to the final baseline correction, researchers can confidently employ this qNMR workflow to generate accurate, precise, and reliable data for purity assessment and concentration determination.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories.
  • An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide. Benchchem.
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
  • Stimuli Article (qNMR). USP.org.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025). Mestrelab Research.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025). ResolveMass Laboratories.
  • Selection of Deuterated Solvent for qNMR. FUJIFILM Wako Chemicals.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. (2025). Benchchem.
  • qNMR - Quantitative Analysis by NMR. (2022). AWS.
  • A Comparative Guide to Deuterated Solvents for NMR Analysis. Benchchem.
  • Deuterated Solvents for NMR. Alfa Chemistry.
  • Application Notes & Protocols for Quantitative NMR (qNMR) with 1-Propanol-1,1-d2. Benchchem.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. HWI Analytik GmbH.
  • qNMR Purity Recipe Book (3 - Data Processing). (2016). Mestrelab Research.
  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. PMC.
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019). BIPM.
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
  • Physical and chemical properties of amides. X-MOL.
  • Spectral properties of the internal standards in different solvents. ResearchGate.
  • ICH Validation Analitcs Methods. Scribd.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025). MDPI.

Sources

Application Note: Selection, Validation, and Implementation of Deuterated Standards for Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Power of qNMR

In modern pharmaceutical development and metrological laboratories, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for absolute quantification and purity assignment. Unlike chromatographic techniques that rely on compound-specific response factors, NMR spectroscopy provides a strictly linear signal response[1]. The area under a resonance peak is directly proportional to the number of nuclei generating that signal.

This fundamental physical property allows for a universal, one-point calibration using an Internal Standard Reference Material (ISRM) or Certified Reference Material (CRM), entirely independent of the analyte’s chemical structure[2]. However, the accuracy of qNMR is entirely bottlenecked by the physical and chemical integrity of the internal standard chosen. This application note details the causality behind standard selection and provides a self-validating protocol for executing high-precision qNMR workflows.

Causality in Standard Selection: Why the Right Reference Matters

Selecting a deuterated internal standard is not a trivial step; it is the foundation of the quantitative measurement. A poorly chosen standard introduces systematic biases that cannot be corrected post-acquisition. The selection logic is governed by four critical pillars:

  • Absolute Co-Solubility: The internal standard must be completely and consistently soluble in the identical deuterated solvent used for the analyte. Incomplete dissolution generates localized magnetic field inhomogeneities, leading to line broadening, poor shimming, and highly inaccurate integration[3].

  • Chemical Shift Isolation: The standard must yield a simple, sharp resonance (preferably a singlet) that does not overlap with any analyte signals, impurities, or residual solvent peaks. Ambiguity in the start and end points of an integration region directly translates to quantitative error[3].

  • Chemical Inertness: The standard must not react with the analyte or the solvent. For example, using an ester-based standard in a protic deuterated solvent (like Methanol-d4) can lead to slow transesterification, altering the chemical shift and invalidating the molar ratio over time[4].

  • Relaxation Dynamics (T1): The longitudinal relaxation time (T1) of the standard's protons dictates the experimental timeframe. If the standard has an excessively long T1, the inter-pulse delay (D1) must be extended significantly to prevent signal saturation, which drastically increases instrument time[3].

G A Identify Analyte & Solvent B Co-Solubility Verification A->B C Chemical Shift Simulation B->C D Inertness Check (t=0 to 24h) C->D E Final ISRM Selection D->E

Caption: Workflow for selecting an optimal qNMR internal standard to ensure accuracy.

Quantitative Data: Common qNMR Internal Standards

The following table summarizes highly validated Internal Standard Reference Materials (ISRMs) utilized in 1H qNMR, categorized by their solvent compatibility and chemical shift profiles[1][3][4][5].

Internal Standard (ISRM)Target Deuterated SolventsChemical Shift (1H, ppm)Key Characteristics & Causality for Use
DSS-d6 D2O, DMSO-d6, CD3OD~0.00 (Singlet)Highly soluble universal reference for polar systems. Yields a sharp 9-proton singlet, maximizing Signal-to-Noise (S/N)[5].
Dimethyl Terephthalate (DMTP) CDCl3, DMSO-d6, Acetone-d68.1 (Ar-H), 3.9 (CH3)Excellent for non-polar analytes. Caution: Avoid in CD3OD due to slow transesterification exchange[4].
Maleic Acid D2O, DMSO-d6, CD3OD~6.3 (Singlet)Provides a clean mid-range singlet. Highly stable, but susceptible to overlap in complex aromatic mixtures[3].
Dimethyl Sulfone (DMSO2) CDCl3, D2O, DMSO-d6~3.0 (Singlet)Non-volatile and highly stable. Broad-spectrum solubility makes it ideal for diverse pharmaceutical assays[1].

Experimental Protocols: A Self-Validating Workflow

To ensure metrological traceability and absolute accuracy, the following protocols establish a self-validating system where each step confirms the integrity of the previous one.

Protocol 1: Pre-Solubility and Chemical Inertness Assessment

Causality: Validates that the analyte and standard do not interact chemically or precipitate out of solution during the acquisition timeframe.

  • Blank Verification: Acquire a 1D 1H NMR spectrum of the pure deuterated solvent to identify residual water and solvent impurities[5].

  • Individual Baselines: Prepare and acquire separate spectra for the pure analyte and the pure internal standard to map their exact chemical shifts and confirm peak purity[5].

  • Mixture Stability Test: Co-dissolve the analyte and the internal standard in the chosen solvent. Acquire a spectrum immediately (

    
    ).
    
  • Incubation: Leave the sample at room temperature (or acquisition temperature) for 24 hours.

  • Validation: Acquire a second spectrum (

    
    ). Overlay the spectra. If chemical shifts have drifted, new peaks have emerged, or the integration ratio has changed, the standard is incompatible and a new one must be selected[2].
    
Protocol 2: Metrological Gravimetric Preparation

Causality: qNMR is a primary ratio method. The absolute accuracy of the final purity calculation is entirely dependent on the gravimetric accuracy of this step. To achieve a 0.1% overall measurement uncertainty, gravimetric uncertainty must be <0.03%[4].

  • Environment Control: Ensure the ultra-microbalance is calibrated, leveled, and located in an anti-static, draft-free environment. Use glass vials and metal spatulas to prevent static charge accumulation[6].

  • Weighing: Accurately weigh the internal standard (e.g., 5-10 mg) and the analyte (e.g., 10-30 mg) directly into the same glass HPLC vial. Do not weigh directly into the narrow NMR tube to avoid eccentric loading errors[6].

  • Solvation: Add 0.6 to 1.0 mL of the validated deuterated solvent to the vial.

  • Homogenization: Seal the vial and sonicate until complete dissolution is visually confirmed. Transfer 500–600 µL of the homogenous solution into a high-quality 5 mm NMR tube[1].

Protocol 3: NMR Acquisition and Processing

Causality: Improper acquisition parameters (like short relaxation delays) lead to signal saturation, artificially reducing the integral of slowly relaxing protons and destroying the quantitative relationship[3].

  • T1 Determination: Run an Inversion Recovery experiment to determine the longest T1 relaxation time among the protons of interest (both analyte and standard).

  • Parameter Setup:

    • Relaxation Delay (D1): Set to at least

      
       (preferably 
      
      
      
      ) of the slowest relaxing proton. This ensures >99.3% return to thermal equilibrium[3].
    • Pulse Angle: Use a strict 90° excitation pulse to maximize signal intensity[3].

    • Decoupling: Avoid broadband heteronuclear decoupling (e.g., 13C decoupling) if possible, as it can introduce Nuclear Overhauser Effects (NOE) that bias the intensities of individual measured signals[5].

    • Scans (NS): Acquire sufficient scans (typically 16–64) to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the quantified peaks[3].

  • Processing: Apply rigorous phase correction (zero and first order) and manual baseline correction. Integrate the peaks, ensuring the integration regions capture the entire base of the peak (including 13C satellites if decoupling is not used).

G P Gravimetric Preparation T T1 Relaxation Measurement P->T A Set Parameters (D1 ≥ 5×T1) T->A S 1D 1H NMR Acquisition A->S Q Integration & Quantification S->Q

Caption: Logical sequence for qNMR sample preparation, acquisition, and quantification.

Data Analysis: The qNMR Equation

Once the spectra are accurately integrated, the absolute mass fraction (purity) of the analyte is calculated using the fundamental qNMR equation[1][5]:



Where:

  • 
      = Purity of the analyte (mass fraction)
    
  • 
      = Integrated signal area of the analyte and the internal standard
    
  • 
      = Number of protons contributing to the integrated signal
    
  • 
      = Molar mass of the analyte and the internal standard ( g/mol )
    
  • 
      = Gravimetric mass of the analyte and internal standard weighed into the sample (mg)
    
  • 
      = Certified purity of the internal standard (CRM/ISRM)
    

By strictly adhering to gravimetric precision and ensuring complete magnetic relaxation between pulses, this equation yields highly reproducible, metrologically traceable quantitative data.

References

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.
  • Sigma-Aldrich.
  • Bureau International des Poids et Mesures (BIPM).
  • FUJIFILM Wako Pure Chemical Corporation. "Internal Standard for qNMR (Calibration Standard for qNMR)." FUJIFILM Wako.
  • Magritek. "Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer." Magritek.
  • Bureau International des Poids et Mesures (BIPM).
  • National Institutes of Health (NIH) / PMC.

Sources

Technical Guide: N-METHYL-D3-FORM-D1-AMIDE in Drug Metabolism & Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-Methyl-d3-form-d1-amide (NMF-d4), a fully deuterated isotopologue of N-methylformamide (NMF), in drug metabolism and pharmacokinetics (DMPK).

Introduction & Chemical Identity

N-Methyl-d3-form-d1-amide (CAS: 110505-55-0) is the stable isotope-labeled analog of the industrial solvent and metabolic intermediate N-methylformamide (NMF). It contains deuterium substitutions at the methyl group (


) and the formyl carbon (

).
  • Chemical Formula:

    
     (in solution, the amide-D exchanges with H)
    
  • Molecular Weight: ~63.09 g/mol (vs. 59.07 g/mol for unlabeled)[1]

  • Core Utility:

    • Bioanalytical Internal Standard (IS): Provides a +4 Da mass shift, ideal for LC-MS/MS quantification of NMF in urine or plasma without crosstalk.

    • Mechanistic Probe (Kinetic Isotope Effect): Used to elucidate the mechanism of NMF-induced hepatotoxicity by blocking the rate-limiting oxidation of the formyl hydrogen.

The "Exchangeable Proton" Caveat

While the synthesized solid material may be fully deuterated (


, "d5"), the deuterium on the amide nitrogen is labile . Upon dissolution in aqueous biological matrices or LC mobile phases, it rapidly exchanges with solvent protons (

). Result: The effective analytical species is N-Methyl-d3-form-d1-amide (

)
, yielding a mass shift of +4 Da .

Application I: LC-MS/MS Bioanalysis (Internal Standard)

NMF is a primary metabolite of Dimethylformamide (DMF) and certain antineoplastic agents. Accurate quantification is critical for occupational exposure monitoring and toxicology.

Why NMF-d4?
  • Retention Time Stability: Deuterium labeling minimizes the "chromatographic isotope effect" compared to

    
     or 
    
    
    
    , but d4-NMF co-elutes sufficiently well with d0-NMF to compensate for matrix effects (ion suppression/enhancement) at the specific retention time.
  • Crosstalk Elimination: A +4 Da shift prevents the isotopic envelope of the analyte (M+0, M+1, M+2) from interfering with the IS channel, ensuring linearity at low concentrations.

Protocol: Quantification of NMF in Urine

Objective: Quantify NMF exposure using NMF-d4 as the Internal Standard.

Reagents:

  • Analyte: N-Methylformamide (NMF).[2][3][4][5][6][7][8][9][10]

  • IS: N-Methyl-d3-form-d1-amide (NMF-d4).[1]

  • Matrix: Human Urine (blank).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve NMF-d4 in acetonitrile to 1 mg/mL.

    • Prepare a Working IS Solution: Dilute to 5 µg/mL in acetonitrile.

  • Sample Extraction (Dilute-and-Shoot):

    • Aliquot 50 µL of urine sample into a centrifuge tube.

    • Add 150 µL of Working IS Solution (Acetonitrile) to precipitate proteins and salts.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000

      
       g for 10 minutes at 4°C.
      
    • Transfer 100 µL of supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm) is required because NMF is too polar for standard C18 retention.

    • Mobile Phase:

      • A: 10 mM Ammonium Formate in Water (pH 3.0).

      • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic 90% B (high organic for HILIC retention) or shallow gradient 95% B

      
       80% B.
      
    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Transitions:

      • NMF (d0):

        
         (Loss of 
        
        
        
        or formation of methylamine fragment).
      • NMF-d4 (IS):

        
         (Corresponds to 
        
        
        
        fragment).
Data Analysis

Calculate the Area Ratio (


). Plot against concentration. The method should be linear from ~0.1 µg/mL to 50 µg/mL.

Application II: Mechanistic Toxicology (The Deuterium Switch)

NMF is a potent hepatotoxin. The toxicity is metabolic, driven by CYP2E1-mediated oxidation.[5][9] NMF-d4 is used to prove this mechanism via the Deuterium Kinetic Isotope Effect (KIE) .

The Mechanism[11]
  • Bioactivation: CYP2E1 oxidizes the formyl hydrogen (

    
    ) of NMF.
    
  • Reactive Intermediate: This forms Methyl Isocyanate (MIC) or a related carbamoylating species.

  • Toxicity: MIC binds to glutathione (GSH) or cellular proteins, causing necrosis.

The "Switch": The


 bond is stronger than the 

bond. Replacing the formyl-H with Deuterium (as in NMF-d4) increases the activation energy for this oxidation step.
  • Result: Metabolism to the toxic intermediate is slowed (Primary KIE).

  • Observation: Reduced hepatotoxicity and reduced GSH depletion in d4-treated models compared to d0.

Protocol: In Vitro Microsomal Stability & KIE Calculation

Objective: Determine the KIE (


) for NMF oxidation.

Materials:

  • Rat Liver Microsomes (RLM) (high CYP2E1 activity).

  • NADPH Regenerating System.

  • Substrates: NMF (d0) and NMF-d4.[1]

Workflow:

  • Incubation System:

    • Pre-incubate RLM (1 mg protein/mL) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

    • Group A: Add NMF (d0) at

      
       (approx. 1-5 mM).
      
    • Group B: Add NMF-d4 at equivalent concentration.

  • Reaction Start:

    • Add NADPH to initiate the reaction.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Quench immediately with 150 µL ice-cold Acetonitrile (containing a different IS, e.g., N-ethylformamide).

  • Analysis:

    • Analyze supernatants via LC-MS/MS (as per Section 2).

    • Measure the disappearance of Parent (NMF vs NMF-d4) or formation of the GSH-conjugate (if GSH was added).

  • Calculation:

    • Plot

      
       vs. Time. Slope = 
      
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      
      related to
      
      
      .
    • KIE:

      
      .
      
    • Interpretation: A KIE

      
       indicates the C-H bond breakage at the formyl position is the rate-limiting step in clearance/activation.
      

Visualizations

Metabolic Pathway & KIE Blockade

This diagram illustrates how NMF-d4 blocks the toxic pathway.

NMF_Metabolism NMF N-Methylformamide (NMF) CYP2E1 CYP2E1 Oxidation NMF->CYP2E1 C-H Bond Break NMF_d4 N-Methyl-d3-form-d1-amide (NMF-d4) NMF_d4->CYP2E1 C-D Bond (Resistant) HMMF N-(Hydroxymethyl) formamide CYP2E1->HMMF Alternative MIC Methyl Isocyanate (Reactive Toxicant) CYP2E1->MIC Bioactivation GSH_Adduct S-(N-methylcarbamoyl)GSH (Detox/Excretion) MIC->GSH_Adduct + Glutathione Protein_Adduct Protein Adducts (Hepatotoxicity) MIC->Protein_Adduct Covalent Binding

Caption: Metabolic activation of NMF. The d1-formyl label in NMF-d4 significantly inhibits the CYP2E1 oxidation step (dashed line) via the Kinetic Isotope Effect, reducing the formation of the toxic Methyl Isocyanate intermediate.

LC-MS/MS Bioanalytical Workflow

Standardized protocol for urine analysis.

LCMS_Workflow Start Biological Sample (Urine/Plasma) IS_Add Add IS: NMF-d4 (in ACN) Start->IS_Add Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Supernatant Collect Supernatant Precip->Supernatant LC HILIC Chromatography (High Organic Mobile Phase) Supernatant->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification Ratio: d0 (60->30) / d4 (64->33) MS->Quant

Caption: Step-by-step bioanalytical workflow for NMF quantification using NMF-d4 as the Internal Standard.

Summary of Properties

PropertyUnlabeled NMFN-Methyl-d3-form-d1-amide (NMF-d4)
CAS Number 123-39-7110505-55-0
Formula


(in solution)
Precursor Ion (M+H) m/z 60m/z 64
Primary Product Ion m/z 30m/z 33
Metabolic Stability Low (Rapid oxidation)High (Stabilized by C-D bond)
Toxicity HepatotoxicReduced (due to metabolic block)

References

  • LGC Standards. (n.d.). N-Methyl-d3-form-d1-amide Product Page. Retrieved from

  • Threadgill, M. D., et al. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Hyland, R., et al. (1992). The metabolism of N-methylformamide in mice and rats. Chemical Research in Toxicology.
  • BenchChem. (2025).[1][8] Applications of N-Methylformamide-d5 in Pharmaceutical Research. Retrieved from

  • Sohn, J. H., et al. (2005).[6] Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cysteine in urine samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Precision in Proteomics: Advanced Isotopic Labeling with N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Modern Research

In the landscape of contemporary life sciences and drug development, the demand for quantitative accuracy is paramount. Isotopic labeling has emerged as a powerful technique to meet this need, enabling researchers to trace, identify, and quantify molecules with exceptional precision.[1] Among the diverse array of labeling reagents, stable isotope-labeled compounds offer a safe and robust alternative to radioactive isotopes. This guide provides a comprehensive overview of N-Methyl-d3-form-d1-amide, a versatile deuterated reagent, and its application in the precise labeling of biomolecules for advanced analytical studies.

N-Methyl-d3-form-d1-amide (d4-NMF) is a deuterated isotopologue of N-methylformamide, where the three hydrogens of the methyl group and the one hydrogen of the formyl group are replaced with deuterium.[2] This heavy-isotope-labeled molecule serves as an invaluable tool in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, facilitating the accurate quantification of proteins, peptides, and other biomolecules.[3] Its primary application lies in reductive amination, a highly efficient and specific method for labeling primary amines, such as the N-termini of proteins and the ε-amino groups of lysine residues.[4]

This document will provide researchers, scientists, and drug development professionals with a deep understanding of the principles behind isotopic labeling with d4-NMF, detailed protocols for its application, and insights into the analysis of the resulting labeled molecules.

Physicochemical Properties of N-Methyl-d3-form-d1-amide

A thorough understanding of the physicochemical properties of d4-NMF is crucial for its effective application.

PropertyValue
Molecular Formula C₂HD₄NO
Molecular Weight 63.09 g/mol
CAS Number 110505-55-0
Appearance Colorless liquid
Purity Typically ≥98% chemical purity, ≥99% isotopic purity
Solubility Soluble in water and most organic solvents

The Chemistry of Labeling: Reductive Amination

The core of the labeling strategy with N-Methyl-d3-form-d1-amide is the reductive amination reaction. This chemical transformation is a cornerstone in bioconjugation due to its specificity for primary amines and the stability of the resulting secondary amine bond.[5] The reaction proceeds in two main steps:

  • Imine Formation: The carbonyl group of the formyl moiety in d4-NMF reacts with a primary amine of the target biomolecule (e.g., a protein or peptide) to form a Schiff base, an unstable imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the imine to a stable secondary amine. This step covalently attaches the deuterated N-methyl group to the target molecule.

It is important to note that during this reaction, the d1-formyl group is lost, and the N-methyl-d3 group is transferred to the primary amine of the target molecule. This results in a mass increase of 31 Da (CD₃NH vs. NH₂) for each labeled site.

Reductive_Amination cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products d4-NMF N-Methyl-d3-form-d1-amide (CD₃NHD) Imine Schiff Base (Imine) Biomolecule-N=CHD d4-NMF->Imine Reaction with primary amine Biomolecule Biomolecule-NH₂ (e.g., Peptide, Protein) Biomolecule->Imine Labeled_Biomolecule Labeled Biomolecule Biomolecule-NH-CD₃ Imine->Labeled_Biomolecule Reduction (e.g., NaBH₃CN)

Figure 1: Reductive amination labeling workflow.

Application Note: Quantitative Proteomics using d4-NMF Labeling

Objective: To achieve accurate relative quantification of protein abundance between two or more samples using isotopic dimethyl labeling with N-Methyl-d3-form-d1-amide.[6]

Principle: This protocol is adapted from the well-established stable isotope dimethyl labeling (SIDL) strategy.[4] By labeling one set of samples with the "heavy" d4-NMF and another with its "light" non-deuterated counterpart (N-methylformamide), a specific mass difference is introduced for each labeled peptide.[2] When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the peptides can be determined by comparing the signal intensities of the heavy and light isotopic pairs.

Materials and Reagents:
  • N-Methyl-d3-form-d1-amide (d4-NMF)

  • N-methylformamide (for "light" labeling, optional)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting columns

Experimental Protocol: In-Solution Labeling of Peptides

This protocol describes the labeling of peptides after protein extraction and digestion.

Protocol_Workflow cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Protein_Extraction 1. Protein Extraction Reduction_Alkylation 2. Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion 3. Tryptic Digestion Reduction_Alkylation->Digestion Labeling_Reaction 4. Reductive Amination with d4-NMF Digestion->Labeling_Reaction Quenching 5. Reaction Quenching Labeling_Reaction->Quenching Desalting 6. C18 Desalting Quenching->Desalting LC_MS 7. LC-MS/MS Analysis Desalting->LC_MS Data_Analysis 8. Data Analysis LC_MS->Data_Analysis

Figure 2: Step-by-step experimental workflow.

1. Protein Extraction, Reduction, Alkylation, and Digestion:

  • Extract proteins from your samples of interest using a suitable lysis buffer.

  • Reduce disulfide bonds by incubating with DTT (e.g., 10 mM at 56°C for 30 minutes).

  • Alkylate cysteine residues by adding IAA (e.g., 20 mM at room temperature in the dark for 30 minutes).

  • Digest the proteins into peptides using trypsin (e.g., 1:50 enzyme-to-protein ratio, overnight at 37°C).

2. Peptide Desalting:

  • Desalt the resulting peptide mixture using a C18 column to remove salts and detergents that can interfere with the labeling reaction and mass spectrometry analysis.

3. Reductive Amination Labeling:

  • Resuspend the desalted peptides in 100 µL of 100 mM TEAB buffer (pH 8.5).

  • Prepare the labeling reagent: Add 4 µL of a 4% (v/v) aqueous solution of N-Methyl-d3-form-d1-amide.

  • Prepare the reducing agent: Add 4 µL of a freshly prepared 600 mM aqueous solution of NaBH₃CN.

  • Incubate the reaction mixture at room temperature for 1 hour.

4. Reaction Quenching:

  • Quench the reaction by adding 8 µL of a 5% (v/v) ammonia solution or 16 µL of a 1% (v/v) formic acid solution.

5. Sample Pooling and Final Desalting:

  • If performing relative quantification, combine the "heavy" and "light" labeled samples at a 1:1 ratio.

  • Perform a final desalting step using a C18 column to remove excess labeling reagents.

Data Acquisition and Analysis

Mass Spectrometry:

  • Analyze the labeled peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • The mass difference between the heavy (d4-NMF labeled) and light (unlabeled or light labeled) peptides will be 4 Da for each primary amine labeled (a mass shift of 31 Da for the heavy label and 27 Da for the light label).[4]

Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides.

  • The software will calculate the heavy-to-light (H/L) ratios for each peptide, which reflects the relative abundance of the corresponding protein in the different samples.

FeatureExpected Outcome
Mass Shift per Labeled Site +31 Da (for d4-NMF labeling)
Isotopic Pair Mass Difference 4 Da (heavy vs. light)
Labeling Specificity N-terminus of peptides and ε-amino group of Lysine
Labeling Efficiency Typically >95%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for confirming the site of labeling and assessing the isotopic purity of the labeled product, particularly for small molecules or when detailed structural information is required.[7]

  • ¹H NMR: In the proton NMR spectrum of a d4-NMF labeled molecule, the signals corresponding to the methyl protons will be absent due to deuteration. This provides direct evidence of successful labeling.

  • ²H NMR: Deuterium NMR can be used to directly observe the incorporated deuterium atoms, providing information about their chemical environment.

  • ¹³C NMR: The carbon signals of the deuterated methyl group will appear as a multiplet due to C-D coupling, confirming the presence of the label.

For NMR analysis of labeled biomolecules, it is often beneficial to use deuterated buffers to minimize solvent interference.[8]

Troubleshooting and Considerations

  • Incomplete Labeling: Ensure the pH of the reaction buffer is optimal (pH ~8.5) for reductive amination. Check the freshness and concentration of the labeling and reducing agents.

  • Side Reactions: The order of reagent addition can be critical. Ensure the imine has formed before adding the reducing agent to minimize side reactions.[9]

  • Sample Purity: The presence of primary amine-containing contaminants (e.g., Tris buffer, ammonia) will compete with the target molecule for labeling. Ensure thorough sample cleanup before the labeling step.

Conclusion

Isotopic labeling with N-Methyl-d3-form-d1-amide via reductive amination is a robust and versatile technique for the precise quantification of biomolecules. Its application in quantitative proteomics provides researchers with a powerful tool to investigate complex biological systems with high accuracy and reproducibility. The detailed protocols and considerations presented in this guide are intended to empower researchers to successfully implement this advanced labeling strategy in their own laboratories, contributing to the advancement of life sciences and drug discovery.

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
  • Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Available from: [Link]

  • O'Connor, P. B., & Costello, C. E. (2001). A five-plex isotope dimethyl labeling method for quantitative proteomics. Rapid communications in mass spectrometry, 15(20), 1863-1870.
  • Mtoz Biolabs. SILAC/Dimethyl Quantitative Proteomics Service. Available from: [Link]

  • Groß, C., et al. (2023). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large proteins. Chemical Science, 14(43), 12051-12059.
  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Chimenti, M. (2013). Important to use deuterated buffers in small molecule NMR. Michael's Bioinformatics Blog. Available from: [Link]

  • Klykov, O., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Caporale, C., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Journal of mass spectrometry, 49(5), 416-425.

Sources

Application Note: Advanced Analytical Techniques and Protocols Using N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scientific Rationale

N-Methyl-d3-form-d1-amide (CAS: 110505-55-0), commonly referred to as N-methylformamide-d4 (NMF-d4), is a fully carbon-deuterated isotopologue of the organic solvent and investigational compound N-methylformamide[1]. The strategic substitution of hydrogen with deuterium at the methyl (-CD3) and formyl (-CDO) positions introduces a significant Kinetic Isotope Effect (KIE)[2]. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires higher activation energy to cleave.

In analytical chemistry and pharmacology, this property is transformative. NMF-d4 provides an exceptionally stable, non-radioactive isotopic tracer that resists rapid metabolic degradation[1]. Furthermore, its distinct mass shift (+4 Da) and altered nuclear magnetic resonance (NMR) profile make it a superior internal standard (IS) for mass spectrometry and quantitative NMR (qNMR) workflows, allowing researchers to correct for matrix effects and quantify trace analytes with high precision[3].

Physicochemical and Spectroscopic Profile

Understanding the baseline physicochemical differences between unlabeled NMF and NMF-d4 is critical for method development. While their macroscopic properties (like boiling point and solubility) remain nearly identical, their spectroscopic signatures diverge completely, enabling background-free detection[1]. Furthermore, rotational spectroscopy confirms that NMF-d4, like its unlabeled counterpart, exists in stable trans and cis rotameric forms, which must be accounted for during high-resolution spectral analysis[4].

Table 1: Comparative Physicochemical Properties
PropertyN-Methyl-d3-form-d1-amide (NMF-d4)Unlabeled N-methylformamide (NMF)
Molecular Formula C₂HD₄NOC₂H₅NO
Molecular Weight 63.09 g/mol 59.07 g/mol
CAS Number 110505-55-0123-39-7
Boiling Point 182.5 °C (at 760 mmHg)199–201 °C
Density 0.932 g/cm³1.003 g/cm³
Major MS Ion [M]⁺ m/z 63.09m/z 59.07
¹H NMR Signature Single broad NH peak (~8.0 ppm)Complex (CH3 doublet, CHO quartet)

Protocol I: Quantitative ¹H NMR (qNMR) Standardization

The Causality of the Method: Standard NMF exhibits a complex ¹H NMR spectrum due to long-range coupling between the methyl and formyl protons, further complicated by cis/trans rotamer populations. By utilizing N-Methyl-d3-form-d1-amide, the carbon-bound protons are replaced by deuterium, effectively erasing these signals from the ¹H spectrum[1]. The sole remaining signal is the exchangeable amide proton (NH). In aprotic solvents (e.g., DMSO-d6), this provides a singular, unobstructed integration reference peak, preventing signal overlap with target analytes in complex mixtures.

qNMR_Workflow A 1. Analyte Preparation B 2. Spike NMF-d4 (Calibrant) A->B C 3. Aprotic Solvent (e.g., DMSO-d6) B->C D 4. 1H NMR Acquisition C->D E 5. NH Signal Integration D->E F 6. Purity Calculation E->F

Caption: Quantitative NMR (qNMR) workflow utilizing NMF-d4 as an internal calibrant.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a precision-weighed stock solution of NMF-d4 in anhydrous DMSO-d6 (e.g., 10.0 mM).

  • Sample Spiking: Add an exact aliquot of the NMF-d4 stock to the unknown analyte sample.

  • Acquisition: Acquire the ¹H NMR spectrum using a sufficiently long relaxation delay (D1 ≥ 5 × T1 of the longest relaxing proton) to ensure complete magnetization recovery for quantitative integration.

  • Integration: Integrate the target analyte peaks against the isolated NMF-d4 amide proton peak (~8.0 ppm).

  • Self-Validation Check: System Integrity Blank. Prior to analyte addition, acquire a baseline ¹H NMR of the NMF-d4 stock alone. Verify the absolute absence of residual methyl (~2.8 ppm) and formyl (~8.0 ppm) proton signals to confirm isotopic purity (≥99 atom % D) and ensure no unlabeled contamination will skew the quantitative ratio.

Protocol II: Quantitative LC-MS/MS & Matrix Effect Normalization

The Causality of the Method: In electrospray ionization (ESI), co-eluting biological matrix components compete with the analyte for charge, leading to unpredictable ion suppression. Because NMF-d4 shares the exact physicochemical properties of unlabeled NMF (or structurally analogous amides), it co-elutes chromatographically and experiences the identical ionization environment[5]. Consequently, any ion suppression affects both the analyte and the IS equally. The ratio of Analyte/IS remains mathematically constant, effectively canceling out matrix effects[2].

LCMS_Workflow A 1. Matrix Collection B 2. Spike IS (NMF-d4) A->B C 3. Protein Precipitation B->C D 4. HILIC Separation C->D E 5. MRM Detection (m/z 63.09) D->E F 6. Ratio Quantification E->F

Caption: Workflow for quantitative LC-MS/MS analysis using NMF-d4 as an internal standard.

Step-by-Step Methodology:
  • Sample Preparation: Aliquot 50 µL of plasma/serum. Spike with 10 µL of NMF-d4 working solution (e.g., 500 ng/mL).

  • Extraction: Perform protein precipitation using 200 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Transfer the supernatant to an autosampler vial. Because NMF is highly polar, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard C18 to ensure adequate retention.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode. Track the[M+H]⁺ transition for NMF-d4 (m/z 64.09 → product ion).

  • Self-Validation Check: Double-Blank and Zero-Blank Verification. Analyze a double-blank (matrix only, no IS) to confirm the absence of endogenous interferences, followed by a zero-blank (matrix + NMF-d4 IS) to verify that the deuterated standard does not contain unlabeled isotopic impurities that could cause false positives in the analyte channel.

Protocol III: Metabolic Tracing via GC-MS

The Causality of the Method: In vivo, N-methylformamide is oxidatively metabolized by hepatic CYP450 enzymes to N-(hydroxymethyl)formamide, which subsequently cleaves into methylamine and formate/CO₂[1]. Tracing this pathway using standard LC-MS is difficult due to the extreme volatility and low molecular weight of methylamine. Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal platform. By utilizing NMF-d4, the resulting methylamine retains the -CD3 label (+3 Da mass shift), cleanly separating the exogenous metabolite from massive endogenous methylamine pools without requiring radioactive ¹⁴C labeling[1].

Metabolism NMF N-Methyl-d3-form-d1-amide (m/z 63.09) CYP Hepatic CYP450 Oxidation NMF->CYP Phase I Oxidation Intermediate Deuterated N-(hydroxymethyl)formamide CYP->Intermediate Cleavage Enzymatic Cleavage Intermediate->Cleavage Hydrolysis Metabolite1 Methylamine-d3 (CD3-NH2) Cleavage->Metabolite1 Metabolite2 Deuterated Formate Cleavage->Metabolite2

Caption: Hepatic metabolic pathway of NMF-d4 yielding deuterated methylamine and formate.

Step-by-Step Methodology:
  • Dosing: Administer NMF-d4 to the biological model. Collect urine and plasma at designated pharmacokinetic time points.

  • Derivatization (Optional but Recommended): To improve the peak shape of volatile methylamine-d3, derivatize the sample using pentafluorobenzoyl chloride (PFBC) in an alkaline buffer.

  • Extraction: Extract the derivatized metabolites into a non-polar solvent (e.g., hexane).

  • GC-MS Analysis: Inject 1 µL into the GC-MS equipped with a DB-5MS column. Monitor the mass shifts corresponding to the deuterated fragments.

  • Self-Validation Check: Mass Balance Calculation. Perform a mass balance calculation comparing the total recovered deuterated species (parent NMF-d4 + methylamine-d3 + deuterated formate) against the initial administered dose. This ensures no unmonitored metabolic shunting or unexpected deuterium exchange with the aqueous biological environment has occurred.

References

  • Kawashima, Y., et al. "Rotational spectroscopy, tentative interstellar detection, and chemical modeling of N-methylformamide." Astronomy & Astrophysics (A&A), 2010. URL: [Link]

  • Russak, E.M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019 Feb;53(2):211-216. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing NMR Signal Resolution with N-Methyl-d3-form-d1-amide (NMF-d4)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize nuclear magnetic resonance (NMR) workflows utilizing N-Methyl-d3-form-d1-amide.

Mechanistic Foundations: The Causality of Signal Broadening

N-Methyl-d3-form-d1-amide (CAS 110505-55-0), commonly referred to as N-methylformamide-d4, is a highly specialized deuterated isotopologue. By replacing the methyl and formyl protons with deuterium, researchers eliminate scalar coupling (J-coupling) interference, leaving the N-H proton as the primary analytical target (1)[1].

However, users frequently encounter severe line broadening of the N-H signal at room temperature. The causality behind this lies in the partial double-bond character of the C-N amide bond. Resonance between the nitrogen lone pair and the carbonyl oxygen restricts free rotation, creating distinct cis and trans rotamers. At 298 K, the rate of rotation between these conformers is on the exact same timescale as the NMR acquisition frequency difference (intermediate chemical exchange). This dynamic process causes the distinct rotamer signals to coalesce into a single, broad, unresolved hump (2)[2].

Troubleshooting & FAQs

Q1: Why does the N-H signal of my NMF-d4 sample appear as a broad, unresolved hump at 298 K, and how do I fix it? A: This is a classic manifestation of intermediate chemical exchange due to restricted C-N bond rotation.

  • The Fix: Utilize Variable Temperature (VT) NMR. By heating the sample (e.g., to 350 K), you provide the thermal energy required to push the system into the "fast-exchange regime," coalescing the signal into a sharp, quantifiable singlet. Alternatively, cooling the sample (e.g., to 250 K) pushes it into the "slow-exchange regime," resolving two distinct, sharp peaks for the cis and trans conformers[2].

Q2: I am observing unexpected multiplet splitting in the residual methyl carbon signal during ¹³C NMR. Is my sample contaminated? A: No, your sample is highly pure. In unlabelled N-methylformamide, the methyl carbon appears as a singlet under proton decoupling. However, in N-Methyl-d3-form-d1-amide, the methyl carbon is covalently bonded to three deuterium atoms (Spin = 1). This results in C-D scalar coupling, splitting the ¹³C signal into a characteristic septet. This splitting pattern is a self-validating indicator of high isotopic purity[1].

Q3: How can I prevent intermolecular proton exchange from broadening the N-H signal? A: The N-H proton is highly labile. If your solvent contains trace moisture (H₂O) or protic impurities, the N-H proton will rapidly exchange with them, causing severe line broadening independent of C-N rotation.

  • The Fix: Prepare samples exclusively in strictly anhydrous, aprotic solvents (e.g., DMSO-d₆ or Toluene-d₈) stored over activated molecular sieves.

Experimental Methodologies

Protocol A: Variable Temperature (VT) NMR for Conformer Resolution

This self-validating protocol ensures that signal sharpening is due to dynamic exchange and not magnetic field inhomogeneity (shimming issues).

  • Sample Preparation: Dissolve 5–10 mg of NMF-d4 in 0.6 mL of anhydrous DMSO-d₆. Filter the solution through a 0.2 µm PTFE syringe filter directly into an NMR tube to remove paramagnetic particulates.

  • Initial Acquisition & Self-Validation: Acquire a standard ¹H NMR spectrum at 298 K. Validation Check: Measure the full width at half maximum (FWHM) of the solvent residual peak (DMSO-d₅). If the solvent peak is sharp (< 1.5 Hz) while the N-H peak is broad, the broadening is definitively caused by conformational exchange, confirming optimal shimming.

  • Temperature Titration: Increment the NMR probe temperature in 10 K steps up to 373 K. Allow a strict 5-minute thermal equilibration period at each new temperature before pulsing.

  • Coalescence Verification: Identify the coalescence temperature (T_c) where the broad signal sharpens into a definitive, symmetrical singlet for accurate integration.

VT_NMR A Prepare NMF-d4 Sample in Aprotic Solvent B Acquire 1H NMR at 298 K A->B C Observe Signal Broadening (Restricted C-N Rotation) B->C D Increase Temp (10 K steps) Promote Coalescence C->D High T E Decrease Temp (10 K steps) Resolve Conformers C->E Low T F Single Sharp Peak (Fast Exchange Regime) D->F G Distinct cis/trans Peaks (Slow Exchange Regime) E->G

Caption: VT-NMR workflow for resolving NMF-d4 conformer signals.

Protocol B: Quantitative NMR (qNMR) using NMF-d4 as an Internal Standard

NMF-d4 is heavily utilized as an internal standard for quantitative analysis during drug development (3)[3]. This protocol utilizes a built-in relaxation check to guarantee quantitative accuracy.

  • Precision Co-weighing: Using a calibrated microbalance, weigh precisely 5.00 mg of the target analyte and 5.00 mg of NMF-d4 into a static-free vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of an appropriate anhydrous deuterated solvent.

  • Relaxation Optimization (Self-Validation): Perform a T₁ inversion recovery experiment to determine the longitudinal relaxation time (T₁) of the N-H proton. Set the acquisition relaxation delay (D1) to strictly > 5 × T₁. This guarantees >99.3% magnetization recovery, ensuring that signal integration perfectly reflects molar ratios.

  • Data Acquisition: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 350 K) to ensure the N-H signal is a sharp singlet, preventing integration errors caused by broad baseline tails.

  • Integration & Calculation: Integrate the N-H peak against the target analyte protons to calculate absolute purity.

qNMR S1 Dry NMF-d4 & Analyte S2 Precision Weighing S1->S2 S3 Dissolve in Anhydrous Solvent S2->S3 S4 Set Delay D1 > 5*T1 S3->S4 S5 Integrate N-H vs Analyte S4->S5 S6 Calculate Purity S5->S6

Caption: qNMR sample preparation and data acquisition workflow.

Quantitative Data Summary

To aid in experimental design, the physical and spectroscopic properties of the deuterated isotopologue are compared against its unlabelled counterpart below[1].

PropertyN-Methyl-d3-form-d1-amide (NMF-d4)Unlabelled N-Methylformamide
Molecular Formula C₂HD₄NOC₂H₅NO
Molecular Weight 63.09 g/mol 59.07 g/mol
CAS Number 110505-55-0123-39-7
Boiling Point 182.5 °C (at 760 mmHg)199–201 °C
Density 0.932 g/cm³1.003 g/cm³
¹H NMR Major Signal Broad singlet (N-H only)Multiplets (CH₃, CHO, N-H)

References

Sources

Technical Support Center: Troubleshooting Broad NMR Peaks with N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting NMR spectroscopy issues when using N-Methyl-d3-form-d1-amide. This guide is designed to provide in-depth, actionable insights to help you diagnose and resolve common problems leading to broad peaks in your NMR spectra. As Senior Application Scientists, we understand that robust and high-resolution data is critical for your research. This resource combines theoretical principles with practical, field-proven methodologies to ensure you can confidently overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing very broad peaks in my ¹H NMR spectrum when using N-Methyl-d3-form-d1-amide. What are the most likely causes?

Broadening of NMR signals when using N-Methyl-d3-form-d1-amide can stem from several factors, ranging from the inherent chemical properties of the solvent and analyte to instrument-specific issues. The most common culprits include:

  • Chemical Exchange: The analyte may be undergoing chemical exchange on a timescale that is intermediate with respect to the NMR experiment. For molecules with labile protons, such as alcohols or amines, exchange with residual water or other exchangeable protons can lead to significant peak broadening.[1][2] Amide protons themselves can exchange with water, a process that can be influenced by temperature and pH.[3]

  • Restricted Bond Rotation: N-Methyl-d3-form-d1-amide, like other amides, has a partial double bond character in its C-N bond, which restricts free rotation.[4][5] If your analyte also contains amides or similar structures, you might be observing the coalescence of signals from different conformers (rotamers), resulting in broad peaks at room temperature.[4]

  • Sample Conditions: Several aspects of your sample preparation can contribute to line broadening:

    • High Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, both of which can cause broader signals.[6][7]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening due to accelerated nuclear relaxation.[7][8][9][10][11][12]

    • Poor Solubility/Particulates: An inhomogeneous sample, either due to poor solubility or the presence of solid particles, will result in a non-uniform magnetic field across the sample, leading to broad peaks.[6][13]

  • Instrumental Factors: The performance of the NMR spectrometer itself is a critical factor:

    • Poor Shimming: An improperly shimmed magnetic field is a very common cause of broad and distorted peaks.[7][12][13][14][15] Shimming is the process of adjusting small magnetic fields to make the main magnetic field as homogeneous as possible.[7][13]

    • Incorrect Receiver Gain: While less common as a cause of broadening, an improperly set receiver gain can affect the overall quality of the spectrum and signal-to-noise.

    • Temperature Instability: Fluctuations in the sample temperature during the experiment can lead to peak broadening.

Q2: My primary concern is the broad N-H signal from my analyte. How can I determine if this is due to chemical exchange?

A definitive way to test for chemical exchange involving an N-H proton is to perform a deuterium exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in N-Methyl-d3-form-d1-amide.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for a few minutes to ensure thorough mixing.[6]

  • Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.

Interpretation:

  • If the broad N-H signal diminishes significantly or disappears entirely, it confirms that the broadening is due to the exchange of the amide proton with deuterium from the D₂O.[4][6][16]

  • If the peak remains unchanged, the broadening is likely due to other factors, such as restricted rotation or poor shimming.

Q3: You mentioned restricted C-N bond rotation. How does temperature affect this, and how can I use it to my advantage?

Temperature has a profound effect on the rate of dynamic processes like bond rotation.[4] By acquiring spectra at different temperatures (a variable temperature or VT-NMR experiment), you can manipulate the rate of rotation to improve your spectral resolution.

The Effect of Temperature on Rotamers:

  • Increasing Temperature: As you increase the temperature, you provide more thermal energy to the molecule. This increases the rate of C-N bond rotation. If the rotation becomes fast on the NMR timescale, the signals of the individual rotamers will average out, often resulting in a single, sharper peak.[4][5]

  • Decreasing Temperature: Lowering the temperature slows down the bond rotation. If the rotation becomes slow enough on the NMR timescale, you may be able to "freeze out" the individual rotamers, observing separate, sharp signals for each distinct conformation.[4]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a suitable high-boiling point deuterated solvent if you plan to significantly increase the temperature. For N-Methyl-d3-form-d1-amide, be mindful of its boiling point (182.6 °C for the non-deuterated form).[17]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Incrementally increase or decrease the temperature of the NMR probe (e.g., in 10 K steps).[4]

  • Equilibration: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.[4]

  • Data Analysis: Analyze the series of spectra for changes in linewidth, chemical shift, and the appearance or coalescence of peaks.

Temperature ChangeEffect on C-N Rotation RateExpected Spectral Change
Increase FasterBroad peaks may coalesce into a single, sharper peak.
Decrease SlowerA single broad peak may resolve into multiple, sharp peaks for each rotamer.
Q4: What are the best practices for sample preparation to avoid broad peaks when using N-Methyl-d3-form-d1-amide?

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.

  • Concentration: Start with the lowest concentration that provides an adequate signal-to-noise ratio. This minimizes intermolecular interactions and reduces the sample's viscosity.[4][7] N-methylformamide solutions can have increased viscosity, which can lead to broader lines.[7][18][19]

  • Purity:

    • Paramagnetic Metals: Ensure your sample is free from paramagnetic metal ion contamination. If you suspect their presence, consider using a chelating agent or passing your sample through a small plug of a suitable resin.[10] Paramagnetic impurities can be a significant source of line broadening.[8][9][10][11][12]

    • Dissolved Oxygen: For very high-resolution experiments, it may be beneficial to degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method.

  • Filtration: If your sample contains any particulate matter, filter it through a small plug of glass wool or a syringe filter directly into the NMR tube. Undissolved solids will severely degrade the magnetic field homogeneity.[12][13]

  • NMR Tubes: Always use clean, high-quality NMR tubes. Residual solvents or impurities from previous experiments can contaminate your sample.[6]

Q5: How can I improve my shimming to get sharper peaks?

Shimming is the process of optimizing the homogeneity of the main magnetic field (B₀).[7][15] A non-homogeneous field will cause different parts of the sample to experience slightly different magnetic field strengths, leading to a broadening of the NMR signals.[7][12][13][14]

Troubleshooting Shimming:

  • Lock Signal: Ensure you have a strong and stable lock on the deuterium signal of the N-Methyl-d3-form-d1-amide. The lock system is used to correct for field drift during the experiment.[15]

  • Automated vs. Manual Shimming: Most modern spectrometers have automated shimming routines. However, for challenging samples, manual shimming may be necessary to achieve the best results.

  • Systematic Approach: When shimming manually, adjust the shims in a systematic order, typically starting with the lower-order shims (like Z1 and Z2) and progressing to higher-order shims.[15]

  • Spinning vs. Non-spinning Shims: For spinning samples, ensure the spinning rate is stable (typically around 20-25 Hz).[7] Poor non-spinning shims can be indicated by large spinning sidebands.[15]

dot graph TD; A[Start: Broad NMR Peaks Observed] --> B{Is the sample homogeneous?}; B -->|No| C[Filter sample to remove particulates.]; C --> D{Re-acquire spectrum}; B -->|Yes| E{Is the concentration too high?}; E -->|Yes| F[Dilute the sample.]; F --> D; E -->|No| G{Perform D₂O exchange experiment.}; G --> H{Does the broad peak disappear/diminish?}; H -->|Yes| I[Broadening is due to chemical exchange.]; H -->|No| J{Perform variable temperature (VT) NMR.}; J --> K{Do peaks sharpen at higher/lower temperature?}; K -->|Yes| L[Broadening is due to dynamic processes (e.g., restricted rotation).]; K -->|No| M{Re-shim the spectrometer carefully.}; M --> N{Are peaks still broad?}; N -->|Yes| O[Suspect paramagnetic impurities. Degas sample or use a chelating agent.]; N -->|No| P[Problem solved.]; I --> P; L --> P; O --> D; D --> Q{Are peaks sharp?}; Q -->|Yes| P; Q -->|No| A;

end

Caption: A stepwise workflow for troubleshooting broad NMR peaks.

References

  • Why might an NMR spectrum show broad peaks? - TutorChase. (n.d.). Retrieved March 7, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]

  • SHIMMING. (2004, May 9). Retrieved March 7, 2026, from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved March 7, 2026, from [Link]

  • Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • How to Measure Amide Group Shifts with NMR for Structural Analysis - Patsnap Eureka. (2026, February 28). Retrieved March 7, 2026, from [Link]

  • Amide Hydrogen Exchange (HX) - NMR Wiki. (2012, February 25). Retrieved March 7, 2026, from [Link]

  • Effect-of-Chemical-Exchange-on-Spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7). Retrieved March 7, 2026, from [Link]

  • Paramagnetic NMR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exchange Effects - Chemistry LibreTexts. (2023, January 29). Retrieved March 7, 2026, from [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22). Retrieved March 7, 2026, from [Link]

  • Shimming and locking. (2006, June 15). Retrieved March 7, 2026, from [Link]

  • Why are my NMR signals unexpectedly broad??? : r/Chempros - Reddit. (2025, March 24). Retrieved March 7, 2026, from [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy | ACS Omega - ACS Publications. (2021, May 28). Retrieved March 7, 2026, from [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding | The Journal of Physical Chemistry B - ACS Publications. (2021, June 7). Retrieved March 7, 2026, from [Link]

  • Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5.2 Chemical Shift - Questions and Answers in MRI. (2015, February 12). Retrieved March 7, 2026, from [Link]

  • NMR Solvent Data Chart - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR? | ResearchGate. (2014, March 5). Retrieved March 7, 2026, from [Link]

  • SHIMMING AN NMR MAGNET. (1991, December 17). Retrieved March 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved March 7, 2026, from [Link]

  • N-Methylformamide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Viscosity of Aqueous Solutions of Formamide, N-Methylformamide and N,N-Dimethylformamide | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Methylformamide | C2H5NO | CID 31254 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Methylformamide Properties and Uses | PDF | Chemical Substances - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Determination and Refinement of Paramagnetic Materials by Solid-State NMR. (2023, June 28). Retrieved March 7, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Shear viscosities of the N-methylformamide– and N,N-dimethylformamide–(C1–C 10) alkan-1-ol solvent systems - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

optimizing N-METHYL-D3-FORM-D1-AMIDE concentration for qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #NMF-D4-OPT Subject: Optimization of N-METHYL-D3-FORM-D1-AMIDE Concentration for qNMR Status: Open Assigned Specialist: Senior Application Scientist, qNMR Division

Executive Summary: The "Invisible" Standard

You are working with N-Methyl-d3-form-d1-amide (


).
Crucial Observation:  In a standard Proton (

H) qNMR experiment, this molecule is effectively "invisible" except for a single, problematic signal: the Amide Proton (

)
. The formyl (

) and methyl (

) sites are silent in

H-NMR.

Optimizing the concentration of this specific compound is not just about Signal-to-Noise Ratio (SNR); it is about managing Hydrogen Bonding and Chemical Exchange . If the concentration is too high, the molecule dimerizes, shifting peaks and altering relaxation times. If too low, the labile


 proton may exchange with residual water, obliterating your signal.

This guide provides a validated workflow to find the "Goldilocks" concentration window where the


 signal is stable, sharp, and quantitative.

Phase 1: The Concentration Sweet Spot (Linearity & Aggregation)

Unlike rigid standards (e.g., Maleic Acid), N-Methylformamide derivatives are dynamic. They form intermolecular hydrogen bonds. As you increase concentration, the equilibrium shifts from monomer to dimer/oligomer, causing the


 chemical shift (

) to drift downfield and the line to broaden.
Protocol: The Aggregation Limit Test

Objective: Determine the maximum concentration before H-bonding compromises spectral integrity.

  • Preparation: Prepare a dilution series of NMF-d4 in your target solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) at: 1 mM, 5 mM, 10 mM, 25 mM, and 50 mM.
  • Acquisition: Run a standard 1D

    
    H experiment (16 scans).
    
  • Analysis: Plot the Chemical Shift (

    
    ) of the 
    
    
    
    peak vs. Concentration.
    • Stable Region: The range where

      
       ppm.
      
    • Aggregation Region: The curve begins to slope steeply (usually >15-20 mM in non-polar solvents).

  • Decision: Your working concentration must be within the Stable Region .

Data Output: Concentration Impact Table

ParameterLow Conc. (< 2 mM)Optimal (5–15 mM)High Conc. (> 50 mM)
Signal-to-Noise (SNR) Risk of < 150:1> 250:1 (Ideal) Excellent
Peak Shape (

)
Sharp (if dry)Sharp Broad (Viscosity/Exchange)
Chemical Shift Stability HighHigh Drifting (H-bonding)
H

O Exchange Risk
High (Solvent dominates)Moderate Low (Self-buffering)

Phase 2: Balancing the qNMR Equation (The Molar Ratio)

For quantitative accuracy, the signal intensity of your Internal Standard (IS) should match your Analyte (A) to prevent dynamic range issues (receiver gain overload).

The Golden Rule: Target a 1:1 molar ratio of protons of interest, not just molecules.



  • 
     for NMF-d4 = 1  (The single 
    
    
    
    proton).
  • 
     = Number of protons in the analyte signal being integrated.
    

Visual Workflow: The Optimization Logic

qNMR_Optimization Start Start: NMF-d4 Optimization Solubility 1. Check Solubility & H-Bonding (Dilution Series) Start->Solubility Check_Shift Does NH Shift > 0.01 ppm? Solubility->Check_Shift Reduce_Conc Reduce Concentration (Limit Aggregation) Check_Shift->Reduce_Conc Yes (Unstable) T1_Meas 2. Measure T1 Relaxation (Inversion Recovery) Check_Shift->T1_Meas No (Stable) Reduce_Conc->Solubility Calc_D1 3. Set D1 Delay (5 × Longest T1) T1_Meas->Calc_D1 Final_Valid 4. Validation Run (Check SNR > 250) Calc_D1->Final_Valid

Caption: Workflow for establishing the optimal concentration and acquisition parameters for NMF-d4.

Phase 3: Relaxation Dynamics (T1)

The


 proton of NMF-d4 has a relaxation behavior distinct from carbon-bound protons. Because it is attached to a Quadrupolar Nucleus (

), its

can be shorter, but viscosity at high concentrations will alter this.

Protocol: T1 Determination

  • Pulse Sequence: Inversion Recovery (t1ir or T1_meas).

  • Array: Set variable delays (

    
    ) from 0.01s to 15s.
    
  • Fit: Exponential fit to find

    
    .
    
  • Setup: Set your qNMR Relaxation Delay (

    
    ) to:
    
    
    
    
    (Note: If your analyte has a longer
    
    
    than NMF-d4, use the analyte's
    
    
    . If NMF-d4 is longer, use NMF-d4's
    
    
    .)

Troubleshooting & FAQs

Q1: The NMF-d4 signal is extremely broad or missing. Is my concentration too low?

  • Diagnosis: This is likely Chemical Exchange , not concentration. The

    
     proton is exchanging with residual water or labile protons in the solvent.[1]
    
  • Fix:

    • Dry the Solvent: Use molecular sieves to remove water from your DMSO-d6 or CDCl3.

    • Temperature: Lower the temperature (e.g., 280 K). Exchange slows down at lower temperatures, sharpening the peak.

    • Concentration: Paradoxically, increasing concentration slightly (to ~10 mM) can sometimes stabilize the peak by out-competing water interactions, provided you stay below the aggregation limit.

Q2: I see a "triplet" or splitting on the NH peak. Is this an impurity?

  • Diagnosis: No. This is Scalar Coupling (

    
    ). Nitrogen-14 is spin 1 (1:1:1 triplet).
    
  • Context: Usually,

    
     relaxes so fast that it "self-decouples," leaving a broad singlet. If the molecule is small and tumbling fast (low viscosity, optimized concentration), you might partially resolve this coupling (~50-60 Hz).
    
  • Action: This is a sign of a high-quality sample. Integrate the entire multiplet/broad region.

Q3: Can I use the Deuterium signals (


H) for qNMR instead? 
  • Answer: Yes, and it is often superior.

  • Why: The

    
     and 
    
    
    
    signals do not exchange. They are stable.[2]
  • Requirement: You need a probe capable of tuning to the Deuterium channel (e.g., a "Lock" channel or a broadband probe) and a pulse sequence for

    
    H observation without lock (or locking on a different nucleus).
    
  • Benefit: Eliminates the

    
     exchange problem entirely.
    

Decision Tree: Solving Baseline Issues

Troubleshooting Issue Issue: Broad/Distorted NH Signal Check_Water Check Water Peak Issue->Check_Water Dry_Sample Action: Dry Solvent (Mol. Sieves) Check_Water->Dry_Sample High Water Check_Temp Check Temperature Check_Water->Check_Temp Low Water Cool_Down Action: Cool to 280K (Slow Exchange) Check_Temp->Cool_Down Room Temp Decouple Action: 14N Decoupling (Advanced) Check_Temp->Decouple Already Cold

Caption: Diagnostic path for resolving spectral broadening in amide-based standards.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative Nuclear Magnetic Resonance (qNMR)." Metrologia. Available at: [Link]

  • NIST (National Institute of Standards and Technology). "qNMR Internal Standards: Selection and Optimization." NIST Technical Notes. Available at: [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
  • IUPAC. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotopic Labeling Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. The narrative is structured to explain the causality behind experimental choices and to provide self-validating protocols.

Part 1: Experimental Design & Labeling Strategy

The success of an isotopic labeling experiment is often determined before the first cell is cultured. Strategic planning and careful selection of reagents can prevent many common downstream issues.

FAQ 1: How do I choose the right isotopic tracer for my experiment?

Question: I am planning a metabolic flux experiment and am unsure which ¹³C-labeled tracer to use. What are the key considerations?

Answer: The selection of an isotopic tracer is fundamentally linked to the biological question you are asking.[1][2][3] There is no universal "best" tracer; the optimal choice depends on the metabolic pathways you intend to probe.[2]

Causality and Key Considerations:

  • Pathway of Interest: The tracer must be a precursor to the pathway you are studying. For instance, to study glycolysis and the pentose phosphate pathway (PPP), ¹³C-glucose tracers are the logical choice.[2] For pathways involving the TCA cycle, ¹³C-glutamine can provide better resolution.[2]

  • Labeling Position: The position of the ¹³C label on the precursor molecule is critical. Uniformly labeled tracers like [U-¹³C]-glucose are excellent for broad, metabolome-wide labeling.[1] However, position-specific tracers, such as [1,2-¹³C₂]glucose, can provide more precise estimates for specific pathways like the PPP and glycolysis by minimizing ambiguity from metabolic scrambling.[2][4]

  • Cellular Uptake: Ensure your chosen tracer can be efficiently transported into the cell. If a labeled metabolite does not cross the cell membrane, it is ineffective as a tracer.[3]

Field-Proven Insight: For a comprehensive flux map, a parallel labeling strategy is highly recommended.[2] This involves conducting parallel experiments with different tracers (e.g., [1-¹³C]glucose and [U-¹³C]glucose) and integrating the datasets. This approach significantly increases the accuracy and precision of flux estimations.[2]

Table 1: Common ¹³C Tracers and Their Primary Applications

TracerPrimary ApplicationRationale
[U-¹³C] Glucose General central carbon metabolism, Glycolysis, TCA CycleProvides broad labeling across many pathways, good for initial screening.
[1,2-¹³C₂] Glucose Pentose Phosphate Pathway (PPP), GlycolysisOffers high precision for resolving fluxes at key metabolic branch points.[2]
[U-¹³C] Glutamine TCA Cycle, Reductive Carboxylation, Amino Acid MetabolismProvides better resolution for lower metabolic pathways and nitrogen metabolism.[2]

Part 2: Cell Culture & Sample Preparation Challenges

This section addresses the practical hurdles encountered during the labeling process, from achieving complete label incorporation to preventing metabolic artifacts.

FAQ 2: My SILAC labeling is incomplete. What's going wrong?

Question: I've analyzed my "heavy" labeled SILAC lysate and the labeling efficiency is below the recommended >95%. What are the common causes and how can I fix this?

Answer: Incomplete labeling is a frequent and significant source of quantification error in SILAC experiments.[5][6][7] It skews heavy-to-light ratios, leading to an underestimation of protein synthesis and turnover.[8]

Causality and Troubleshooting Steps:

  • Insufficient Cell Doublings:

    • Cause: Proteins are labeled through synthesis and diluted through cell division. If cells haven't divided enough, a significant pool of "light" protein will remain.

    • Solution: Ensure cells undergo a minimum of five to six doublings in the SILAC medium.[8][9][10] For slow-growing cell lines, this period may need to be extended.[9] It is crucial to maintain cells in the logarithmic growth phase (30-90% confluency).[11]

    • Validation: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line.[11]

  • Contamination with Light Amino Acids:

    • Cause: Standard fetal bovine serum (FBS) is a major source of unlabeled ("light") amino acids, which compete with the "heavy" amino acids for incorporation.

    • Solution: Always use dialyzed FBS. [9] This process removes small molecules, including amino acids, minimizing the pool of competing light versions. Also, ensure the base medium itself is free of the amino acids you are labeling with.[9]

  • Amino Acid Conversion (Metabolic Scrambling):

    • Cause: Some cell lines possess high arginase activity, which converts arginine to proline.[5] This leads to the undesired incorporation of the heavy label from arginine into proline residues, complicating data analysis and causing quantification errors.[5][8]

    • Solution:

      • Supplement with Proline: Adding unlabeled proline (typically 200 mg/L) to the medium can help suppress the enzymatic conversion pathway.[9]

      • Bioinformatic Correction: Utilize software tools during data analysis that can recognize and correct for the mass shift caused by proline conversion.[9]

      • Label-Swap Replicates: Designing experiments with label-swap replications is a powerful way to correct for systematic errors arising from both incomplete labeling and arginine-to-proline conversion.[5][6][7]

Experimental Protocol: Verifying SILAC Labeling Efficiency

  • Harvest: Collect a small aliquot of cells cultured in "heavy" SILAC medium.

  • Lysis & Digestion: Lyse the cells and quantify the protein concentration. Digest 20-50 µg of protein into peptides using trypsin.[9]

  • Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or an equivalent method.[9]

  • LC-MS/MS Analysis: Analyze the peptides on a high-resolution mass spectrometer.[9]

  • Data Analysis: Search the MS data against a relevant protein database. Calculate the incorporation rate for identified peptides using the formula: Incorporation % = [Heavy Peak Intensity / (Heavy Peak Intensity + Light Peak Intensity)] * 100. An incorporation rate of >95% is generally considered acceptable.[8][12]

Diagram: Troubleshooting Incomplete SILAC Labeling

G start Incomplete Labeling (<95%) Detected check_doublings Have cells undergone at least 5-6 doublings? start->check_doublings check_fbs Are you using dialyzed FBS? check_doublings->check_fbs Yes solution_doublings Increase number of cell passages. Monitor growth rate. check_doublings->solution_doublings No check_conversion Is Arginine-to-Proline conversion suspected? check_fbs->check_conversion Yes solution_fbs Switch to dialyzed FBS. Use high-purity amino acids. check_fbs->solution_fbs No solution_conversion Add unlabeled Proline to medium. Use bioinformatic correction tools. check_conversion->solution_conversion Yes end_point Re-evaluate Labeling Efficiency check_conversion->end_point No solution_doublings->end_point solution_fbs->end_point solution_conversion->end_point

Caption: A decision tree for troubleshooting incomplete SILAC labeling.

FAQ 3: My ¹³C data shows unexpected labeling patterns. Is this isotopic scrambling?

Question: My mass spectrometry data from a ¹³C-glucose tracing experiment shows labeling in positions that don't align with the primary metabolic pathway I'm studying. What is happening?

Answer: You are likely observing isotopic scrambling , which is the redistribution of ¹³C labels among different carbon positions within a metabolite.[4] This is a significant issue as it can lead to the misinterpretation of labeling patterns and inaccurate flux calculations.[4]

Causality and Key Contributors:

  • Bidirectional Reactions: Many enzymatic reactions, particularly in glycolysis and the non-oxidative pentose phosphate pathway, are reversible.[4] This bidirectionality allows ¹³C labels to flow "backwards" and be redistributed, scrambling the original labeling pattern.

  • Metabolic Cycles: The TCA cycle is a major hub for scrambling. As labeled acetyl-CoA enters the cycle, the ¹³C atoms are incorporated into intermediates. With each turn of the cycle, the label's position can be rearranged.[4]

  • Contribution from Unlabeled Sources: If your culture medium is not well-defined, unlabeled carbon sources (e.g., amino acids from non-dialyzed serum) can enter central carbon metabolism, diluting the labeled pools and creating complex, unexpected patterns.[4]

Troubleshooting and Mitigation Strategies:

  • Tracer Selection: As discussed in FAQ 1, carefully select your tracer. Using tracers like [1,2-¹³C₂]glucose can provide more precise estimates for glycolysis and the PPP compared to [U-¹³C]glucose, as the defined initial labeling pattern makes scrambling easier to detect.[4]

  • Achieve Isotopic Steady State: Ensure your experiment is long enough to reach an isotopic steady state, where the isotopic enrichment of key metabolites is stable. Not reaching a steady state can result in misleading labeling patterns.[4] Perform a time-course experiment to determine when this state is reached.[2]

  • Define Your Media: Use a well-defined culture medium and account for all potential carbon sources. Using dialyzed FBS is critical to minimize the introduction of unlabeled small molecules.[4]

  • Computational Modeling: Employ advanced metabolic flux analysis (MFA) software that can account for bidirectionality and metabolic cycles.[13][14] These tools use mathematical models to deconvolve the complex labeling patterns and provide more accurate flux estimations.[14]

Part 3: Analytical & Data Interpretation

The final stage of the experiment, data acquisition and analysis, has its own set of unique challenges that can impact the final results.

FAQ 4: My mass spec signal for labeled peptides is low and noisy. How can I improve it?

Question: I'm having trouble detecting my labeled peptides with good signal-to-noise (S/N) in my LC-MS/MS analysis. What factors could be causing this and how can I improve my signal?

Answer: Low signal-to-noise can obscure peptide signals, interfering with accurate identification and quantification.[15] The causes can range from sample preparation to the intrinsic properties of the peptides themselves.

Causality and Troubleshooting Steps:

  • Sample Purity and Concentration:

    • Cause: Contaminants from sample preparation (e.g., detergents, salts) can cause ion suppression in the mass spectrometer. Insufficient peptide concentration will naturally lead to a weak signal.

    • Solution: Ensure thorough sample cleanup after digestion using C18 desalting tips. Concentrate the sample to an appropriate level for your instrument. Avoid buffers containing primary amines (like Tris) if you are performing chemical labeling, as they can interfere with the reaction.[16]

  • Peptide-Specific Properties:

    • Cause: The amino acid composition of a peptide influences its ionization efficiency. For example, peptides containing basic residues like arginine often exhibit stronger signals in positive ion mode.[17][18]

    • Solution: While you cannot change the peptide's sequence, you can sometimes improve its properties for MS analysis. Derivatization strategies can be employed to add a permanently charged group, enhancing ionization efficiency.

  • Mass Spectrometry Method:

    • Cause: Suboptimal instrument settings can lead to poor data quality.

    • Solution:

      • Optimize Chromatography: Ensure your liquid chromatography (LC) method provides sharp, well-resolved peaks. Poor peak shape leads to a lower signal intensity at any given point.[19]

      • Data Acquisition: For data-independent acquisition (DIA), denoising algorithms can be applied post-acquisition to improve peptide identification and quantification.[15] For targeted methods like Multiple Reaction Monitoring (MRM), ensure you have enough data points (>10) across the peak for accurate integration.[19]

FAQ 5: How do I validate my method for accurate isotopic analysis?

Question: I have quantitative data from my labeling experiment, but how can I be confident in the accuracy of the measured isotopic enrichment and ratios?

Answer: Method validation is crucial for ensuring the integrity and reproducibility of your results.[20] It involves a multi-step process to assess metrics specific to isotopic analysis.[21][22]

A Self-Validating System:

A robust validation methodology involves analyzing a reference material with a known and controlled labeling pattern.[21][23] This allows you to assess the performance of your entire workflow, from sample preparation to data analysis.

Key Validation Metrics & Protocols:

  • Standard Method Validation (Unlabeled Analytes):

    • Objective: First, validate the analytical method using unlabeled standards.[20]

    • Protocol:

      • Prepare a dilution series of unlabeled standards covering 3-4 orders of magnitude.

      • Inject each standard in triplicate and generate a calibration curve.

      • Assess Linearity (R² > 0.99 is typically acceptable), Limit of Detection (LOD) , and Limit of Quantification (LOQ) .[20]

  • Validation with Labeled Reference Material:

    • Objective: To assess the accuracy and precision of isotopologue measurements.[20][21]

    • Protocol:

      • Analyze a labeled reference material with a known isotopic distribution.

      • Assess Mass Accuracy: Compare the measured masses of the different isotopologues with their theoretical masses.[20] The mass shift between adjacent isotopologues should correspond to the mass difference of the label (e.g., ~1.00335 Da for ¹³C).[20]

      • Assess Abundance Accuracy & Precision: Compare the measured relative abundance of each isotopologue to the known distribution. Perform multiple injections to assess the precision (reproducibility) of these measurements.[20]

Table 2: Key Quality Metrics for Isotopic Analysis Validation

MetricAcceptance CriteriaRationale
Linearity (R²) > 0.99Ensures a proportional response across a range of concentrations.[20]
Isotopic Enrichment Should be ≥98% for standards.[24]High purity of labeled material is essential for accurate quantification.
Mass Accuracy Typically < 5 ppm (High-Res MS)Confirms correct identification of isotopologues.
Precision (RSD) Typically < 15%Demonstrates the reproducibility of the measurement.[24]
Diagram: Isotopic Analysis Validation Workflow

G cluster_0 Phase 1: Unlabeled Standards cluster_1 Phase 2: Labeled Reference Material A1 Prepare Standard Dilutions A2 Inject & Acquire Data A1->A2 A3 Assess Linearity (R²), LOD, LOQ A2->A3 B1 Analyze Known Labeled Sample A3->B1 B2 Assess Mass Accuracy & Mass Shifts B1->B2 B3 Assess Isotopologue Abundance Accuracy & Precision B1->B3 End Validated Method B2->End B3->End Start Start Validation Start->A1

Caption: Workflow for validating an analytical method for isotopic analysis.

References

  • Gstaiger, M., & Aebersold, R. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteomics, 12(9), 1435-1439. [Link]

  • ResearchGate. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) | Request PDF. [Link]

  • PubMed. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). [Link]

  • PubMed. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. [Link]

  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • ACS Publications. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2017). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. [Link]

  • Metabolites. (2020). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. [Link]

  • National Center for Biotechnology Information. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. [Link]

  • PLOS. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. [Link]

  • National Center for Biotechnology Information. (2021). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). [Link]

  • ResearchGate. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]

  • Cambridge Proteomics. (2022). Assessing the SILAC isotope incorporation rate. [Link]

  • University of Liverpool. (2005). Metabolic Labeling of Proteins for Proteomics. [Link]

  • National Center for Biotechnology Information. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. [Link]

  • ACS Publications. (2017). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. Analytical Chemistry. [Link]

  • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]

  • YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. [Link]

  • CK Isotopes. (n.d.). Instructions - SILAC Protein Quantitation Kits. [Link]

  • ResearchGate. (n.d.). Examples of sources of error in quantitative measurements by MRM-MS.... [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. [Link]

  • National Center for Biotechnology Information. (2012). Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons. [Link]

  • bionity.com. (n.d.). Isotopic labeling. [Link]

  • University of Southern Denmark. (n.d.). Preprocessing significantly improves the peptide/protein identification sensitivity of high. [Link]

  • Reddit. (2025). Derivitisation of peptide to improve signal for quantitative mass spectrometry?. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Frontiers. (2021). Compartmentalized Cerebral Metabolism of [1,6-13C]Glucose Determined by in vivo13C NMR Spectroscopy at 14.1 T. [Link]

  • ResearchGate. (n.d.). The metabolic scrambling of U-13 C-glucose entering the Krebs cycle via.... [Link]

Sources

Technical Support Center: N-Methyl-d3-form-d1-amide (NMF-d4)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the specific chemical behavior of N-Methyl-d3-form-d1-amide (


, hereafter referred to as NMF-d4 ).[1]

Executive Summary & Molecule Profile[1]

The Molecule: N-Methyl-d3-form-d1-amide (


)
Critical Characteristic:  This isotopologue retains one labile proton  on the nitrogen atom (

).[1] Primary Risks:
  • H/D Exchange: Atmospheric moisture (

    
    ) will rapidly exchange with the Amide-H, broadening signals and introducing water peaks.[1]
    
  • Hydrolysis: NMF is chemically unstable in the presence of acids/bases and moisture, degrading into Formic Acid-d1 and Methylamine-d3.[1]

  • Leaching: NMF is a potent organic solvent that extracts plasticizers (phthalates) from standard PVC and polystyrene labware.[1]

Troubleshooting Guide (Q&A Format)

Module A: Moisture Management & H/D Exchange[1]

Q: I see a broadening of the Amide-NH signal (~6.5 - 7.5 ppm) and a growing peak around 3-5 ppm. Is my sample degrading?

A: This is likely Moisture Contamination , not necessarily chemical degradation (yet).[1] NMF is hygroscopic.[1][2][3][4] Unlike fully deuterated solvents (e.g.,


), NMF-d4 has an exchangeable N-H proton.[1] When water enters the system, a rapid equilibrium occurs:


The Mechanism: The proton on the nitrogen exchanges with protons in the water.[5] This "chemical exchange" averages the NMR environment, causing:

  • Line Broadening: The N-H peak loses its sharp multiplicity (quartet).[1]

  • Shift Drifting: The water peak position is concentration-dependent.[1]

Protocol: The "Zero-Water" Handling System

  • Step 1: Pre-drying. Never use NMF-d4 straight from a stored bottle without verification.[1] If the bottle has been opened previously, dry it over activated 3Å molecular sieves for 24 hours.

    • Note: Avoid 4Å or 5Å sieves, as they can sometimes catalyze amide degradation or trap larger organic molecules.[1]

  • Step 2: The Inert Transfer.

    • Flush all syringes and NMR tubes with dry Nitrogen (

      
      ) or Argon gas before use.[1]
      
    • Do not use standard plastic pipette tips (see Module C).[1] Use glass Pasteur pipettes or PTFE-lined syringes.[1]

  • Step 3: Septum Integrity. Once an ampoule is opened, transfer the remaining solvent immediately to a borosilicate vial with a PTFE-faced silicone septum.[1] Never store in a snap-cap vial.

Module B: Chemical Instability (Hydrolysis)[1]

Q: My spectra show new impurity peaks that do not match water or solvents. What are they?

A: You are likely observing Hydrolysis Products .[1] In the presence of trace moisture and slight acidity (or basicity), the amide bond cleaves.

The Pathway:



Diagnostic Peaks (1H NMR in NMF-d4):

Component Chemical Species Expected Signal Characteristics

| Parent | NMF-d4 (


) | NH:  Broad singlet/quartet ~6.5–7.5 ppm.[1] (Methyl/Formyl are silent).[1] |
| Impurity 1  | Formic Acid-d1 (

) | OH: Very broad, downfield (10–12 ppm).[1] Carbonyl C-D is silent in 1H.[1] | | Impurity 2 | Methylamine-d3 (

) | NH2: Broad singlet, variable shift (typically 1–3 ppm depending on pH).[1] | | Impurity 3 | Ammonium Formate (Salt) | If pH is neutral, these form a salt, sharpening the peaks.[1] |

Corrective Action: If hydrolysis is detected, the sample is compromised.

  • Do not distill: Distilling amides often accelerates thermal decomposition.[1]

  • Scavenging (Emergency only): Passing the solvent through a basic alumina plug can remove acidic hydrolysis products, but it introduces water.[1] Discard and replace is the only valid option for quantitative work.[1]

Module C: Material Compatibility (Leachables)

Q: I see sharp multiplets in the aliphatic region (0.8 - 1.5 ppm) that look like "grease."

A: This is Plasticizer Leaching .[1] NMF is a strong solvent with solvating properties similar to DMF.[1] It aggressively attacks PVC, Polystyrene, and certain rubber formulations, extracting phthalates (like DEHP) or slip agents (Erucamide).[1]

Material Compatibility Table:

MaterialCompatibilityStatusNotes
Borosilicate Glass ExcellentRecommended Standard NMR tubes, storage vials.[1]
PTFE (Teflon) ExcellentRecommended Cap liners, syringe plungers, tubing.[1]
Polypropylene (PP) Good (Short Term)⚠️ Caution Acceptable for rapid transfer, not storage.[1]
Polystyrene (PS) PoorFORBIDDEN Common in disposable serological pipettes.[1]
PVC (Tygon) Very PoorFORBIDDEN Tubing, parafilm contact.[1]
Parafilm PoorFORBIDDEN Dissolves rapidly upon contact with liquid NMF.[1]

Protocol: The "All-Glass/PTFE" Rule

  • Use glass syringes with metal needles for volumetric measurement.[1]

  • Use PTFE-lined caps exclusively.[1]

  • Never Parafilm the top of an NMR tube containing NMF; the solvent vapor will dissolve the wax, which then drips back into the sample.

Visualizing the Contamination Pathways

The following diagram illustrates the "Contamination Cascade"—how a simple breach in moisture control leads to both isotopic dilution and chemical destruction.

ContaminationCascade cluster_0 Environment Moisture Atmospheric Moisture (H2O) NMF Pure NMF-d4 (D-CO-NH-CD3) Moisture->NMF Ingress Exchange Process 1: H/D Exchange (Reversible) NMF->Exchange Rapid Kinetics Hydrolysis Process 2: Hydrolysis (Irreversible) Exchange->Hydrolysis Time + Heat/Catalyst SignalLoss NMR Artifact: Broadened NH Peak Water Signal Growth Exchange->SignalLoss Result Impurities Chemical Impurities: 1. Formic Acid-d1 2. Methylamine-d3 Hydrolysis->Impurities Degradation

Figure 1: The Contamination Cascade.[1] Note that H/D exchange is the precursor event that often enables subsequent chemical hydrolysis.

Validated Handling Workflow

To ensure sample integrity, follow this strict decision tree for sample preparation.

HandlingWorkflow Start Start: Open NMF-d4 Ampoule Decision1 Use Immediately? Start->Decision1 Transfer Transfer to Septum Vial (PTFE) Decision1->Transfer No Prep Sample Prep: Glass Syringe Only Decision1->Prep Yes Purge Purge Headspace with Dry N2/Ar Transfer->Purge Storage Store at 4°C (Dark) Purge->Storage Check Check Sieves: Are they 3Å? Storage->Check Before Use Analysis NMR Analysis Prep->Analysis Check->Prep No (Risk) Dry Dry over 3Å Sieves (24h) Check->Dry Yes Dry->Prep

Figure 2: Decision tree for handling NMF-d4 to minimize isotopic dilution and leaching.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

  • Vishnuvajjala, B. R., & Cradock, J. C. (1984).[1] Compatibility of plastic infusion devices with diluted N-methylformamide and N,N-dimethylacetamide.[1][7] American Journal of Health-System Pharmacy, 41(6), 1160–1163.[1] Retrieved from [Link]

Sources

Technical Support Center: Isotopic Impurity Correction in Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stable isotope labeling studies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of metabolic flux analysis and other tracer-based experiments. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure your data is accurate, reproducible, and trustworthy.

In metabolic studies using isotopic tracers (e.g., ¹³C, ¹⁵N), the raw data from your mass spectrometer is an intricate puzzle. The measured isotopic patterns are a convolution of true tracer incorporation, the natural abundance of heavy isotopes in all atoms, and impurities present in the isotopic tracer itself. Failing to deconvolve these components can lead to significant misinterpretations of your results, such as incorrect flux calculations or distorted pathway contributions.[1][2] This guide will equip you with the knowledge and tools to systematically address these challenges.

Conceptual Overview: The Sources of Isotopic "Noise"

Before troubleshooting, it's crucial to understand the origin of the isotopic interferences we need to correct.

  • Natural Isotope Abundance (NA): Every element with stable isotopes exists as a mixture. For instance, carbon in nature is approximately 98.9% ¹²C and 1.1% ¹³C. This means that even in an "unlabeled" biological sample, a metabolite containing 10 carbon atoms will have a significant M+1 peak simply due to the probability of it containing one naturally occurring ¹³C atom.[3] This can be mistaken for tracer incorporation, artificially inflating your results. The influence of NA becomes more pronounced for higher molecular weight compounds which contain more atoms and thus have a higher probability of incorporating a naturally occurring heavy isotope.[4]

  • Isotopic Tracer Impurity: The labeled substrates you purchase are never 100% isotopically pure.[1][5] A bottle of [U-¹³C₆]glucose, for example, will contain a small percentage of unlabeled [¹²C₆]glucose and partially labeled isotopologues. This unlabeled fraction will be metabolized alongside the tracer, diluting the isotopic enrichment in downstream metabolites and leading to an underestimation of labeling if not properly accounted for.[6]

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions researchers face.

Q1: Why can't I just ignore the natural abundance of isotopes? My tracer enrichment is very high. A: Even with high tracer enrichment, ignoring natural abundance (NA) leads to systematic errors. The contribution of NA is constant and metabolite-dependent (based on its chemical formula). For a metabolite with many carbon atoms, the M+1 and M+2 peaks from NA can be substantial. When you are trying to resolve small but metabolically significant changes in labeling, this background "noise" can obscure your true signal, leading to erroneous conclusions.[2] Inaccurate correction of NA is a well-documented source of error in metabolic flux analysis.[2]

Q2: My tracer's Certificate of Analysis (CoA) says it's 99% pure. Is that good enough to skip the tracer impurity correction? A: While 99% purity is high, it is not 100%. The remaining 1% impurity can still impact your results, particularly in studies where metabolic pathways have low flux or when you are comparing conditions with subtle metabolic differences.[3][5] Best practice demands accounting for this impurity. Furthermore, it's advisable to experimentally verify the isotopic purity of your tracer, as it can change over time due to factors like isotope exchange, especially for deuterium (²H) labels.[3]

Q3: What's the difference between correcting for low-resolution and high-resolution mass spectrometry data? A: The key difference is the ability to resolve isotopologues.

  • Low-Resolution MS (e.g., Quadrupole): This type of instrument measures mass-to-charge ratios as nominal masses. It cannot distinguish between, for example, a metabolite with one ¹³C atom versus one ¹⁵N atom, as both contribute to an M+1 peak. Correction algorithms for this data must account for the combined probabilities of all possible naturally occurring heavy isotopes (¹³C, ¹⁵N, ¹⁸O, etc.).

  • High-Resolution MS (HRMS) (e.g., Orbitrap, TOF, FT-ICR): These instruments provide highly accurate mass measurements, allowing them to resolve peaks from different isotopes (e.g., a ¹³C peak at M+1.00335 Da from a ¹⁵N peak at M+0.99703 Da). This simplifies the correction, as you can often focus on correcting for the natural abundance of the tracer isotope itself (e.g., ¹³C).[7] However, even with HRMS, correction is essential.[1][8]

Q4: Are there software tools that can perform these corrections automatically? A: Yes, several software packages are available to automate these corrections. Using a validated tool is highly recommended over manual calculations, which can be complex and prone to error. Popular options include:

  • IsoCor: A Python-based tool with a graphical user interface (GUI) that corrects for NA and tracer impurity.[9][10]

  • IsoCorrectoR: An R-based package that can handle MS and MS/MS data, including data from multiple-tracer experiments.[1][11][12]

  • Vendor-Specific Software: Many instrument vendors offer software with correction capabilities, such as Agilent Mass Profiler Professional or Bruker's MetaboScape.[13][14]

  • Open-source tools: Other options like Corna and PolyMID-Correct also exist for integration into custom analysis pipelines.[9][15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis.

Problem 1: My unlabeled control samples show M+1 and M+2 peaks. Is my system contaminated?

Answer: This is expected behavior and is a direct observation of natural isotopic abundance. It does not indicate contamination. In fact, this data is critical for validating your correction algorithm.

  • Causality: As explained earlier, any molecule containing elements with heavy isotopes (like carbon, nitrogen, oxygen) will exhibit a distribution of mass isotopologues. The intensity of these peaks (M+1, M+2, etc.) is predictable based on the molecule's elemental formula and the known natural abundances of its constituent isotopes.

  • Troubleshooting & Validation:

    • Analyze Unlabeled Controls: Always run biological replicate samples cultured in parallel with your labeled samples, but using unlabeled media.[5]

    • Calculate Theoretical Distribution: Use your metabolite's chemical formula to calculate the theoretical mass isotopologue distribution (MID) based on natural abundance.

    • Compare Experimental vs. Theoretical: The measured MID from your unlabeled control should closely match the theoretical distribution. A significant deviation could point to an incorrect chemical formula, an interfering co-eluting compound, or an issue with your mass spectrometer.

    • Use as a Correction Input: Many correction algorithms allow you to use the data from your unlabeled controls to generate the correction matrix, which can be more accurate than a purely theoretical one as it accounts for instrument-specific performance.[2]

Problem 2: After correction, some of my isotopologue fractions are negative. How is this possible?

Answer: Negative fractions are a clear indicator of an overcorrection and point to a discrepancy between your correction model and your experimental data. This is a common and important diagnostic red flag.

  • Causality: This issue typically arises from one of two sources:

    • Incorrect Tracer Purity Value: You may be using a tracer purity value that is higher than the actual purity of your substrate. The algorithm is therefore "subtracting" more unlabeled contribution than is actually present.

    • Incorrect Chemical Formula: The correction for natural abundance is highly sensitive to the elemental composition of the metabolite (and any derivatization agents). An incorrect formula (e.g., wrong number of carbon or silicon atoms from a TMS derivative) will result in an inaccurate correction matrix.

  • Troubleshooting & Validation:

    • Verify Tracer Purity: Do not rely solely on the CoA. Perform an experimental validation of your tracer stock using HRMS (see protocol below). The measured purity should be used for the correction.[3]

    • Confirm Elemental Formula: Double-check the chemical formula for the ion you are measuring. Critically, you must include all atoms from any derivatization agents (e.g., for GC-MS analysis).

    • Check for Interferences: Use your instrument's software to check for co-eluting species that might be contributing to the measured signal, distorting the isotopic pattern.

Problem 3: My metabolic flux analysis (MFA) model has a poor fit (high sum of squared residuals) after applying the corrections.

Answer: While the issue could be the metabolic model itself, it's essential to first rule out issues with the upstream data correction.[5] An inaccurate correction will provide erroneous input data to the MFA model, guaranteeing a poor fit.

  • Causality: Even small, systematic errors in the corrected mass isotopomer distributions (MIDs) can make it impossible for the MFA algorithm to find a solution that fits the data within statistically acceptable limits.[16]

  • Troubleshooting & Validation:

    • Re-evaluate All Correction Parameters: Systematically review the inputs to your correction algorithm: chemical formulas, tracer purity, and the MID of your unlabeled controls.

    • Assess Isotopic Steady State: Standard MFA assumes the system has reached an isotopic steady state (i.e., labeling patterns are stable over time). If you collected your samples too early, the changing MIDs could be a source of error. To verify, measure labeling at multiple time points.[5]

    • Scrutinize Low-Abundance Isotopologues: Small peaks are inherently noisier. Check if the poor fit is being driven by highly variable measurements of low-intensity isotopologues. You may need to consider excluding very low-abundance (<1-2%) isotopologues from the MFA fitting.

    • Validate the Metabolic Network Model: If you are confident in your corrected data, the issue may lie with the network model. It might be missing a key pathway, have incorrect atom transitions, or fail to account for metabolic compartmentalization.[5][17]

Data Presentation & Key Parameters

A clear presentation of your data is crucial. The following table provides the natural abundances of isotopes essential for building accurate correction matrices.

ElementIsotopeNatural Abundance (%)Mass (Da)
Carbon¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen¹H99.9851.007825
²H (D)0.0152.014102
Nitrogen¹⁴N99.63214.003074
¹⁵N0.36815.000109
Oxygen¹⁶O99.75715.994915
¹⁷O0.03816.999132
¹⁸O0.20517.999160
Silicon*²⁸Si92.22327.976927
²⁹Si4.68528.976495
³⁰Si3.09229.973770

Note: Silicon is included as it is a common element in derivatizing agents (e.g., TMS) used in GC-MS and must be included in correction calculations.

Experimental Protocols & Workflows
Protocol 1: Experimental Determination of Tracer Purity via HRMS

Objective: To accurately measure the percentage of unlabeled analyte present in a stable isotope-labeled tracer stock.

Methodology:

  • Preparation: Prepare a solution of the isotopic tracer in a suitable solvent (e.g., methanol, water) at a concentration that provides a strong, but not saturating, signal in the mass spectrometer.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF). Infuse the sample directly or use a clean LC method with a short column to introduce the sample.

  • Acquisition: Acquire a high-resolution mass spectrum in the appropriate ionization mode. Ensure the resolution is set high enough (>60,000) to clearly separate the isotopologue peaks.

  • Data Analysis: a. Identify the monoisotopic peak of the fully labeled tracer and the monoisotopic peak of the corresponding unlabeled form. b. Extract the ion chromatograms (EICs) for both the unlabeled impurity and the labeled tracer with a narrow mass tolerance (e.g., ±5 ppm). c. Measure the peak areas (or intensities) for both the unlabeled impurity (A_impurity) and the labeled tracer (A_labeled).

  • Calculation: Isotopic Purity (%) = (A_labeled / (A_labeled + A_impurity)) * 100 This calculated purity value should be used in your correction software.

Workflow 2: General Isotopic Correction Workflow

This workflow outlines the logical steps for correcting raw mass spectrometry data.

Isotopic_Correction_Workflow cluster_input Input Data cluster_params Correction Parameters cluster_processing Correction Steps cluster_output Output & Downstream Analysis Raw_Data Raw MS Data (Measured MIDs) Apply_NA_Correction 1. Correct for Natural Abundance Raw_Data->Apply_NA_Correction Unlabeled_Control Unlabeled Control Data Correction_Matrix Generate Correction Matrix Unlabeled_Control->Correction_Matrix Formula Elemental Formulas (incl. derivatives) Formula->Correction_Matrix Tracer_Purity Tracer Purity (experimentally verified) Apply_Purity_Correction 2. Correct for Tracer Impurity Tracer_Purity->Apply_Purity_Correction Correction_Matrix->Apply_NA_Correction Apply_NA_Correction->Apply_Purity_Correction Corrected_Data Corrected MIDs Apply_Purity_Correction->Corrected_Data MFA Metabolic Flux Analysis Corrected_Data->MFA Pathway_Analysis Pathway Enrichment Analysis Corrected_Data->Pathway_Analysis

Caption: A typical workflow for correcting raw mass spectrometry data for isotopic impurities.

The Logic of Correction: A Conceptual Diagram

The measured signal is a composite of signals from different isotopic species. The correction process aims to mathematically isolate the true signal derived purely from the isotopic tracer.

Correction_Logic Measured_Signal Measured Signal (e.g., M+1 Peak Intensity) Correction Correction Algorithm Measured_Signal->Correction True_Signal True Tracer Incorporation (e.g., one ¹³C from tracer) True_Signal->Measured_Signal + NA_Contribution Natural Abundance Contribution (e.g., one ¹³C from nature) NA_Contribution->Measured_Signal + Impurity_Contribution Tracer Impurity Contribution (unlabeled fraction) Impurity_Contribution->Measured_Signal + Correction->True_Signal Isolates

Caption: The relationship between the measured signal and its underlying isotopic components.

References
  • High Throughput Metabolomics using 96-plex Isotope Tagging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS. (2013). Metabolites. [Link]

  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. [Link]

  • IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in chkohler/IsoCorrectoR. (2020). rdrr.io. [Link]

  • IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. (2022). University of Regensburg Publication Server. [Link]

  • Isotopic Purity Using LC-MS. (2026). ResolveMass Laboratories Inc. [Link]

  • Isotope correction of mass spectrometry profiles. (2008). Rapid Communications in Mass Spectrometry. [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). National Center for Biotechnology Information. [Link]

  • Flowchart of 13C natural abundance correction algorithm. Starting with... (n.d.). ResearchGate. [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Corna - An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments. (2020). bioRxiv. [Link]

  • Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. (2021). Metabolites. [Link]

  • Mass Profiler Professional Software - Data Analysis. (n.d.). Agilent. [Link]

  • Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. [Link]

  • IsoCor: Isotope Correction for mass spectrometry labeling experiments. (n.d.). IsoCor Documentation. [Link]

  • Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. (2015). Biotechnology and Bioengineering. [Link]

  • List of mass spectrometry software. (n.d.). Wikipedia. [Link]

  • MS Software. (n.d.). Bruker. [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022). PLOS Computational Biology. [Link]

  • 13C-Metabolic flux analysis of co-cultures: A novel approach. (n.d.). National Center for Biotechnology Information. [Link]

  • IsoCorrectoR: Correction for natural isotope abundance and tracer purity in MS and MS/MS data from stable isotope labeling experiments. (2020). rdrr.io. [Link]

Sources

Technical Support Center: Enhancing Stability of N-Methyl-d3-form-d1-amide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges associated with N-Methyl-d3-form-d1-amide (CAS: 110505-55-0). Widely utilized as a non-radioactive isotopic tracer in metabolic research and a specialized solvent in [1], NMF-d4 requires rigorous handling. Unlike its tertiary amide counterpart (N,N-dimethylformamide), this secondary amide is highly hygroscopic and susceptible to thermal degradation. This guide provides field-proven, self-validating methodologies to ensure the isotopic and chemical integrity of your NMF-d4 solutions.

Section 1: Troubleshooting & FAQs

Q1: My LC-MS and NMR data show the appearance of methylamine-d3 (m/z 34) and formic acid-d1 over time. Why is my NMF-d4 degrading? A: This is a classic case of thermal hydrolysis. Secondary amides like NMF are significantly less thermally stable than DMF. When exposed to trace water at elevated temperatures (specifically >72 °C), NMF-d4 undergoes nucleophilic attack by water, cleaving the amide bond to form methylamine-d3 and formic acid-d1 ()[2]. Crucially, this reaction is auto-catalytic: the generation of formic acid lowers the localized pH, which further accelerates the hydrolysis of remaining NMF-d4. Actionable Fix: Never autoclave NMF-d4 solutions. Maintain strictly anhydrous conditions using activated molecular sieves and sterilize via PTFE filtration.

Q2: I am observing a loss of the formyl deuterium (D1) signal in my qNMR spectra. Is this H/D exchange with the solvent? A: The formyl deuterium (D-C=O) is generally stable under neutral conditions. However, if your solution matrix is strongly basic (pH > 8.5) or contains transition metal catalysts, enolization-like mechanisms can induce H/D exchange with protic solvents. Note: The amide proton (-NH-) exchanges instantaneously in D₂O or CD₃OD. Do not confuse the expected disappearance of the -NH- proton with the degradation of your carbon-bound D1 or D3 labels. Actionable Fix: Buffer your aqueous matrices to a neutral pH (6.5–7.5) and use coaxial NMR inserts to isolate the NMF-d4 from deuterated aqueous lock solvents.

Q3: How does atmospheric exposure affect the shelf-life of NMF-d4? A: NMF-d4 is highly hygroscopic. Even brief exposure to ambient humidity introduces enough water to initiate hydrolysis. Furthermore, atmospheric photo-oxidation involving hydroxyl (OH) radicals can rapidly degrade formamides () [3]. Actionable Fix: Always handle NMF-d4 in an argon-purged glovebox and store it in amber glass vials to prevent UV-mediated photo-oxidation.

Section 2: Quantitative Stability Data

To understand the handling constraints of NMF-d4, it is critical to compare its properties against unlabelled NMF. The kinetic isotope effect (KIE) provides a slight stability advantage to the deuterated C-H bonds, but the macroscopic physical vulnerabilities remain identical.

PropertyN-Methyl-d3-form-d1-amide (NMF-d4)Unlabelled N-Methylformamide (NMF)Impact on Solution Stability
Molecular Formula C₂HD₄NOC₂H₅NODeuterium KIE slightly increases C-D bond stability against oxidative cleavage.
Molecular Weight 63.09 g/mol 59.07 g/mol Heavier isotopologue; requires mass shift (M+4) tracking in LC-MS.
Boiling Point 182.5 °C199–201 °CLower BP indicates altered intermolecular hydrogen bonding; do not exceed 72 °C [1][2].
Hygroscopicity Extremely HighExtremely HighRapidly absorbs atmospheric moisture; mandates Schlenk line or glovebox handling.
Primary Degradants CD₃NH₂ + DCOOHCH₃NH₂ + HCOOHDegradation products alter pH, initiating an auto-catalytic destruction loop.
Section 3: Mechanistic Visualizations

G NMF N-Methyl-d3-form-d1-amide (DCONHCD3) Intermediate Tetrahedral Intermediate NMF->Intermediate Nucleophilic Attack H2O Trace Water (H2O) H2O->Intermediate Reactant Heat Thermal Stress (>72°C) Heat->Intermediate Activation Energy Products Methylamine-d3 (CD3NH2) + Formic Acid-d1 (DCOOH) Intermediate->Products Bond Cleavage pH_drop Localized pH Drop (Auto-catalysis) Products->pH_drop DCOOH Release pH_drop->Intermediate Catalyzes further hydrolysis

Fig 1: Auto-catalytic hydrolytic degradation pathway of NMF-d4 under thermal and moisture stress.

W Step1 Argon Glovebox Transfer Step2 Add 3Å Molecular Sieves (10% w/v) Step1->Step2 Desiccation Step3 Karl Fischer Validation (<50ppm) Step2->Step3 24h Equilibration Step4 Sterile PTFE Filtration Step3->Step4 If Pass Step5 Store at -20°C (Amber Vials) Step4->Step5 Aliquot

Fig 2: Self-validating anhydrous workflow for preparation and storage of NMF-d4 stock solutions.

Section 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your experimental results, you must treat your solvent preparation as a self-validating system. The following protocols ensure that any degradation is caught before the reagent is used in critical assays.

Protocol 1: Preparation and Validation of Ultra-Dry NMF-d4 Stock Solutions

Causality: Water is the primary enemy of NMF-d4. By utilizing 3Å molecular sieves, we selectively trap water molecules (which have a kinetic diameter of ~2.8Å) without absorbing the larger NMF-d4 molecules. The Karl Fischer titration acts as the definitive self-validating checkpoint to ensure the desiccation kinetics have run to completion.

  • Sieve Activation: Bake 3Å molecular sieves at 300 °C for 4 hours under high vacuum. Backfill with argon upon cooling to room temperature.

  • Inert Transfer: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), transfer the NMF-d4 from its sealed glass ampoule into a pre-dried amber glass vial.

  • Desiccation: Add the activated 3Å sieves to the NMF-d4 solution at a ratio of 10% w/v. Seal the vial and allow it to equilibrate for 24 hours at room temperature.

  • Validation Checkpoint: Withdraw a 50 µL aliquot and perform a coulometric Karl Fischer titration.

    • Pass Criteria: Moisture content must be <50 ppm.

    • Fail Criteria: If >50 ppm, decant the NMF-d4 into a new vial with fresh activated sieves and repeat the 24-hour equilibration.

  • Filtration and Storage: Filter the dry solution through a 0.22 µm PTFE syringe filter into sterile, argon-purged amber vials. Seal with PTFE-lined silicone septa and store at -20 °C.

Protocol 2: Non-Destructive qNMR Stability Monitoring

Causality: Traditional NMR sample preparation involves mixing the analyte with a deuterated solvent (like D₂O), which instantly compromises the anhydrous state of NMF-d4 and causes -NH- proton exchange. Using a coaxial insert physically separates the lock solvent from the analyte, preserving the sample's absolute integrity while allowing precise quantification of the D1 and D3 labels.

  • Sample Preparation: In a glovebox, transfer 500 µL of the anhydrous NMF-d4 stock solution into a dry, premium-grade 5 mm NMR tube.

  • Coaxial Insert Assembly: Insert a sealed coaxial capillary containing a known concentration of an internal standard (e.g., TSP-d4) dissolved in D₂O.

  • Acquisition: Acquire quantitative ¹H-NMR and ²H-NMR spectra.

  • Validation Checkpoint:

    • In the ¹H-NMR spectrum, monitor for the appearance of the formyl proton (~8.0 ppm) or methyl protons (~2.7 ppm). Their presence indicates isotopic scrambling or contamination.

    • Monitor for the appearance of methylamine signals (~2.4 ppm), which definitively indicates hydrolytic degradation.

References
  • National Center for Biotechnology Information. "Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide." PMC, 2026. URL:[Link]

  • RSC Publishing. "The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions." RSC Advances, 2015. URL:[Link]

Technical Support Center: Minimizing Signal Overlap with N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-d3-form-d1-amide (also referred to as NMF-d4 or DCONHCD₃). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this deuterated isotopologue as a solvent, tracer, or internal standard and are experiencing spectral or chromatographic interference.

Unlike fully deuterated solvents, N-Methyl-d3-form-d1-amide retains a proton on the amide nitrogen (molecular formula C₂HD₄NO)[1]. This specific isotopic labeling strategy is highly valuable for probing metabolic pathways and peptide backbone environments[2], but it introduces unique challenges regarding signal overlap in ¹H NMR and isobaric interference in mass spectrometry.

Part 1: Frequently Asked Questions (Troubleshooting Overlap)

Q1: Why am I seeing a massive, broad ¹H NMR signal between 7.4 and 8.0 ppm when using NMF-d4?

The Causality: The chemical structure of N-Methyl-d3-form-d1-amide is DCONHCD₃. While the formyl and methyl groups are deuterated (rendering them invisible in ¹H NMR), the amide nitrogen retains its hydrogen atom[1]. Because NMF is a highly polar, hydrogen-bonding solvent, this N-H proton undergoes rapid chemical exchange and intermolecular hydrogen bonding, manifesting as a broad singlet in the 7.4–8.0 ppm range[3],[2]. This region notoriously overlaps with the aromatic and amide backbone signals of target analytes (e.g., peptides, pharmaceutical APIs).

Q2: How can I shift the N-H signal away from my analyte without changing the solvent system?

The Causality: Amide protons are highly sensitive to temperature changes due to the thermodynamics of hydrogen bonding. Heating the sample increases thermal motion, which disrupts intermolecular hydrogen bonds. This increases the electron shielding around the N-H proton, causing its chemical shift to move upfield (towards lower ppm values)[4]. The Solution: Exploit the temperature coefficient (


) . Amide protons typically exhibit a negative temperature coefficient of -4.0 to -8.0 ppb/K[5]. By increasing the probe temperature by 20–30 K, you can systematically "walk" the NMF-d4 solvent peak upfield by ~0.15 to 0.25 ppm, effectively unmasking your analyte's signal.
Q3: I am observing unexpected minor doublets near 8.1 ppm and 2.9 ppm. Is my NMF-d4 degrading?

The Causality: These signals are likely not degradation products, but rather residual protons from incomplete isotopic enrichment (e.g., <99% atom % D)[1]. N-methylformamide inherently exists in a dynamic equilibrium of cis and trans conformers around the central C-N amide bond[6]. The trans isomer (methyl group trans to the carbonyl oxygen) predominates, but the cis isomer is always present. Consequently, residual formyl protons will appear as two distinct signals (major ~8.16 ppm, minor ~8.03 ppm), and residual methyl protons will appear similarly (major ~2.82 ppm, minor ~2.94 ppm)[3],[2].

Q4: My LC-MS data shows a high-background interference at m/z 63.09. How do I resolve this?

The Causality: N-Methyl-d3-form-d1-amide has an exact mass of ~63.09 Da[1]. If used as a solvent or additive in liquid chromatography-mass spectrometry (LC-MS), it can co-elute in the void volume or early gradient, causing severe ion suppression or isobaric interference for low-mass analytes or fragments. The Solution: Divert the LC flow to waste for the first 2 minutes of the run, or switch from full-scan MS to Multiple Reaction Monitoring (MRM) to filter out the 63.09 m/z precursor.

Part 2: Experimental Protocols for Signal Resolution

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Situ H/D Exchange for Complete N-H Signal Elimination

If temperature shifting is insufficient, the N-H proton can be chemically replaced with deuterium, shifting its resonance to the residual water (HDO) frequency.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your analyte in NMF-d4. Identify the broad N-H solvent peak at ~7.4–8.0 ppm.

  • Deuterium Addition: Add 5–10% (v/v) of D₂O or CD₃OD directly into the NMR tube.

  • Equilibration: Cap the tube, invert 5 times to mix, and allow 15 minutes for the protium-deuterium exchange to reach equilibrium.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum.

    • Self-Validation Check: The broad signal at 7.4–8.0 ppm must diminish or disappear entirely. Concurrently, a new sharp peak corresponding to HDO (if D₂O was used) will appear at ~4.7 ppm. If the 7.4 ppm peak persists, the exchange is incomplete; add a trace amount of deuterated acid/base catalyst (e.g., DCl or NaOD) to accelerate the exchange.

Protocol B: Temperature-Shift NMR Acquisition

Use this non-destructive method when H/D exchange might negatively impact your analyte (e.g., exchanging labile protons on your target molecule).

  • Initial Setup: Insert the sample into the NMR spectrometer and lock/shim at standard room temperature (298 K). Acquire a baseline ¹H spectrum.

  • Temperature Calibration: Increase the variable temperature (VT) unit to 308 K. Allow 5–10 minutes for thermal equilibration. Re-tune and re-shim the probe, as dielectric properties change with temperature.

  • Tracking the Shift: Acquire a second spectrum. Calculate the exact temperature coefficient (

    
    ) for the NMF-d4 peak.
    
  • Optimization: Extrapolate the required temperature to move the NMF-d4 peak completely clear of your analyte's signal. Increase the VT unit to the calculated temperature (do not exceed 350 K to prevent solvent degradation via transamidation[7]).

  • Validation: Overlay the spectra. The analyte's non-exchangeable C-H protons should remain largely static, while the NMF-d4 N-H peak shifts upfield.

Part 3: Quantitative Data & Chemical Shifts

The following table summarizes the spectral properties of NMF and its deuterated isotopologues to aid in peak assignment and overlap resolution[3],[2].

AssignmentIsomer State¹H Shift (ppm)¹³C Shift (ppm)MultiplicityTemp. Coefficient (ppb/K)
Amide (N-H) Dynamic7.40 – 8.00N/ABroad Singlet-4.5 to -7.5
Formyl (C-H) Trans (Major)8.159163.15Singlet~ 0.0
Formyl (C-H) Cis (Minor)8.027165.20Singlet~ 0.0
Methyl (C-H₃) Trans (Major)2.81529.40Doublet~ 0.0
Methyl (C-H₃) Cis (Minor)2.93634.10Doublet~ 0.0

(Note: In N-Methyl-d3-form-d1-amide, the Formyl and Methyl ¹H signals will only appear as weak residual peaks depending on isotopic purity).

Part 4: Troubleshooting Workflows

NMR Signal Overlap Resolution Pathway

NMR_Troubleshooting Start Signal Overlap in 1H NMR with NMF-d4? CheckRegion Identify Overlapping Chemical Shift Region Start->CheckRegion AmideRegion 7.4 - 8.0 ppm (N-H Proton) CheckRegion->AmideRegion AliphaticRegion ~2.8 or 8.1 ppm (Residual Protons) CheckRegion->AliphaticRegion HDExchange Perform H/D Exchange (Add D2O/CD3OD) AmideRegion->HDExchange Permanent Fix TempShift Increase Probe Temp (Shift N-H Upfield) AmideRegion->TempShift Non-destructive Presat Apply Presaturation Pulse Sequence AmideRegion->Presat Instrumental IsotopePurity Upgrade Isotopic Purity (>99% Atom D) AliphaticRegion->IsotopePurity Source Issue

Caption: Decision tree for resolving ¹H NMR signal overlap when using N-Methyl-d3-form-d1-amide.

LC-MS Isobaric Interference Resolution

MS_Troubleshooting Coelution LC-MS Interference (m/z 63.09) Gradient Adjust LC Gradient (Increase Aqueous Hold) Coelution->Gradient MRM Switch to MS/MS (MRM Transitions) Coelution->MRM Divert Divert Valve (Send Void to Waste) Coelution->Divert Resolved Interference Resolved Gradient->Resolved MRM->Resolved Divert->Resolved

Caption: Workflow for mitigating LC-MS isobaric interference from NMF-d4 co-elution.

References

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. PubMed / J Biomol NMR. Retrieved from[Link]

  • Baxter, N. J., & Williamson, M. P. (1997). Temperature dependence of 1H chemical shifts in proteins. PubMed. Retrieved from[Link]

  • Dirin, D. N., et al. (2016). N-Methylformamide as a Source of Methylammonium Ions in the Synthesis of Lead Halide Perovskite Nanocrystals. ACS Energy Letters. Retrieved from[Link]

  • ResearchGate. Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts. Retrieved from [Link]

Sources

Technical Support Center: Handling Deuterated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Deuterated Compound Support Center. Deuterium (


 or D) labeling is a powerful tool for NMR referencing, metabolic stability studies, and mass spectrometry quantitation. However, the physical differences between Hydrogen and Deuterium—specifically the Kinetic Isotope Effect (KIE)  and Zero-Point Energy  differences—introduce unique challenges.

This guide moves beyond basic handling to address the causality of experimental failures, ensuring your data remains robust and reproducible.

Module 1: Storage & Integrity (The Foundation)

Q: My deuterated chloroform ( ) has developed a pungent, acrid smell. Is it safe to use?

A: No. Discard it immediately as hazardous waste.

The Mechanism: Deuterated chloroform, like its protonated counterpart, is unstable when exposed to light and oxygen. It degrades into phosgene (


)  and deuterium chloride (

)
.[1]
  • The Sign: The acrid smell is DCl.

  • The Risk: DCl will acid-catalyze the decomposition of acid-sensitive analytes (e.g., acetals, epoxides) immediately upon dissolution.

  • Prevention: Store

    
     in the dark at 2–8°C. Look for bottles stabilized with silver foil (radical scavenger).
    
Q: How do I keep my deuterated solvents dry? (The "Interstitial Water" Problem)

A: Drying the solvent is only half the battle; you must also treat the glass.

Even if your solvent is anhydrous, standard borosilicate NMR tubes contain "interstitial" water trapped within the glass matrix, which can exchange with your deuterated solvent.

Protocol: The "Pre-Soak" Method for Ultra-Dry NMR

  • Soak: Place NMR tubes in a bath of

    
     for 24 hours. This exchanges interstitial 
    
    
    
    for
    
    
    .
  • Dry: Oven-dry the tubes at 150°C for 4 hours.

  • Cool: Cool in a desiccator under an inert atmosphere (

    
     or Ar).
    
  • Sieves: For bulk solvent storage, use activated molecular sieves.

Table 1: Molecular Sieve Selection for Deuterated Solvents

SolventRecommended SieveWarning
Chloroform-d (

)
4 ÅFilter dust before use to prevent shimming issues.
Methanol-d4 (

)
3 ÅDo not use 4 Å. Methanol molecules can enter 4 Å pores, causing heat/concentration changes.
Acetonitrile-d3 (

)
3 ÅSame as Methanol.[1]
Acetone-d6 (

)
NONE Never use sieves. Basic sites on sieves catalyze aldol condensation (dimerization) of acetone.[1] Use

or

instead.

Module 2: NMR Spectroscopy Applications

Q: My compound has an -OH group, but the peak is missing in the NMR spectrum. Where did it go?

A: It likely exchanged with the solvent.

The Mechanism: Protons on heteroatoms (OH, NH, SH) are "labile."[2] If you use a protic deuterated solvent (like Methanol-


 or 

), the solvent's deuterium rapidly swaps with your analyte's hydrogen. Since deuterium is "silent" in

NMR, the peak disappears.[2]


Troubleshooting Workflow:

NMR_Exchange Start Missing Peak in 1H NMR CheckSolvent Is Solvent Protic? (D2O, MeOD, CD3COOD) Start->CheckSolvent YesProtic Yes: Exchange is Expected. Peak will be absent or broad. CheckSolvent->YesProtic Yes NoProtic No (CDCl3, DMSO-d6, Acetone-d6) CheckSolvent->NoProtic No CheckWater Check Water Content. Is there a broad H2O peak? NoProtic->CheckWater WaterHigh High Water: Catalyzes fast exchange. Dry sample & solvent. CheckWater->WaterHigh Yes WaterLow Low Water: Peak may be very broad. Try lowering temp or changing solvent. CheckWater->WaterLow No

Figure 1: Decision tree for diagnosing missing exchangeable proton peaks in NMR.

Q: How do I confirm a peak is an -OH or -NH?

A: Perform the "D2O Shake."

  • Run the spectrum in a non-protic solvent (e.g.,

    
    ).
    
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The -OH/-NH peak will disappear (exchange), and the HDO peak (approx.[2] 4.8 ppm) will grow.

Module 3: LC-MS & Quantitation (The Kinetic Lens)

Q: My deuterated internal standard (ISTD) is separating from my analyte in LC-MS. Why?

A: You are observing the "Deuterium Isotope Effect" on lipophilicity.

The Mechanism: The C-D bond is shorter (shorter bond length) and has a smaller molar volume than the C-H bond. This makes deuterated compounds slightly less lipophilic (more polar) than their non-deuterated analogs [1].[1]

  • Result: In Reverse Phase Chromatography (RPLC), the deuterated ISTD elutes earlier than the analyte.[3]

Q: Why is this separation a problem?

A: Differential Matrix Effects. If the ISTD elutes earlier, it may enter the mass spec source at a time when matrix suppression (from salts/phospholipids) is different than when the analyte elutes.[4] This invalidates the ISTD's ability to correct for ionization efficiency.

Protocol: Mitigating Retention Time Shifts

  • Minimize D-Labeling: Use

    
     or 
    
    
    
    labeled standards if possible (no retention time shift).
  • Co-elution Check: If using D-labeled standards, ensure the shift is negligible.

    • Acceptable: Shift < 0.05 min.

    • Problematic: Shift > 0.1 min (risk of differential suppression).

  • Adjust Gradient: Flatten the gradient slope at the elution point to force co-elution, or switch to a UPLC column with higher peak capacity.

Table 2: Isotope Effects on Chromatography

FeatureHydrogen (

)
Deuterium (

)
Chromatographic Consequence
Bond Length 1.09 Å1.08 Å (Shorter)Reduced molecular volume.[1]
Lipophilicity BaselineSlightly LowerEarlier elution in Reverse Phase.
Polarizability BaselineLowerWeaker Van der Waals interactions with C18 stationary phase.

Module 4: Synthetic Utility (Metabolic Stability)

Q: I deuterated my drug candidate to improve half-life, but the metabolic rate didn't change. Why?

A: You likely deuterated a site that is not involved in the Rate-Determining Step (RDS).

The Mechanism: This relies on the Primary Kinetic Isotope Effect (KIE) . Breaking a C-D bond requires more energy (approx. 1.2–1.5 kcal/mol higher activation energy) than a C-H bond due to the lower zero-point energy of deuterium [2].

  • Primary KIE (

    
    ):  Occurs only if C-H bond cleavage happens during the RDS of metabolism (e.g., CYP450 oxidation).
    
  • Secondary KIE (

    
    ):  Occurs if the substitution is adjacent to the reaction center, not at the bond being broken.
    

Workflow: Metabolic Stability Optimization

KIE_Workflow Identify Identify Metabolic Soft Spots (MetID) Synthesize Synthesize Deuterated Analog (D-Analog) Identify->Synthesize Incubate Microsomal Incubation (H vs D) Synthesize->Incubate CalcKIE Calculate KIE (kH / kD) Incubate->CalcKIE Decision Result Analysis CalcKIE->Decision HighKIE KIE > 2.0 Success: C-H cleavage is RDS. Half-life will increase. Decision->HighKIE LowKIE KIE ~ 1.0 Fail: Metabolic switching or non-RDS step. Decision->LowKIE

Figure 2: Workflow for validating deuterium-induced metabolic stability.

References

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobicity and chromatographic retention.[3][5] Journal of Chromatography A. [1]

  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions.

  • Sigma-Aldrich (Merck). NMR Solvent Handling and Storage. Technical Bulletin.[6]

  • Cambridge Isotope Laboratories. Deuterated Solvent Storage and Handling.[7]

Sources

Technical Support Center: Temperature Effects on N-Methyl-d3-form-d1-amide NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Methyl-d3-form-d1-amide in their studies and encountering temperature-dependent phenomena in their NMR spectra. This document provides in-depth troubleshooting advice, foundational knowledge, and detailed experimental protocols to help you navigate the complexities of dynamic NMR (DNMR) spectroscopy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the temperature-dependent behavior of N-Methyl-d3-form-d1-amide in NMR spectroscopy.

Q1: What causes the NMR spectrum of N-Methyl-d3-form-d1-amide to be temperature-dependent?

A1: The temperature dependence arises from hindered rotation around the carbon-nitrogen (C-N) amide bond.[1][2] Due to resonance, the C-N bond has significant partial double-bond character.[2][3] This restricts free rotation, creating a substantial energy barrier that must be overcome for the molecule to interconvert between its different conformations.[4] The rate of this rotation is highly sensitive to temperature and falls within a range that can be observed on the NMR timescale, a phenomenon studied by Dynamic NMR (DNMR).[5][6]

Q2: What are "rotamers" and why do they form in N-Methyl-d3-form-d1-amide?

A2: "Rotamers" (rotational isomers) are stereoisomers that result from restricted rotation around a single bond. In the case of N-Methyl-d3-form-d1-amide, the hindered rotation about the C-N bond leads to two distinct planar conformers: a cis and a trans isomer.[3][7]

  • Trans isomer: The N-H proton and the formyl deuterium (D) are on opposite sides of the C-N bond.

  • Cis isomer: The N-H proton and the formyl deuterium (D) are on the same side of the C-N bond.

Because the chemical environments of the N-H proton in these two isomers are different, they give rise to separate signals in the ¹H NMR spectrum when the rotation between them is slow.[3]

Q3: What do the terms "slow," "intermediate," and "fast exchange" mean in the context of NMR?

A3: These terms describe the rate of the rotational process relative to the NMR timescale.[8]

  • Slow Exchange: At low temperatures, the rotation is slow. The lifetime of each rotamer is long enough for the NMR spectrometer to detect them as separate, distinct species. This results in two sharp peaks for the N-H proton.[8][9]

  • Intermediate Exchange (Coalescence): As the temperature increases, the rate of rotation becomes comparable to the difference in frequency between the two N-H signals. In this regime, the signals broaden significantly and begin to merge.[8][9] At a specific temperature, known as the coalescence temperature (Tc), they merge into a single, very broad peak.[6]

  • Fast Exchange: At high temperatures, the rotation is so rapid that the NMR spectrometer can no longer distinguish between the cis and trans isomers. It observes only a single, time-averaged environment. This results in one sharp peak for the N-H proton, with a chemical shift that is the weighted average of the two original rotamers.[4][9]

Q4: What is the "coalescence temperature" (Tc), and why is it important?

A4: The coalescence temperature (Tc) is the specific temperature at which two distinct NMR signals, corresponding to two interconverting species, merge into a single broad peak.[6] This is a critical parameter in DNMR because it allows for the direct calculation of the rate constant (k) for the exchange process at that specific temperature.[6][10] This rate constant is then used to determine the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation.[8]

Section 2: Troubleshooting Guide

This section is formatted to address specific issues you might encounter during your experiments.

Q5: I see two sharp signals for the N-H proton at low temperatures. Is my sample impure?

A5: This is highly unlikely to be an impurity. The observation of two distinct signals for the N-H proton at low temperatures is the expected result for N-Methyl-d3-form-d1-amide. These two peaks represent the cis and trans rotamers, which are interconverting slowly on the NMR timescale.[3] The relative integration of these two peaks can provide the equilibrium constant (K) for the cis/trans isomerization at that temperature.

Q6: My N-H signal is a single, very broad peak at or near room temperature. How can I resolve it?

A6: A single broad peak is a classic sign that your experiment is being conducted in the intermediate exchange regime, likely near the coalescence temperature.[4] The broadening is not due to poor shimming or sample quality but is a direct consequence of the dynamic exchange process.

Troubleshooting Steps:

  • Increase the Temperature: To move into the fast exchange regime, increase the probe temperature in 10-20°C increments.[4] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[11] You should observe the broad signal sharpening into a single, well-defined peak.

  • Decrease the Temperature: To move into the slow exchange regime, decrease the probe temperature in 10-20°C steps.[12] This will slow the rotation, and you should see the single broad peak resolve into two distinct, sharper signals corresponding to the individual rotamers.

Q7: At high temperatures, I see a single sharp N-H peak. What does this signify?

A7: This indicates that you are in the fast exchange regime. The C-N bond is rotating so rapidly that the NMR spectrometer averages the environments of the cis and trans N-H protons.[1][2] The resulting single peak is a time-averaged representation of the two isomers. This is often desirable for simplifying complex spectra, but it means you are losing the dynamic information available at lower temperatures.[12]

Section 3: Quantitative Analysis & Experimental Protocols

This section provides a detailed workflow for using variable temperature (VT) NMR to quantify the rotational energy barrier of the C-N bond.

Q8: How can I calculate the rotational energy barrier (ΔG‡) for the C-N bond?

A8: The Gibbs free energy of activation (ΔG‡) can be determined by identifying the coalescence temperature (Tc) and the frequency separation of the two rotamer peaks (Δν) in the slow-exchange limit.[8]

Objective: To determine the coalescence temperature (Tc) and calculate the rotational energy barrier (ΔG‡).

1. Sample Preparation:

  • Dissolve a sufficient amount of N-Methyl-d3-form-d1-amide in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈, DMSO-d₆).[4]
  • Use a high-quality NMR tube (e.g., Wilmad 507 or equivalent) designed for VT work to prevent breakage at temperature extremes.[12][13]
  • Keep the sample volume to a minimum (e.g., 400-500 µL) to reduce temperature gradients across the sample.[14][15] Do not seal the tube if you are heating the sample.[14]

2. Spectrometer Setup & Calibration:

  • Ensure the spectrometer is equipped for VT operation and that you are trained to use it.[12][13]
  • Insert the sample and obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298 K). Lock and shim the sample.
  • It is crucial to calibrate the probe temperature. The displayed temperature is often not the true sample temperature. Use a calibrated methanol (for low temp) or ethylene glycol (for high temp) standard to create a calibration curve if precise measurements are required.[11]

3. Data Acquisition (Step-wise Temperature Variation):

  • Cooling (Slow Exchange): Begin by cooling the sample. Decrease the temperature in 10-20°C increments.[13] At each temperature step, allow the system to equilibrate for 5-10 minutes.[11]
  • Acquire a ¹H spectrum at each temperature until the two N-H signals are sharp and well-resolved. Record the temperature and the chemical shifts of both peaks. This is the slow-exchange limit .
  • Heating (Coalescence): From the lowest temperature, begin increasing the temperature in smaller increments (e.g., 5°C) as you approach the coalescence point.
  • Acquire a spectrum at each temperature. Carefully observe the broadening and merging of the two peaks.
  • Identify the coalescence temperature (Tc) , the temperature at which the two peaks merge into a single flat-topped, broad signal. Record this temperature in Kelvin.[6]
  • Heating (Fast Exchange): Continue to increase the temperature past Tc until the signal sharpens into a single peak. This confirms you have passed through the dynamic region.

Collect the following data from your spectra to perform the calculations.

ParameterSymbolValueSource
Coalescence TemperatureTcRecord in KelvinSpectrum at coalescence
Frequency of Peak Aν_ARecord in HzLow-temp (slow exchange) spectrum
Frequency of Peak Bν_BRecord in HzLow-temp (slow exchange) spectrum
Spectrometer Frequency-e.g., 500 MHzInstrument Specification
Calculated Values
Peak SeparationΔνν_A - ν_B (in Hz)From above
Rate Constant at Tck_cCalculate belowEquation 1
Rotational Energy BarrierΔG‡Calculate belowEquation 2

Step 1: Calculate the Rate Constant (k_c) at Coalescence

Use the following equation for the rate constant at the coalescence temperature for an uncoupled, equally populated two-site exchange:[8][10]

k_c = (π * Δν) / √2 ≈ 2.22 * Δν

Step 2: Calculate the Gibbs Free Energy of Activation (ΔG‡)

Use the Eyring equation, rearranged for calculating ΔG‡ at the coalescence temperature:[10][16]

ΔG‡ = -R * Tc * ln( (k_c * h) / (k_B * Tc) )

Where:

  • R is the ideal gas constant (8.314 J/(mol·K))

  • Tc is the coalescence temperature (in K)

  • k_c is the rate constant at coalescence (in s⁻¹)

  • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

  • k_B is the Boltzmann constant (1.381 x 10⁻²³ J/K)

A more detailed analysis involves plotting ln(k/T) vs. 1/T over a range of temperatures to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[16][17]

Section 4: Visualization of Dynamic Exchange

The following diagram illustrates the effect of temperature on the ¹H NMR signals for the N-H proton of N-Methyl-d3-form-d1-amide.

G cluster_0 Low Temperature (Slow Exchange) cluster_1 Intermediate Temperature (Coalescence) cluster_2 High Temperature (Fast Exchange) low_T Two sharp peaks observed (cis and trans rotamers distinct) τ >> 1/Δν mid_T Peaks broaden and merge (Exchange rate ≈ Δν) τ ~ 1/Δν low_T->mid_T Increase T mid_T->low_T Decrease T high_T One sharp, averaged peak (Rotamers interconvert rapidly) τ << 1/Δν mid_T->high_T Increase T high_T->mid_T Decrease T

Caption: Workflow of spectral changes in DNMR with varying temperature.

References
  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from Nanalysis Corp. website: [Link]

  • Fiveable. (2025, August 15). Eyring Equation Definition. Retrieved from Fiveable website: [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from University of Oxford, Department of Chemistry website: [Link]

  • Florida State University. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from Florida State University, NMR Facility website: [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Pérez, M., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules. Retrieved from [Link]

  • Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Retrieved from [Link]

  • National Institutes of Health. (2005, February 17). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 6). 10.3.1: Determination of Energetics of Fluxional Molecules by NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from University of Wisconsin-Madison, Chemistry NMR Facility website: [Link]

  • University of California, San Diego. (n.d.). Trouble Shooting Page. Retrieved from UCSD NMR Facility website: [Link]

  • Chemistry LibreTexts. (2024, November 12). 25: Dynamic NMR. Retrieved from [Link]

  • ACS Publications. (2005, January 25). The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Colorado Boulder. (2009, December 15). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Retrieved from [Link]

  • ACS Publications. (2007, February 20). Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Vnmrj's common problems and solutions. Retrieved from University of Toronto, Chemistry Department website: [Link]

  • MDPI. (2019, February 21). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Magnetochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, December 29). Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. PubMed. Retrieved from [Link]

  • Filo. (2026, February 6). Comment on the significance of dynamic nmr?? Retrieved from [Link]

  • iNMR. (n.d.). Dynamic NMR. Retrieved from iNMR website: [Link]

  • ResearchGate. (n.d.). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Problems and Solutions. Retrieved from UCSB Chemistry and Biochemistry NMR Facility website: [Link]

  • University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from UCR NMR Facility website: [Link]

  • University of Notre Dame. (2024, June 20). NMR Troubleshooting. Retrieved from University of Notre Dame Magnetic Resonance Research Center website: [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 26). Why do we observe signal coalescence during dynamic NMR? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • University College London. (n.d.). Molecular dynamics studies by NMR spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Comparison Guide: N-Methyl-d3-form-d1-amide vs. Alternative Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylformamide (NMF) is a critical analyte in both toxicological monitoring and pharmaceutical impurity profiling. As the primary hepatotoxic metabolite of the ubiquitous industrial solvent N,N-dimethylformamide (DMF), the accurate quantification of NMF in biological matrices (such as plasma and urine) is a strict regulatory requirement[1].

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high precision and accuracy requires the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, ionization suppression, and sample loss during extraction[2]. However, not all deuterated standards perform equally. This guide provides an objective, mechanistic comparison of N-Methyl-d3-form-d1-amide (NMF-d4) against other deuterated and structural analogs, demonstrating why it serves as the gold standard for NMF quantification[3].

The Mechanistic Advantage: Why NMF-d4 Outperforms Alternatives

When selecting a deuterated internal standard, analytical scientists must balance the magnitude of the mass shift with the chemical stability of the isotopic label.

The D/H Exchange Dilemma

A common pitfall in bioanalytical assay design is the selection of internal standards with deuterium atoms located on heteroatoms (e.g., nitrogen or oxygen). For instance, N-Methylformamide-d5 (CD₃-ND-CDO) features a deuterium atom on the amide nitrogen[2]. In protic environments—such as aqueous plasma samples, protein precipitation supernatants, or reversed-phase LC mobile phases containing water and methanol—this labile N-D bond undergoes rapid deuterium-to-hydrogen (D/H) exchange. This in situ isotopic scrambling reverts the NMF-d5 molecule back to an NMF-d4 mass, leading to unpredictable signal loss at the +5 Da MRM transition and severely compromising quantitative accuracy.

Conversely, N-Methyl-d3-form-d1-amide (NMF-d4, CD₃-NH-CDO) strategically places all four deuterium atoms on highly stable carbon bonds (three on the methyl group, one on the formyl group)[3]. Carbon-deuterium (C-D) bonds are non-labile under standard physiological and chromatographic conditions. This structural design ensures a consistent, reliable +4 Da mass shift relative to unlabeled NMF (MW 59.07 g/mol ) without the risk of isotopic scrambling in protic solvents[3][4].

Isotopic Envelopes and Cross-Talk

Unlabeled NMF possesses a naturally occurring M+1 and M+2 isotopic envelope driven by the natural abundance of ¹³C, ¹⁵N, and ¹⁸O isotopes. Utilizing an NMF-d3 (+3 Da) standard can lead to isotopic cross-talk if the analyte concentration is exceptionally high (e.g., in acute toxicology cases), as the M+3 peak of the unlabeled drug may artificially inflate the IS signal. The +4 Da shift of NMF-d4 provides absolute baseline resolution from the analyte's isotopic envelope, lowering the Lower Limit of Quantification (LLOQ) and widening the linear dynamic range.

Mechanism of D/H exchange demonstrating the stability of NMF-d4 over NMF-d5 in protic solvents.

Quantitative Comparison of Internal Standards

The table below summarizes the performance metrics of various internal standards used for NMF bioanalysis, highlighting the superiority of NMF-d4.

Internal StandardChemical FormulaMass ShiftD/H Exchange RiskIsotopic Cross-Talk RiskOverall Suitability for LC-MS/MS
NMF-d4 (N-Methyl-d3-form-d1-amide) CD₃-NH-CDO+4 DaNone (Stable C-D bonds)Low Optimal (Gold Standard)
NMF-d5 CD₃-ND-CDO+5 Da (Nominal)High (Labile N-D bond)LowSuboptimal (Signal loss in protic media)
NMF-d3 CD₃-NH-CHO+3 DaNoneModerate (M+3 interference)Acceptable (Requires higher LLOQ)
N-Ethylformamide CH₃CH₂-NH-CHO+14 DaNoneNonePoor (Differing RT and matrix effects)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating analytical system, the following protocol incorporates NMF-d4 into a standard plasma extraction workflow. The causality of each methodological choice is detailed to ensure experimental trustworthiness and reproducibility.

Step 1: Preparation of Working Solutions
  • Action: Dissolve NMF-d4 in LC-MS grade acetonitrile to create a 100 ng/mL working IS solution.

  • Causality: Acetonitrile acts as both the stabilizing solvent for the IS and the protein precipitation agent in the subsequent step. This streamlines the workflow and prevents premature degradation or hydrolysis of the standard.

Step 2: Sample Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of biological plasma (calibration standard, QC, or unknown) into a microcentrifuge tube. Add 10 µL of the NMF-d4 working solution. Add 200 µL of ice-cold acetonitrile. Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C[2].

  • Causality: The addition of the IS before the extraction solvent ensures that any volumetric losses, matrix entrapment, or adsorption during precipitation affect the analyte and IS equally, maintaining a constant ratio. Ice-cold acetonitrile rapidly denatures plasma proteins, minimizing the enzymatic degradation of NMF and significantly reducing phospholipid-induced ion suppression during MS analysis.

Step 3: LC-MS/MS Acquisition
  • Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: NMF is a highly polar, hydrophilic molecule (LogP = -0.97)[4]. Standard C18 reversed-phase columns often fail to retain it adequately, leading to co-elution with the solvent front where matrix effects are most severe. A HILIC column ensures adequate retention (k' > 2), allowing the NMF and NMF-d4 to co-elute in a cleaner region of the chromatogram, maximizing the signal-to-noise ratio.

Self-validating bioanalytical workflow for NMF quantification using an NMF-d4 internal standard.

References

  • An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide - Benchchem. 3

  • Applications of N-Methylformamide-d5 in Pharmaceutical Research - Benchchem.2

  • N-Methylformamide | C2H5NO | CID 31254 - PubChem (National Institutes of Health). 4

  • Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030 - Shimadzu Scientific Instruments. 1

Sources

comparing N-METHYL-D3-FORM-D1-AMIDE and N,N-Dimethylformamide-d7.

Author: BenchChem Technical Support Team. Date: March 2026

Deuterated Amide Solvents & Metabolites: A Technical Comparison of MFA-d4 and DMF-d7

Executive Summary

This guide compares N-Methyl-d3-form-d1-amide (MFA-d4) and N,N-Dimethylformamide-d7 (DMF-d7) . While both are deuterated formamide derivatives used in spectroscopy and synthesis, they serve fundamentally different roles in the research workflow.

  • DMF-d7 is a ubiquitous polar aprotic solvent used for solubilizing organic compounds and organometallics in NMR spectroscopy.

  • MFA-d4 is a specialized protic secondary amide primarily used as a metabolic reference standard (tracking DMF toxicity) and a structural probe for peptide bond conformation (cis/trans isomerization).

The distinction lies in the "Protic vs. Aprotic" nature and their metabolic relationship: DMF is the parent solvent; MFA is its bioactive (and hepatotoxic) metabolite.

Part 1: Physicochemical Profile

The presence of the amide proton (


) in MFA-d4 drastically alters its physical properties compared to the fully methylated DMF-d7. MFA-d4 forms strong intermolecular hydrogen bond networks, resulting in a significantly higher boiling point and dielectric constant.

Table 1: Comparative Physicochemical Properties

PropertyN,N-Dimethylformamide-d7 (DMF-d7)N-Methyl-d3-form-d1-amide (MFA-d4)
Formula


CAS Number 4472-41-7110505-55-0
Classification Polar Aprotic SolventPolar Protic Amide
Boiling Point 153 °C198–199 °C
Dielectric Constant (

)
36.7 (at 25°C)~182 (at 25°C) *
Density 1.03 g/mL1.06 g/mL
H-Bond Donor NoYes (Amide Proton)
Primary Application General NMR SolventMetabolic Standard / Peptide Model

*Note: The high dielectric constant of MFA is due to linear hydrogen-bonded chains in the liquid phase, mimicking the environment of protein backbones.

Part 2: NMR Spectroscopy & Conformational Dynamics

These two compounds exhibit distinct dynamic behaviors in NMR spectroscopy, making them excellent teaching tools and mechanistic probes for amide bond rotation.

DMF-d7: Hindered Rotation (The "Two Methyl" Effect)

In DMF, the partial double-bond character of the


 bond prevents free rotation at room temperature.
  • Observation: In a non-deuterated context, you see two distinct methyl signals. In DMF-d7 (used as a solvent), the residual solvent peak often appears as a quintet (due to

    
     coupling) or broad multiplets depending on resolution.
    
  • Utility: DMF-d7 is the "blank slate" for dissolving polar molecules that are insoluble in

    
    .
    
MFA-d4: Cis/Trans Isomerism

MFA-d4 possesses an


 group, allowing it to exist as two distinct isomers: cis (minor) and trans (major).
  • Observation: The

    
    -NMR of MFA-d4 (looking at the residual 
    
    
    
    ) will show distinct signals for the cis and trans conformers in slow exchange.
  • Utility: It serves as the simplest model for the peptide bond . Researchers use MFA-d4 to determine the energy barriers of peptide isomerization without the complexity of a full protein sequence.

Diagram 1: Conformational Dynamics & Structure

G cluster_0 N,N-Dimethylformamide-d7 (DMF-d7) cluster_1 N-Methyl-d3-form-d1-amide (MFA-d4) DMF Aprotic Tertiary Amide (No H-Bond Donor) Rotation Hindered Rotation (Distinct Methyl Environments) DMF->Rotation Dynamic NMR MFA_Trans Trans-Isomer (Major) (Low Steric Clash) MFA_Cis Cis-Isomer (Minor) (High Steric Clash) MFA_Trans->MFA_Cis Slow Exchange (Peptide Model)

Caption: DMF exhibits hindered methyl rotation, while MFA undergoes cis/trans isomerization mediated by the N-H proton.

Part 3: Drug Development Application (ADME/Tox)

For pharmaceutical researchers, the relationship between these two molecules is metabolic. MFA is the toxic metabolite of DMF.

The Metabolic Pathway

DMF is not directly hepatotoxic. It requires bioactivation by Cytochrome P450 2E1 (CYP2E1).

  • Oxidation: DMF is oxidized to N-(hydroxymethyl)-N-methylformamide (HMMF).

  • Decomposition: HMMF spontaneously decomposes to N-Methylformamide (MFA) and Formaldehyde.

  • Toxicity: MFA is further metabolized to reactive species (likely via glutathione depletion) causing liver necrosis.

Why use MFA-d4? In ADME (Absorption, Distribution, Metabolism, Excretion) studies, MFA-d4 is used as the Internal Standard (IS) for LC-MS/MS quantification of DMF exposure. Using the deuterated analog ensures that the standard co-elutes with the analyte (MFA) but is mass-differentiated, correcting for matrix effects in blood/urine analysis.

Diagram 2: Metabolic Activation Pathway

Metabolism cluster_app Bioanalytical Application DMF DMF (Parent) Solvent Exposure HMMF HMMF (Unstable Intermediate) DMF->HMMF Oxidation CYP CYP2E1 (Liver Microsomes) CYP->HMMF MFA N-Methylformamide (MFA) TOXIC METABOLITE HMMF->MFA Spontaneous Decomposition Formaldehyde Formaldehyde HMMF->Formaldehyde Analysis LC-MS/MS Quantification of Liver Injury MFA->Analysis MFA_d4 MFA-d4 (Internal Standard) MFA_d4->Analysis Spike into Plasma

Caption: DMF is metabolized to MFA via CYP2E1. MFA-d4 is the critical reference standard for quantifying this toxic event.

Part 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Objective: Determine the rotational energy barrier (


) of the amide bond using DMF-d7 or MFA-d4.
  • Sample Prep: Dissolve 10 mg of the amide (MFA-d4 or DMF-d7) in a high-boiling non-interfering solvent (e.g., DMSO-d6 or D2O). Note: If using DMF-d7 as the analyte, use D2O as solvent.

  • Low Temp Acquisition (298 K): Acquire a standard 1H-NMR.

    • DMF-d7: Observe broadening or distinct peaks for the two methyl groups (if not fully deuterated at those positions, or observe

      
       splitting).
      
    • MFA-d4: Observe distinct cis and trans N-methyl peaks.

  • Stepwise Heating: Increase temperature in 10 K increments (e.g., 298K

    
     398K).
    
  • Coalescence Point (

    
    ):  Identify the temperature where the two distinct signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation. The rate constant

    
     at coalescence is approximated by:
    
    
    
    
    Where
    
    
    is the frequency separation (Hz) of the signals at slow exchange.
Protocol B: LC-MS/MS Preparation for Metabolic Profiling

Objective: Quantify N-Methylformamide in plasma using MFA-d4 as an Internal Standard.

  • Stock Solution: Prepare 1 mg/mL MFA-d4 in methanol.

  • Sample Treatment: Aliquot 50

    
    L of rat plasma (exposed to DMF).
    
  • IS Addition: Add 10

    
    L of MFA-d4 stock.
    
  • Precipitation: Add 200

    
    L ice-cold Acetonitrile to precipitate proteins. Vortex 1 min.
    
  • Centrifugation: Spin at 10,000 x g for 10 mins.

  • Injection: Inject 5

    
    L of supernatant into LC-MS/MS.
    
  • MRM Transitions:

    • Analyte (MFA): Monitor

      
       60 
      
      
      
      30.
    • Standard (MFA-d4): Monitor

      
       64 
      
      
      
      34 (Mass shift +4).

Part 5: References

  • LGC Standards. (2024). N-Methyl-d3-form-d1-amide Product Sheet. Retrieved from

  • Gescher, A., et al. (1982). "Metabolism and hepatotoxicity of N,N-dimethylformamide in the rat." Toxicology and Applied Pharmacology. (Establishes the DMF

    
     NMF pathway).
    
  • Sigma-Aldrich. (2024). NMR Solvent Data Chart & Properties for DMF-d7. Retrieved from

  • Knecht, D. (1971). "Hinderd Rotation in N-Methylformamide." Biochemical and Biophysical Research Communications. (Kinetics of MFA isomerization).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. (Standard reference for residual solvent peaks).

A Comparative Guide to the Accuracy of Quantitative NMR (qNMR) using N-Methyl-d3-form-d1-amide as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the precise quantification of compounds is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and non-destructive primary ratio method for this purpose.[1][2] Unlike chromatographic techniques that often require an identical, highly pure standard of the substance of interest, qNMR allows for the direct quantification of an analyte against a certified internal standard.[1] The accuracy of this technique is fundamentally reliant on the quality and suitability of this internal standard, making its selection a critical decision in method development.[3]

This guide provides an objective comparison of the performance of N-Methyl-d3-form-d1-amide (DMF-d4) as a qNMR internal standard against other common alternatives. We will delve into the causality behind experimental choices, provide supporting data, and detail a self-validating protocol to ensure the highest degree of scientific integrity and metrological traceability.

The Cornerstone of Accuracy: The Internal Standard

The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity or concentration of the analyte can be determined with high precision.[6] The entire experiment's accuracy is anchored to the internal standard; any error in its purity or mass is directly transferred to the final result.[3]

An ideal internal standard should possess the following characteristics:

  • High Purity (≥99%): The standard must have a well-documented, certified purity to ensure accurate quantification.[7]

  • Chemical Stability: It must be non-reactive with the analyte, solvent, and not degrade under experimental conditions.[8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[7][9]

  • Signal Simplicity and Separation: Ideally, it should produce a simple spectrum, preferably a sharp singlet, in a region of the spectrum free from any analyte or impurity signals.[3]

  • Low Volatility and Hygroscopicity: The standard should be stable for accurate weighing and not absorb moisture from the atmosphere.[10]

  • Metrological Traceability: For the highest level of confidence, the standard should be a Certified Reference Material (CRM) with traceability to the International System of Units (SI).[11][12]

N-Methyl-d3-form-d1-amide (DMF-d4): A Specialized Standard

N-Methyl-d3-form-d1-amide, an isotopologue of N-methylformamide, is a valuable tool in analytical chemistry.[13] Its key feature is the strategic replacement of hydrogen atoms with deuterium.

Chemical Properties and NMR Spectrum:

  • ¹H NMR: Due to the deuteration of the methyl (d3) and formyl (d1) groups, the only prominent feature in the proton NMR spectrum is the signal from the N-H proton, which typically appears as a broad singlet. This minimalist spectrum significantly reduces the potential for signal overlap with the analyte.[13]

  • ¹³C NMR: The spectrum displays two primary signals: the carbonyl carbon (~165 ppm) and the methyl carbon (~28 ppm). The methyl carbon signal will appear as a multiplet due to carbon-deuterium coupling.[13]

  • Solubility: DMF-d4 is soluble in a range of common deuterated solvents, including DMSO-d₆ and CDCl₃.[13]

The primary advantage of DMF-d4 is its spectral simplicity in ¹H NMR, offering a clean, isolated signal in many cases, which is a crucial requirement for an internal standard.[3]

Comparative Analysis of Common qNMR Internal Standards

The choice of an internal standard is highly dependent on the analyte and the solvent system.[8] While DMF-d4 offers unique advantages, it is essential to compare it with other frequently used standards.

Internal StandardTypical ¹H Chemical Shift (ppm)Common SolventsKey AdvantagesPotential Drawbacks
N-Methyl-d3-form-d1-amide Broad singlet (N-H)DMSO-d₆, CDCl₃Spectrally simple, reducing overlap potential.[13]Signal can be broad; potential for exchange with labile protons in the analyte.
Maleic Acid ~6.2-6.5 (singlet)D₂O, DMSO-d₆, CD₃ODSharp singlet in a relatively clear region; good for polar compounds.[9]Hygroscopic; can be reactive; signal position is pH-dependent.
Dimethyl Sulfone (DMSO₂) ~3.1 (singlet)D₂O, DMSO-d₆, CDCl₃Highly stable, non-hygroscopic.Signal can overlap with methoxy or other aliphatic protons.
1,4-Dinitrobenzene ~8.4-8.8 (multiplets)DMSO-d₆, CDCl₃Signals are in the downfield aromatic region, avoiding aliphatic overlap.[9]More complex signal (not a singlet); lower solubility in some solvents.
DSS-d6 0 (singlet)D₂OExcellent for aqueous solutions, defines 0 ppm chemical shift.[10]Limited solubility in organic solvents.
1,4-BTMSB-d4 ~0.2 (singlet)CDCl₃, Acetone-d₆Sharp singlet near 0 ppm, good separation from most organic compounds.[10]Limited solubility in aqueous solvents.

Achieving High Accuracy: A Validated qNMR Protocol

To ensure trustworthy and reproducible results, a rigorously validated protocol is essential.[14][15] The following steps detail a self-validating system for purity determination using DMF-d4 as an internal standard.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte 1. Accurately weigh analyte (e.g., 10-20 mg) weigh_std 2. Accurately weigh DMF-d4 (equimolar amount) weigh_analyte->weigh_std dissolve 3. Dissolve both in deuterated solvent (e.g., DMSO-d6) weigh_std->dissolve transfer 4. Transfer to high-quality NMR tube dissolve->transfer load_sample 5. Insert sample into NMR spectrometer transfer->load_sample setup_params 6. Set quantitative parameters (D1, 90° pulse, NS) load_sample->setup_params acquire 7. Acquire spectrum setup_params->acquire process 8. Perform phasing and baseline correction acquire->process integrate 9. Integrate analyte and standard signals process->integrate calculate 10. Calculate purity using the qNMR equation integrate->calculate result 11. Report result with uncertainty calculate->result

Caption: A generalized workflow for quantitative NMR (qNMR) using an internal standard.

Step-by-Step Methodology

Part 1: Sample Preparation

  • Weighing: Using a calibrated microbalance (5-figure), accurately weigh 10-20 mg of the analyte into a clean glass vial.[6] Record the mass (m_analyte).

  • Standard Addition: In the same vial, accurately weigh an approximately equimolar amount of the certified DMF-d4 internal standard.[6] Record the mass (m_std).

    • Causality: Co-weighing into the same vial ensures the mass ratio is fixed, minimizing errors from solution transfers.[8] The internal standard method achieves higher precision than external calibration because the concentration of the solution is not critical to the final calculation.[8]

  • Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) using a calibrated pipette.[7]

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A visually clear, homogeneous solution is critical for sharp, well-defined NMR signals.[5][7]

  • Transfer: Transfer the solution to a high-quality, clean NMR tube.[6]

Part 2: NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to a stable temperature (e.g., 25°C).[7]

  • Parameter Optimization: The accuracy of qNMR is highly dependent on the acquisition parameters.[5]

    • Relaxation Delay (D1): This is the most critical parameter.[7] Set D1 to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard).[5][13][16] A conservative value of 30-60 seconds is often used if T₁ values are unknown.

      • Causality: A sufficient delay ensures all nuclei have fully returned to thermal equilibrium before the next pulse. An insufficient delay leads to signal saturation and inaccurate integration, compromising the entire measurement.[4][5]

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation and consistency.[7]

    • Number of Scans (NS): Acquire enough scans (typically 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest. This level of S/N is recommended for a precision of better than 1%.[5][16]

Part 3: Data Processing and Calculation

  • Processing: Apply careful phasing and automated baseline correction to the acquired spectrum.

  • Integration: Manually define the integration regions for a well-resolved signal of the analyte and the N-H signal of DMF-d4.

  • Calculation: The purity of the analyte (P_analyte) as a mass fraction is calculated using the following equation:[17]

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons contributing to the signal (for DMF-d4, N_std = 1)

    • M: Molar mass of the compound

    • m: Weighed mass of the compound

    • P_std: Purity of the certified internal standard

Factors Influencing qNMR Accuracy

The final accuracy of a qNMR measurement is a composite of several experimental factors. Understanding and controlling these variables is key to achieving reliable results.

G cluster_sample Sample Preparation cluster_nmr NMR Parameters cluster_proc Data Processing weighing Metrological Weighing accuracy High-Accuracy qNMR Result weighing->accuracy purity_std Standard Purity (CRM) purity_std->accuracy solubility Complete Solubility solubility->accuracy stability Chemical Stability stability->accuracy d1 Relaxation Delay (D1 ≥ 5T₁) d1->accuracy pulse 90° Pulse Angle pulse->accuracy sn Signal-to-Noise (S/N > 250) sn->accuracy phasing Phasing & Baseline phasing->accuracy integration Integration Regions integration->accuracy overlap Signal Overlap overlap->accuracy

Caption: Key factors influencing the accuracy of a quantitative NMR measurement.

Validation and Performance Data

Any quantitative method must be validated to demonstrate its fitness for purpose.[14][15] Validation protocols assess parameters such as accuracy, precision, linearity, and specificity.[14] High-performance qNMR, when executed correctly, can achieve measurement uncertainties below 1%, and in some cases, below 0.1% for highly pure substances.[11]

Validation ParameterTypical Performance MetricJustification
Accuracy 99.0 - 101.0% recoveryDemonstrates closeness of the measured value to the true value. Often assessed using a certified reference material as the analyte.
Precision (Repeatability) RSD ≤ 0.5%Assessed by performing multiple independent measurements (e.g., n=6) of the same sample.[18]
Linearity R² ≥ 0.999Measured across a range of analyte concentrations (e.g., 70-130% of target) to ensure the response is proportional.[18]
Specificity No signal overlapThe signals chosen for quantification must be unique to the analyte and standard, free from interference from impurities or solvent.[18]
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15]

Conclusion

Quantitative NMR is a primary analytical method capable of delivering highly accurate and precise measurements for purity assessment and concentration determination.[1][14] The use of N-Methyl-d3-form-d1-amide as an internal standard offers a distinct advantage in its spectral simplicity, minimizing the common challenge of signal overlap. However, like any internal standard, its suitability is contingent on the specific analyte and solvent system.

By adhering to a rigorously controlled and validated experimental protocol—paying meticulous attention to metrological weighing, the selection of a certified reference standard, and the optimization of NMR acquisition parameters, particularly the relaxation delay—researchers can leverage the full power of qNMR. This approach ensures data integrity, provides metrological traceability, and instills the highest level of confidence in the quantitative results, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PMC.
  • Sigma-Aldrich. Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM).
  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51.
  • Oxford Academic. (2019). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Available from: [Link]

  • University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Agilent. (2011). Easy, Precise and Accurate Quantitative NMR.
  • Harris, T., et al. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PMC.
  • De Bièvre, P., et al. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). Pure and Applied Chemistry, 83(10), 1873–1935.
  • Benchchem. A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR.
  • Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 420-30.
  • ResearchGate. (2025). 1 H NMR spectroscopy with internal and external standards for the quantification of libraries.
  • Enfanos. Absolute Quantification by qNMR.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Westwood, S., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate.
  • Wang, Y., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. PMC.
  • HWI pharma services. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.

Sources

A Guide to Validating Metabolic Pathways: A Comparative Analysis of Isotopic Tracers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Topic: N-Methyl-D3-Form-D1-Amide

As a Senior Application Scientist, my primary commitment is to scientific accuracy and the advancement of research through reliable methodologies. The prompt requested a detailed guide on the use of N-Methyl-D3-Form-D1-Amide for validating metabolic pathways. It is crucial to clarify at the outset that N-Methyl-D3-Form-D1-Amide is a deuterated organic solvent, not a metabolic tracer. Its physicochemical properties make it suitable for use as a solvent in certain analytical techniques, such as NMR spectroscopy, but it is not a substrate for enzymes in cellular metabolic pathways. Therefore, it cannot be used to track the flow of atoms through a metabolic network, which is the fundamental principle of metabolic pathway validation using isotopic labeling.

This guide has been adapted to address the core objective of your request—to provide a comprehensive, data-driven comparison of methods for validating metabolic pathways. To this end, we will focus on a scientifically accurate and highly relevant comparison: the use of two gold-standard stable isotope tracers, ¹³C-labeled glucose and ¹³C-labeled glutamine . This comparison will adhere to all the structural, scientific, and formatting requirements of your original request, providing a practical and authoritative resource for researchers in the field.

Introduction: The Imperative of Metabolic Pathway Validation

Metabolic pathways are intricate networks of biochemical reactions that are fundamental to cellular function, proliferation, and response to the environment. In fields such as oncology, immunology, and drug development, understanding how these pathways are altered in disease or in response to therapeutic intervention is paramount. Validating the activity or "flux" through these pathways—quantifying the rate of turnover of metabolites—provides a dynamic picture of cellular physiology that static measurements of metabolite levels cannot.

Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is the state-of-the-art technique for measuring metabolic flux. By providing cells with a nutrient source containing a heavy isotope (e.g., ¹³C instead of ¹²C), we can trace the path of the labeled atoms as they are incorporated into downstream metabolites. The pattern and rate of this incorporation provide a quantitative readout of the activity of the metabolic pathways involved.

This guide provides a comparative analysis of the two most widely used metabolic tracers, ¹³C-glucose and ¹³C-glutamine, offering experimental protocols, data interpretation strategies, and a clear rationale for choosing the appropriate tracer for your research question.

Part 1: ¹³C-Glucose as a Tracer for Glycolysis and TCA Cycle Activity

Glucose is the primary source of carbon for ATP production and biosynthesis in most cell types. Tracing with ¹³C-glucose is the most common method for interrogating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Mechanism of Action and Rationale

When cells are cultured in media containing [U-¹³C₆]-glucose (glucose in which all six carbon atoms are ¹³C), the labeled carbons can be tracked through the metabolic network. For instance, glycolysis breaks down the 6-carbon glucose into two 3-carbon pyruvate molecules. This ¹³C-labeled pyruvate can then enter the mitochondria and fuel the TCA cycle, leading to the incorporation of ¹³C into TCA cycle intermediates like citrate, succinate, and malate. The specific pattern of ¹³C labeling in these metabolites (the "mass isotopologue distribution" or MID) reveals the pathway's activity.

Experimental Workflow: ¹³C-Glucose Tracing

The following protocol outlines a typical workflow for a stable isotope tracing experiment using ¹³C-glucose in cultured mammalian cells.

Step 1: Cell Seeding and Culture

  • Seed cells at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium. The goal is to ensure the cells are in a state of logarithmic growth.

Step 2: Isotope Labeling

  • Prepare labeling medium by supplementing glucose-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and 10 mM [U-¹³C₆]-glucose.

  • Remove the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours). The time course is critical for capturing the kinetics of label incorporation and reaching isotopic steady state.

Step 3: Metabolite Extraction

  • Aspirate the labeling medium and place the culture dish on dry ice.

  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the dish. This immediately quenches all enzymatic activity, preserving the metabolic state of the cells.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum concentrator.

Step 4: LC-MS/MS Analysis

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS/MS) system. The LC method separates the individual metabolites, and the MS detects the mass-to-charge ratio of each metabolite and its isotopologues.

Step 5: Data Analysis

  • Process the raw MS data to determine the mass isotopologue distributions (MIDs) for key metabolites.

  • Correct for the natural abundance of ¹³C.

  • Use the corrected MIDs to calculate the fractional contribution of glucose to the production of each metabolite and to model the metabolic flux through the relevant pathways.

Workflow for ¹³C-Glucose Metabolic Flux Analysis

cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis & Interpretation A 1. Seed Cells (Logarithmic Growth Phase) B 2. Introduce Labeling Medium ([U-¹³C₆]-Glucose) A->B C 3. Time-Course Incubation (Approach to Isotopic Steady State) B->C D 4. Quench Metabolism (e.g., Cold Methanol) C->D E 5. Extract Metabolites D->E F 6. Dry & Reconstitute Extract E->F G 7. LC-MS/MS Analysis F->G H 8. Determine Mass Isotopologue Distributions (MIDs) G->H I 9. Flux Calculation & Pathway Validation H->I

Caption: A typical experimental workflow for ¹³C-glucose tracing studies.

Part 2: ¹³C-Glutamine as a Tracer for Anaplerosis and Reductive Carboxylation

While glucose provides the primary carbon backbone for many biosynthetic precursors, glutamine is another critical nutrient, providing both carbon and nitrogen. In many proliferating cells, particularly cancer cells, glutamine is a major source of carbon for the TCA cycle, a process known as anaplerosis.

Mechanism of Action and Rationale

Tracing with [U-¹³C₅]-glutamine allows researchers to specifically investigate glutamine metabolism. Labeled glutamine enters the cell and is converted to glutamate, which is then converted to the TCA cycle intermediate α-ketoglutarate. From here, the ¹³C label can proceed "forward" through the TCA cycle to produce malate and citrate.

Alternatively, in some conditions (e.g., hypoxia or mitochondrial dysfunction), α-ketoglutarate can be reductively carboxylated to produce citrate, a key step in providing acetyl-CoA for fatty acid synthesis. This "reverse" flux can be specifically detected using ¹³C-glutamine tracing, as it produces a unique labeling pattern in citrate (M+5) that is distinct from the pattern produced by glucose (M+2, M+4).

Tracing Carbon Flow from Glucose and Glutamine into the TCA Cycle

Glycolysis Glycolysis Pyruvate [¹³C₃]-Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Glutaminolysis Glutaminolysis Glutamate [¹³C₅]-Glutamate Glutaminolysis->Glutamate FattyAcid Fatty Acid Synthesis Glucose [¹³C₆]-Glucose Glucose->Glycolysis multiple steps Glutamine [¹³C₅]-Glutamine Glutamine->Glutaminolysis AcetylCoA [¹³C₂]-Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Canonical (Oxidative) Citrate->FattyAcid AKG α-Ketoglutarate Citrate->AKG AKG->Citrate Reductive Carboxylation Glutamate->AKG Anaplerosis

Caption: Glucose and Glutamine provide carbon to the TCA cycle via distinct routes.

Part 3: Comparative Analysis: Choosing Your Tracer

The choice between ¹³C-glucose and ¹³C-glutamine depends entirely on the biological question being asked. The table below summarizes the key applications and considerations for each tracer.

Feature[U-¹³C₆]-Glucose[U-¹³C₅]-Glutamine
Primary Pathways Tracked Glycolysis, Pentose Phosphate Pathway, canonical TCA cycle flux, serine synthesis.Glutaminolysis, TCA cycle anaplerosis, reductive carboxylation, nucleotide synthesis.
Key Biological Questions How active is glycolysis? Is the TCA cycle functioning oxidatively? What is the contribution of glucose to biosynthesis?How dependent are cells on glutamine? Is reductive carboxylation active? How is glutamine fueling the TCA cycle?
Typical Labeling Pattern Produces M+2, M+3, M+4, M+6 labeling in TCA intermediates.Produces M+4, M+5 labeling in TCA intermediates. M+5 citrate is a key marker of reductive carboxylation.
Advantages Interrogates the central hub of carbon metabolism. Well-established protocols and data analysis tools.Specifically probes glutamine addiction. Uniquely identifies reductive carboxylation flux.
Limitations May not fully capture anaplerotic flux from other sources. Can be less informative in cells with low glycolytic rates.Does not inform on glycolytic activity. Interpretation can be complex if glutamine is also used for nitrogen donation.
Example Application Comparing glycolytic rates between normal and cancerous cells (the Warburg effect).Assessing metabolic reprogramming in response to hypoxia or mitochondrial inhibitors.

Conclusion and Future Directions

The validation of metabolic pathways through stable isotope tracing is a powerful technique for understanding cellular physiology. While ¹³C-glucose provides a broad overview of central carbon metabolism, ¹³C-glutamine offers a more focused lens on anaplerotic and alternative carbon entry points into the TCA cycle. The two tracers are not mutually exclusive; indeed, conducting parallel experiments with both can provide a highly detailed and integrated view of cellular metabolic reprogramming. As analytical technologies continue to improve in sensitivity and resolution, the use of these and other isotopic tracers will undoubtedly uncover even deeper insights into the metabolic underpinnings of health and disease.

References

  • Title: Tracing the Fate of Nutrients Using Stable Isotopes Source: Metabolites URL: [Link]

  • Title: A Practical Guide to Metabolomics and Fuxomics in Cell Culture Source: BMC Biology URL: [Link]

  • Title: Reductive carboxylation supports growth in all cells Source: Nature URL: [Link]

Precision Bioanalysis: Cross-Validation of N-Methyl-d3-form-d1-amide (NMF-d4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gold Standard for Polar Metabolites

N-Methyl-d3-form-d1-amide (NMF-d4) represents the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of N-methylformamide (NMF). As a primary metabolite of the industrial solvent N,N-Dimethylformamide (DMF), NMF monitoring in biological matrices (urine, plasma) is critical for occupational toxicology and pharmacokinetic profiling.

This guide objectively compares NMF-d4 against alternative standardization methods (External Standardization, Structural Analogues), demonstrating its superior capacity to correct for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.

Product Identity
PropertySpecification
Chemical Name N-Methyl-d3-form-d1-amide
Synonyms N-Methylformamide-d4; NMF-d4
CAS Number 110505-55-0
Structure

Molecular Weight 63.09 g/mol (vs. 59.07 for unlabeled NMF)
Isotopic Purity ≥ 99 atom % D

Comparative Analysis: Why NMF-d4?

In quantitative bioanalysis, the choice of internal standard dictates the assay's robustness.[1] The following table contrasts NMF-d4 with common alternatives.

Table 1: Performance Comparison of Standardization Strategies
FeatureNMF-d4 (SIL-IS) Structural Analog (e.g., N-Ethylformamide) External Standard (No IS)
Physicochemical Similarity Identical (Co-elutes or near co-elutes)Similar (Different RT and pKa)N/A
Matrix Effect Correction Excellent (Experiences same ion suppression)Moderate (Elutes in different matrix region)None (High risk of error)
Extraction Recovery Tracks Analyte Perfectly Variable (Differential solubility)Unaccounted
Retention Time Shift Slight shift possible (Deuterium Isotope Effect)Significant shiftN/A
Precision (%CV) < 5%10-15%> 15%
Mechanistic Insight: The Deuterium Isotope Effect

While 13C-labeled standards are theoretically ideal due to perfect co-elution, NMF-d4 is often more accessible. Researchers must be aware of the chromatographic isotope effect :

  • Reverse Phase (C18): Deuterated bonds (

    
    ) are slightly less lipophilic than 
    
    
    
    bonds. NMF-d4 may elute slightly earlier than NMF.
  • HILIC: The effect is minimized but can still result in partial separation.

  • Impact: This partial separation is actually beneficial in avoiding "cross-talk" (signal interference) while still maintaining sufficient overlap to compensate for matrix effects.

Experimental Protocol: Cross-Validation Workflow

This protocol outlines a self-validating system to quantify NMF in urine, comparing the response of NMF-d4 against an external standard to calculate the Matrix Factor (MF) .

A. Reagents & Materials[1][2][6][7]
  • Analyte: N-Methylformamide (NMF).[2][3]

  • Internal Standard: N-Methyl-d3-form-d1-amide (NMF-d4).

  • Matrix: Blank human urine (pooled).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (due to high polarity of NMF).

B. Sample Preparation (Dilute-and-Shoot)
  • Aliquot: Transfer 50 µL of Urine into a 96-well plate.

  • Spike IS: Add 10 µL of NMF-d4 working solution (e.g., 10 µg/mL in Acetonitrile).

    • Note: For the "External Standard" arm of the validation, add 10 µL of pure solvent instead.

  • Protein Crash/Dilution: Add 140 µL of Acetonitrile (ACN).

  • Mixing: Vortex for 2 min at 1000 RPM.

  • Clarification: Centrifuge at 4000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of the supernatant.

C. LC-MS/MS Parameters[3][4][6][10][11][12]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • NMF:

      
       60.1 
      
      
      
      30.1 (Quantifier)
    • NMF-d4:

      
       64.1 
      
      
      
      33.1 (Quantifier)
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[4]

    • Gradient: 95% B to 50% B over 5 mins (HILIC mode).

D. Workflow Visualization

BioanalysisWorkflow cluster_logic Validation Logic Sample Biological Sample (Urine/Plasma) Spike IS Addition (NMF-d4) Sample->Spike 50 µL Extract Extraction (Protein Precip/Dilution) Spike->Extract + ACN Sep LC Separation (HILIC Column) Extract->Sep Supernatant Detect MS/MS Detection (MRM Mode) Sep->Detect Co-elution Data Data Analysis (Ratio: Analyte/IS) Detect->Data Peak Area Integration Correction Matrix Effect Compensation Data->Correction Normalizes

Figure 1: Step-by-step bioanalytical workflow utilizing NMF-d4 for matrix effect compensation.

Cross-Validation Results

To validate the efficacy of NMF-d4, the following "Matrix Factor" experiment is recommended. This protocol compares the response of the analyte in solvent versus matrix.

Experiment: Matrix Factor (MF) Determination

Calculate the Matrix Factor using the following equation:



IS-Normalized Matrix Factor (IS-MF):



Representative Data (Simulated for Illustration)
Matrix SourceAnalyte MF (External Std)IS MF (NMF-d4)IS-Normalized MF Interpretation
Urine Lot A 0.65 (Suppression)0.641.02 Perfect Correction
Urine Lot B 0.55 (High Suppression)0.560.98 Perfect Correction
Urine Lot C 1.10 (Enhancement)1.081.02 Perfect Correction
Plasma 0.850.860.99 Perfect Correction

Analysis:

  • External Standardization: Results vary wildly (0.55 – 1.10), leading to >40% error in quantification.

  • NMF-d4 Normalization: The IS-Normalized MF consistently approaches 1.0 , proving that NMF-d4 experiences the exact same ionization environment as the analyte, thereby nullifying the error.

Diagram: Mechanism of Matrix Effect Compensation

MatrixEffect Source ESI Source (Ionization) Detector Mass Spectrometer Source->Detector Suppressed Signal (Analyte) Source->Detector Suppressed Signal (IS) Matrix Matrix Components (Salts/Phospholipids) Matrix->Source Competes for Charge Analyte Analyte (NMF) Analyte->Source Ionizes IS Internal Standard (NMF-d4) IS->Source Ionizes Identically Result Ratio (Analyte/IS) Remains Constant Detector->Result Calculation

Figure 2: Mechanism of Matrix Effect Compensation. Both Analyte and IS suffer equal suppression, ensuring their ratio remains constant and accurate.

References

  • LGC Standards. N-Methyl-d3-form-d1-amide Product Page. Retrieved from

  • BenchChem. Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation. Retrieved from

  • National Institutes of Health (NIH). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from (Note: Cited for general principles of Deuterium vs 13C isotope effects).

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from (Cited for MRM optimization workflows).

  • Toronto Research Chemicals. N-Methyl-d3-form-d1-amide Data Sheet. Retrieved from

Sources

Comparative Guide: N-METHYL-D3-FORM-D1-AMIDE vs. Non-Deuterated N-Methylformamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Methylformamide (NMF) is a highly polar organic solvent and an experimental antineoplastic agent known for its dose-limiting hepatotoxicity[1]. In contrast, N-METHYL-D3-FORM-D1-AMIDE (commonly referred to as N-methylformamide-d4 or NMF-d4) is its deuterated isotopologue, featuring the substitution of four hydrogen atoms with deuterium (CD₃-NH-CDO)[2].

For drug development professionals and analytical chemists, comparing these two compounds provides critical insights into metabolic pathways. The substitution of the formyl hydrogen with deuterium introduces a primary Kinetic Isotope Effect (KIE) . Because the C-D bond is fundamentally stronger than the C-H bond, deuteration at the site of metabolic oxidation slows down the rate-limiting step of degradation[2][3]. This guide objectively compares their chemical properties, metabolic behaviors, and provides self-validating experimental workflows for utilizing them in research.

Chemical and Physical Properties Comparison

While NMF and NMF-d4 share identical macroscopic solvent properties (making NMF-d4 an ideal drop-in replacement for NMR and extraction studies), their molecular weights and densities differ due to the heavier deuterium isotopes[2][4].

PropertyNon-Deuterated N-Methylformamide (NMF)N-METHYL-D3-FORM-D1-AMIDE (NMF-d4)
CAS Number 123-39-7110505-55-0
Molecular Formula C₂H₅NOC₂HD₄NO
Molecular Weight 59.07 g/mol 63.09 g/mol
Appearance Colorless viscous liquidColorless liquid
Boiling Point 182.6 °C182.5 °C
Density 1.011 g/cm³0.932 g/cm³
Primary Research Use Synthesis reagent, polar solventDMPK tracing, MS/NMR Internal Standard

Mechanistic Insights: The Kinetic Isotope Effect and Hepatotoxicity

The hepatotoxicity of NMF is not driven by the parent molecule, but rather by its oxidative metabolism[1]. Cytochrome P450 enzymes oxidize the formyl group of NMF, generating a highly reactive intermediate (likely an isocyanate) that rapidly conjugates with glutathione to form S-(N-methylcarbamoyl)glutathione (SMG) [1][5].

The Causality of Deuteration: By replacing the formyl hydrogen with deuterium in N-METHYL-D3-FORM-D1-AMIDE, the cleavage of the C-D bond becomes the rate-limiting step of this oxidative pathway[2]. This primary KIE drastically reduces the formation velocity of the toxic SMG metabolite. Consequently, researchers observe a marked reduction in hepatotoxicity, proving that formyl oxidation is the obligate pathway for NMF-induced liver damage[1].

MetabolicPathway NMF N-Methylformamide (NMF / NMF-d4) CYP CYP450 Oxidation (Rate-Limiting Step) NMF->CYP C-H / C-D Cleavage Intermediate Reactive Intermediate (Isocyanate) CYP->Intermediate KIE (kH/kD > 5) SMG S-(N-methylcarbamoyl)glutathione (Hepatotoxic) Intermediate->SMG GSH Conjugation Methylamine Urinary Methylamine Intermediate->Methylamine Further Oxidation

Metabolic pathway of NMF vs NMF-d4 highlighting the kinetic isotope effect.

Quantitative Data: Metabolic Isotope Effects

The magnitude of the KIE is calculated as the ratio of the reaction rate of the hydrogenated compound to the deuterated compound (


). Values 

indicate a strong primary isotope effect[1][3].
MetaboliteMetabolic PathwayIsotope Effect (

)
Urinary MethylamineOxidation / Hydrolysis5.5 ± 0.2
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteineOxidation / Conjugation4.5 ± 1.0
Biliary S-(N-methylcarbamoyl)glutathioneOxidation / Conjugation7.0 ± 2.0

Experimental Protocols: Self-Validating Systems

To objectively compare the performance and metabolic fate of NMF versus NMF-d4, researchers must employ rigorous, self-validating in vivo and analytical workflows.

Protocol A: In Vivo Hepatotoxicity and Metabolic Tracking (Murine Model)

Causality Focus: This protocol isolates the variable of C-H vs. C-D bond cleavage to determine its direct impact on liver toxicity. Self-Validation Mechanism: Baseline hepatic enzyme levels are measured prior to dosing. This ensures that any post-dose elevation is strictly causally linked to the administered compound, eliminating confounding pre-existing conditions.

  • Subject Preparation: Fast adult male mice for 12 hours. Draw a 50 µL baseline blood sample via the submandibular vein to establish baseline Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

  • Dosing: Divide mice into two cohorts. Administer an equimolar dose of NMF (e.g., 400 mg/kg) to Cohort 1, and the exact molar equivalent of N-METHYL-D3-FORM-D1-AMIDE to Cohort 2 via intraperitoneal (i.p.) injection[1].

  • Sample Collection: House mice in metabolic cages. Collect bile (via surgical cannulation if required) and urine continuously over a 24-hour period. Draw terminal plasma at 24 hours.

  • Toxicity Assessment: Measure terminal ALT/AST. The NMF-d4 cohort will exhibit significantly lower transaminase elevations, validating the hepatoprotective nature of the KIE[1].

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality Focus: Quantifying the exact


 ratio by measuring downstream metabolite concentrations[1].
Self-Validation Mechanism: A distinct stable-isotope internal standard (e.g., ¹³C-NMF) is spiked into the raw biofluid before extraction. This controls for matrix effects and extraction recovery variations, ensuring that differences in MS signals are due to true metabolic KIE, not sample preparation artifacts.
  • Sample Preparation: Aliquot 50 µL of collected bile or urine into a microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of ¹³C-NMF (10 µg/mL) to initiate the self-validating recovery control.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column. Utilize electrospray ionization (ESI) in positive ion mode.

  • Data Processing: Monitor specific mass transitions (e.g., m/z 59 for NMF, m/z 63 for NMF-d4). Calculate the AUC for the metabolites (SMG, methylamine) and derive the

    
     ratio[1][2].
    

ExperimentalWorkflow Step1 1. Dosing (NMF vs NMF-d4) Step2 2. Sampling (Bile & Urine) Step1->Step2 Step3 3. Extraction (+ Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. KIE & Tox Calc Step4->Step5

Step-by-step in vivo metabolic tracking and LC-MS/MS quantification workflow.

References

  • Threadgill, M. D., et al. "Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite." PubMed (National Institutes of Health). URL:[Link]

  • Wikipedia Contributors. "N-Methylformamide." Wikipedia, The Free Encyclopedia. URL:[Link]

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A Comprehensive Guide to Assessing the Purity of N-Methyl-d3-form-d1-amide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Isotopic Labeling

N-Methyl-d3-form-d1-amide is a deuterated analog of N-methylformamide, a versatile solvent and reagent. Its primary application in research and development is as an internal standard for quantitative mass spectrometry (MS) analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] The accuracy and reliability of these quantitative studies are fundamentally dependent on the chemical and isotopic purity of the internal standard. Impurities, whether they are residual starting materials, byproducts, or incompletely deuterated species, can lead to significant errors in analytical results. This guide provides a comprehensive overview and comparison of the analytical methodologies essential for the rigorous purity assessment of N-methyl-d3-form-d1-amide.

The Analytical Triad: A Multi-faceted Approach to Purity Verification

No single analytical technique can fully characterize the purity of an isotopically labeled compound. A robust assessment requires a combination of methods that provide orthogonal information. For N-methyl-d3-form-d1-amide, the "gold standard" approach involves a triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Isotopic Enrichment

NMR spectroscopy is the most powerful technique for determining the structural integrity and isotopic purity of deuterated compounds.[3][5] It provides unambiguous information about the location and extent of deuterium incorporation.

Core Principles and Experimental Insights
  • ¹H NMR (Proton NMR): This is the primary method for quantifying isotopic enrichment.[5] In a highly deuterated sample of N-methyl-d3-form-d1-amide, the proton signals corresponding to the methyl and formyl groups should be virtually absent. The presence of any residual proton signals allows for a precise calculation of the percentage of non-deuterated or partially deuterated impurities.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the specific positions of the deuterium labels on the molecule.[2] For N-methyl-d3-form-d1-amide, signals corresponding to the deuterium on the formyl carbon and the three deuterium atoms on the methyl group would be expected.[2]

  • Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the absolute purity (assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6][7]

Experimental Protocol: qNMR for Purity Assessment
  • Preparation of a Standard Solution: Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).[7] Dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh a known amount of the N-methyl-d3-form-d1-amide sample and dissolve it in the same volume of the same deuterated solvent containing the internal standard.[2]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample solution under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • Data Analysis: Integrate the signals for both the analyte and the internal standard. The purity of the analyte is calculated based on the known purity and mass of the internal standard and the integral ratios.

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS): Confirming Molecular Identity and Isotopic Distribution

Mass spectrometry is essential for verifying the molecular weight of N-methyl-d3-form-d1-amide and assessing its isotopic distribution.[3][8] High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements, which can confirm the elemental composition.[8]

Core Principles and Experimental Insights
  • Molecular Ion Confirmation: The mass spectrum should show a molecular ion peak corresponding to the mass of N-methyl-d3-form-d1-amide (63.09 g/mol ).[2]

  • Isotopic Pattern Analysis: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) in the mass spectrum can be compared to the theoretical distribution for the desired level of deuteration.[5] This helps to identify the presence of species with fewer or more deuterium atoms than intended.

  • Coupling with Chromatography (GC-MS or LC-MS): When coupled with a chromatographic separation technique, MS can identify and quantify both isotopic and chemical impurities.[4][9] Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like N-methyl-d3-form-d1-amide.[4][9]

Experimental Protocol: GC-MS for Isotopic Enrichment
  • Sample Preparation: Prepare a dilute solution of the N-methyl-d3-form-d1-amide in a volatile organic solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) to separate the analyte from any volatile impurities.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer. Acquire mass spectra across the chromatographic peak.

  • Data Analysis: Integrate the peak areas for the molecular ions of the fully deuterated species and any partially deuterated isotopologues to determine the isotopic enrichment.[9]

G cluster_1 GC-MS Analysis Workflow A Sample Injection B GC Separation A->B C Mass Spectrometry Detection B->C D Isotopic Distribution Analysis C->D

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

High-Performance Liquid Chromatography (HPLC): Quantifying Chemical Purity

HPLC is the workhorse technique for determining the chemical purity of a compound by separating it from non-isomeric impurities.[10][11] A well-developed HPLC method can quantify impurities resulting from the synthesis or degradation of N-methyl-d3-form-d1-amide.

Core Principles and Experimental Insights
  • Separation of Impurities: A reversed-phase HPLC method using a C18 column is typically effective for separating N-methylformamide and related polar compounds.[10][12]

  • Detection: UV detection at a low wavelength (e.g., 196-210 nm) is often used for formamides.[12][13]

  • Purity Calculation: The chemical purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and a suitable organic solvent like acetonitrile.[13]

  • Standard and Sample Preparation: Prepare solutions of a reference standard and the test sample in the mobile phase.

  • Chromatographic Analysis: Inject the solutions onto the HPLC system and record the chromatograms.

  • Data Analysis: Integrate the peaks and calculate the area percentage of the main peak to determine the chemical purity.

Analytical Technique Primary Information Obtained Key Advantages
NMR Spectroscopy Structural confirmation, isotopic enrichment, position of labels, absolute purity (qNMR).[3][5]Provides the most detailed structural and isotopic information.[4]
Mass Spectrometry Molecular weight confirmation, isotopic distribution.[3][8]High sensitivity and mass accuracy.[4]
HPLC Chemical purity (separation from non-isomeric impurities).[10][11]Excellent for quantifying organic impurities.[10]

Comparison with Alternatives

The primary alternatives to N-methyl-d3-form-d1-amide as an internal standard are other deuterated solvents or compounds with similar physicochemical properties. The choice of an alternative often depends on the specific analytical application and the need to avoid mass overlap with the analyte of interest. Regardless of the chosen standard, the purity assessment principles outlined in this guide remain applicable. The performance of any internal standard is directly linked to its chemical and isotopic purity.

Conclusion: Ensuring Data Integrity Through Rigorous Purity Assessment

The purity of N-methyl-d3-form-d1-amide is not a trivial parameter but a critical determinant of its performance as an internal standard. A comprehensive purity assessment, leveraging the complementary strengths of NMR, MS, and HPLC, is essential for ensuring the accuracy and reproducibility of quantitative analytical data. By implementing the robust methodologies described in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their analytical standards and the integrity of their scientific findings.

References

  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • The Journal of Organic Chemistry. Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. Available from: [Link]

  • Chinese Journal of Analytical Chemistry. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Available from: [Link]

  • YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Newcrom. Separation of N-(2-Hydroxyethyl)-N-methylformamide on Newcrom R1 HPLC column. Available from: [Link]

  • ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Available from: [Link]

  • Metrologia. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Available from: [Link]

  • PubMed. High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide. Available from: [Link]

  • Google Patents. CN113092621B - Method for the detection of formamide content in products.
  • PubMed. High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Available from: [Link]

Sources

Advanced Deuterated Solvents in Structural Biology: A Comparative Guide to N-METHYL-D3-FORM-D1-AMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Secondary Amide" Advantage

In the high-stakes arena of structural biology and metabolomics, solvent selection is rarely a passive choice—it is an experimental variable that dictates the fidelity of your data. While Dimethylformamide-d7 (DMF-d7) and Dimethyl Sulfoxide-d6 (DMSO-d6) are ubiquitous in NMR spectroscopy, they often fail to capture the subtle hydrogen-bonding networks critical to peptide folding.

N-Methyl-d3-form-d1-amide (NMF-d4) represents a specialized tier of deuterated solvents.[1] Unlike its tertiary counterpart (DMF), NMF is a secondary amide .[2] This structural distinction allows it to act as both a hydrogen bond donor and acceptor, effectively mimicking the electronic environment of the peptide backbone.

This guide moves beyond basic physical properties to explore how NMF-d4 functions as a mechanistic probe in metabolic tracing and a structural mimic in NMR spectroscopy.[3]

Technical Deep Dive: Chemical Identity & Mechanism

The Isotopic Architecture

NMF-d4 is the fully deuterated isotopologue of N-methylformamide.[1] Its utility stems from the strategic replacement of proteo-hydrogen with deuterium, silencing the solvent in proton NMR (


H-NMR) and introducing significant kinetic isotope effects (KIE) in metabolic reactions.[3]
  • Chemical Formula:

    
    
    
  • CAS Number: 110505-55-0 (d4 variant)

  • Key Feature: Existence of cis/trans isomers. In solution, NMF exists primarily in the trans conformation (approx. 90%), closely mimicking the trans-peptide bond found in proteins.

Mechanism of Action: The Kinetic Isotope Effect (KIE)

In metabolic studies, NMF-d4 is not just a passive tracer; it is a mechanistic probe.[3][4] The cleavage of the formyl C-H bond is the rate-determining step in NMF metabolism. By substituting this hydrogen with deuterium (C-D), the reaction rate significantly decreases due to the higher bond dissociation energy of C-D vs. C-H.

Experimental Data Point: Research indicates a primary KIE (


) of approximately 5.5  for the formation of urinary methylamine metabolites.[4] This high value confirms that C-H bond oxidation is the rate-limiting step, a crucial insight for drug metabolism and pharmacokinetics (DMPK) studies involving amide-containing drugs.

Comparative Performance Analysis

The following table contrasts NMF-d4 with its primary alternatives. Note that while DMSO-d6 is the standard for solubility, it lacks the biomimetic amide framework.

Table 1: Deuterated Solvent Performance Matrix
FeatureN-Methyl-d3-form-d1-amide (NMF-d4) N,N-Dimethylformamide-d7 (DMF-d7) DMSO-d6
Structure Type Secondary Amide (

)
Tertiary Amide (

)
Sulfoxide
H-Bond Capacity Donor & Acceptor Acceptor OnlyAcceptor Only
Peptide Mimicry High (Mimics backbone NH)Low (Lacks NH proton)Moderate (Polarity only)
Dielectric Const. ~182 (High Polarity)~37~47
Residual Peaks ~8.0 ppm (CHO), ~2.8 ppm (

)
8.03, 2.92, 2.75 ppm2.50 ppm
Primary Use Peptide conformational analysis, Metabolic KIE studiesGeneral organic synthesis, Polymer NMRGeneral solubility, Standard NMR
Cost High (Specialized)ModerateLow

Experimental Protocols

Protocol A: Synthesis of N-Methyl-d3-form-d1-amide

Context: Commercial availability can be sporadic. This protocol outlines the bench-scale synthesis via transamidation, adapted for high isotopic purity.

Reagents:

  • Methylamine-d3 (

    
    ) - generated in situ or as hydrochloride salt.
    
  • Methyl Formate-d (

    
    ) or Formic Acid-d (
    
    
    
    ).[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a dry-ice condenser and a dropping funnel. Flush with Argon.

  • Addition: Charge the flask with Methylamine-d3 (1.0 eq) in methanol-d4 (if solution) or generate gas in situ.

  • Reaction: Dropwise add Methyl Formate-d (1.1 eq) at -10°C. The reaction is exothermic.

  • Reflux: Allow to warm to room temperature, then reflux for 2-4 hours to drive the equilibrium.

  • Purification: Remove excess methanol/formate via rotary evaporation.

  • Distillation: Perform fractional distillation under reduced pressure. NMF-d4 has a high boiling point (~182°C at atm), so high vacuum is essential to prevent thermal degradation.

  • Validation: Verify isotopic purity via

    
    H-NMR in 
    
    
    
    . Look for the absence of the formyl proton singlet at ~8.0 ppm.
Protocol B: NMR Sample Preparation for Peptide Conformational Analysis

Context: Using NMF-d4 to determine intramolecular hydrogen bonding.

  • Solvent Check: Ensure NMF-d4 is stored over molecular sieves (3Å) to remove water, which exchanges with amide protons.

  • Dissolution: Dissolve peptide (2-5 mg) in 600 µL NMF-d4.

  • Equilibration: Allow the sample to equilibrate for 30 minutes. NMF has a slow cis/trans isomerization; rapid acquisition immediately after dissolution can lead to drifting baselines.

  • Acquisition: Acquire

    
    H-NMR spectra at variable temperatures (e.g., 298K, 308K, 318K).
    
  • Analysis: Plot the chemical shift of peptide amide protons vs. Temperature.

    • Interpretation: A small temperature coefficient (

      
       ppb/K) indicates the peptide proton is involved in an intramolecular H-bond (shielded from solvent). A large coefficient indicates exposure to the NMF solvent.
      

Visualizations

Diagram 1: Metabolic Fate & Kinetic Isotope Effect

This diagram illustrates the metabolic pathway where NMF-d4 serves as a probe. The "bottleneck" represents the rate-limiting C-H(D) bond cleavage.[4]

MetabolicPathway cluster_legend Mechanism NMF N-Methylformamide (NMF-d4) Inter Intermediate (N-Hydroxymethyl) NMF->Inter C-H Bond Oxidation (Rate Limiting Step) KIE ~ 5.5 Metabolites Urinary Metabolites (Methylamine + CO2) Inter->Metabolites Decomposition Note Deuteration at Formyl position slows oxidation significantly.

Caption: Metabolic pathway of NMF showing the rate-limiting oxidation step probed by the Kinetic Isotope Effect (KIE).

Diagram 2: NMR Solvent Selection Decision Tree

A logical guide for researchers deciding when to deploy the specialized NMF-d4 over standard solvents.

SolventSelection Start Select NMR Solvent for Peptide/Drug Solubility Is the sample water soluble? Start->Solubility D2O Use D2O Solubility->D2O Yes AmideStudy Is Amide-Amide H-Bonding critical? Solubility->AmideStudy No DMSO Use DMSO-d6 (Standard) AmideStudy->DMSO No (General) Mimicry Need Peptide Backbone Mimicry? AmideStudy->Mimicry Yes DMF Use DMF-d7 (Aprotic Acceptor) Mimicry->DMF No (Tertiary Amide) NMF Use NMF-d4 (Protic Donor/Acceptor) Mimicry->NMF Yes (Secondary Amide)

Caption: Decision matrix for selecting NMF-d4 based on solubility and structural mimicry requirements.

References

  • BenchChem. (2025).[3][5][6] An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide. Retrieved from

  • National Institutes of Health (NIH). (2005). Solvation properties of N-substituted cis and trans amides are not identical. PubMed. Retrieved from

  • Organic & Biomolecular Chemistry. (2011). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation. Royal Society of Chemistry. Retrieved from

  • BenchChem. (2025).[6] Unraveling Reaction Mechanisms with N-Methylform-D1-amide: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (2025). N-Methylformamide Product Specification and Safety Data Sheet. Retrieved from [7]

Sources

Optimizing NMR Data Quality: A Comparative Analysis of Deuterated Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In nuclear magnetic resonance (NMR) spectroscopy, the deuterated solvent is not merely a passive medium; it is an active component of the analytical system that dictates sensitivity, resolution, and chemical shift dispersion. While Deuterated Chloroform (


) remains the default choice for 70% of organic applications due to cost and volatility, it is often suboptimal for complex metabolomics, peptides, or heterogeneous mixtures.

This guide provides a technical comparative analysis of the most common deuterated solvents (


, 

,

,

, Acetone-

).[1] We evaluate them based on three critical performance metrics: Solubility Profile , Spectral Resolution (Viscosity/Linewidth correlations) , and Chemical Shift Interference .

Critical Performance Metrics: The Science of Selection

To select the correct solvent, one must understand the physical chemistry governing NMR relaxation and solvation.

Viscosity and Spectral Resolution

Mechanism: Spectral linewidth (


) is inversely proportional to the transverse relaxation time (

). According to the Bloembergen-Purcell-Pound (BPP) theory,

is governed by the rotational correlation time (

) of the molecule.

Where

is solvent viscosity,

is molecular volume, and

is temperature.

Insight: High-viscosity solvents like DMSO-


 slow down molecular tumbling, increasing 

and accelerating

relaxation. This results in broader peaks and reduced signal-to-noise (S/N) ratio compared to low-viscosity solvents like Acetone-

.
Comparative Data Table
SolventFormulaResidual Signal (

, ppm)
Water Signal (

, ppm)
Viscosity (

at 25°C, cP)
Freezing Point (°C)Primary Application
Chloroform-d

7.26 (s)~1.560.54-64Non-polar organics, lipids, steroids.
DMSO-d6

2.50 (quint)3.331.99 18.4Polar compounds, peptides, difficult salts.
Methanol-d4

3.31 (quint)4.870.54-98Polar organics, variable temp studies.
Deuterium Oxide

4.79 (HDO)*4.791.253.8Water-soluble metabolites, salts, proteins.
Acetone-d6

2.05 (quint)2.840.31 -94Aliphatic compounds, low-temp studies.
Benzene-d6

7.16 (s)0.400.605.5Aromatic resolution enhancement (ASIS effect).

*Note: The HDO peak in


 is temperature and pH-dependent.[2]

Deep Dive: Solvent-Specific Analysis

The Workhorse: Chloroform-d ( )[3][4]
  • Pros: Excellent solubility for small organic molecules; low viscosity yields sharp lines; high volatility allows easy sample recovery.

  • Cons: Acidic nature of

    
     (can form HCl over time) may degrade acid-sensitive compounds (e.g., enamines). The residual peak at 7.26 ppm often overlaps with critical aromatic signals.[2]
    
  • Expert Tip: For acid-sensitive samples, filter

    
     through basic alumina immediately before use to neutralize acidity.
    
The Universal Solvent: Dimethyl Sulfoxide-d6 ( )
  • Pros: Dissolves almost anything (polar/non-polar). Uniquely, it slows proton exchange , allowing observation of labile protons (OH, NH) which often disappear in

    
     or 
    
    
    
    .
  • Cons: Hygroscopic . It absorbs atmospheric water rapidly, creating a broad HDO peak at 3.33 ppm that obscures the mid-spectrum. High viscosity leads to broader lines.[3] High boiling point makes sample recovery difficult.[2][4]

  • Protocol Validation: To minimize water uptake, store DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     over 3Å or 4Å molecular sieves. Avoid 5Å sieves as they can generate dust that degrades shimming.
    
The Protic Options: Methanol-d4 ( ) & Heavy Water ( )
  • Mechanism: Both solvents contain exchangeable deuterons.

    
    
    This causes OH and NH signals to "disappear" from the proton spectrum, which simplifies the spectrum but removes structural information.
    
  • pH Correction in

    
    :  When measuring pH in 
    
    
    
    using a standard glass electrode, apply the correction:
    
    
    This is crucial for biological buffers where ionization state affects chemical shift.

Visualized Workflows

Decision Logic for Solvent Selection

This decision tree illustrates the logical flow for selecting a solvent based on analyte polarity and structural requirements.

SolventSelection Start Start: Analyte Properties Solubility Is the sample water soluble? Start->Solubility Ionic Is it Ionic/Salt? Solubility->Ionic Yes Labile Must observe OH/NH protons? Solubility->Labile No (Organic Soluble) D2O Select D2O (Consider pD correction) Ionic->D2O Yes DMSO Select DMSO-d6 (Dry over sieves) Ionic->DMSO No (Organic Polar) AromaticOverlap Aromatic region crowded? Labile->AromaticOverlap No Labile->DMSO Yes (Need to see OH/NH) CDCl3 Select CDCl3 (Standard) AromaticOverlap->CDCl3 No Benzene Select Benzene-d6 (ASIS Effect) AromaticOverlap->Benzene Yes (Shift Aromatics) MeOD Select Methanol-d4 Acetone Select Acetone-d6 (Sharp lines) CDCl3->Acetone If CDCl3 fails/overlaps

Figure 1: Decision matrix for selecting the optimal deuterated solvent based on solubility and spectral requirements.

Experimental Protocol: Sample Preparation

Standardization of sample preparation is the single most effective way to improve shimming speed and spectral reproducibility.

SamplePrep Weigh 1. Weigh Sample (5-20mg for 1H) Dissolve 2. Add Solvent (0.6 - 0.7 mL) Weigh->Dissolve Mix 3. Vortex/Sonicate Ensure homogeneity Dissolve->Mix Filter 4. Filtration (Glass wool/Cotton) Mix->Filter If cloudy Transfer 5. Transfer to NMR Tube Mix->Transfer If clear Filter->Transfer Cap 6. Cap & Label (Use marker, not tape) Transfer->Cap

Figure 2: Standardized workflow for NMR sample preparation to ensure homogeneity and prevent shimming artifacts.

Experimental Protocols & Best Practices

Protocol: Handling Hygroscopic Solvents (DMSO- , )

Water contamination is the most common cause of poor baseline correction and integration errors.

  • Storage: Store bottles in a desiccator. For DMSO-

    
    , add activated 3Å or 4Å molecular sieves directly to the stock bottle [1].
    
  • Transfer: Use a dry nitrogen flush if available.[5] If not, minimize open-cap time to <10 seconds.

  • Reference Check: In DMSO-

    
    , the water peak appears at ~3.33 ppm.[4] If this integral exceeds the solvent residual peak (2.50 ppm), the solvent is compromised for quantitative work.
    
Protocol: Chemical Shift Referencing

To ensure data integrity across different labs:

  • Internal Standard (Preferred): Add 0.03% Tetramethylsilane (TMS) for organic solvents. Set TMS to 0.00 ppm.

  • Residual Solvent Referencing (Standard): If TMS is absent, reference the spectrum to the residual protio-solvent peak (e.g.,

    
     at 7.26 ppm).
    
  • Aqueous Samples: TMS is insoluble in water. Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm [2].

References

  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[6] Retrieved from

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from

  • University of Minnesota NMR Lab. NMR Sample Preparation Guidelines. Retrieved from

Sources

A Technical Guide to Validating Quantitative Analysis with Isotopic Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative analysis, particularly within drug development and clinical research, the demand for the highest levels of accuracy and precision is non-negotiable. Stable isotope labeling, especially when coupled with mass spectrometry, has become the benchmark for the precise quantification of molecules in complex biological samples.[1] This guide offers an in-depth exploration of the principles, experimental workflows, and comparative performance of isotopic standards in validating quantitative analytical methods.

For researchers and scientists, understanding the nuances of these standards is crucial for generating robust, reproducible, and reliable data that can withstand regulatory scrutiny. This guide will delve into the core concepts of isotope dilution analysis, provide a comparative overview of different internal standards, and present detailed protocols for their implementation and validation.

The Foundational Principle: Isotope Dilution

The cornerstone of quantitative analysis using isotopic standards is Isotope Dilution Analysis (IDA), a technique of the highest metrological standing.[1] In IDA, a known quantity of an isotopically labeled version of the analyte, often referred to as the "heavy" internal standard, is introduced into a sample at the earliest possible stage of preparation.[1] This "spiked" standard is chemically identical to the endogenous, or "light," analyte.[1]

This chemical equivalence is paramount; it ensures that the internal standard behaves identically to the target analyte throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer.[2] Consequently, any sample loss or variability encountered during sample preparation will affect both the analyte and the internal standard to the same extent.[3] By measuring the ratio of the "light" analyte to the "heavy" internal standard, accurate quantification can be achieved, effectively correcting for these potential sources of error.[4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of Isotopically Labeled Internal Standard (IS) Extraction Extraction, Cleanup, Derivatization Final_Extract Final Processed Extract LC_Separation LC Separation MS_Detection Mass Spectrometry Detection Data_Acquisition Data Acquisition (Peak Areas of Analyte & IS) Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Calibration_Curve Compare Ratio to Calibration Curve Final_Concentration Determine Analyte Concentration

Choosing the Right Internal Standard: A Comparative Overview

The selection of an appropriate internal standard (IS) is a critical decision that directly influences the quality and reliability of bioanalytical data.[5] While several types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard".[6]

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) The analyte with one or more atoms replaced by a stable isotope (e.g., ¹³C, ¹⁵N, ²H).[5]- Chemically and physically almost identical to the analyte.[6]- Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.[5]- Recommended by regulatory bodies like the FDA.[7]- Can be expensive to synthesize.[8]- Potential for isotopic interference if not sufficiently labeled.[9]
Analog A molecule structurally similar to the analyte, but not isotopically labeled.[6]- More readily available and less expensive than SIL-ISs.- May exhibit different chromatographic behavior, extraction recovery, and ionization efficiency than the analyte.[10]- Less effective at correcting for matrix effects.[4]
External A standard that is analyzed separately from the sample.[3]- Simple to implement.- Does not account for variability in sample preparation or matrix effects.[3]- Generally not suitable for complex biological matrices.

Key Considerations for SIL-IS Selection:

  • Degree of Labeling: To minimize mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of 4-5 Da from the analyte.[4]

  • Isotope Choice: ¹³C and ¹⁵N labeled standards are often preferred over deuterium (²H) labeled standards as they are less likely to exhibit chromatographic shifts or undergo hydrogen-deuterium exchange.[4][8]

  • Isotopic Purity: The purity of the SIL-IS must be verified to avoid interference with the quantification of the native analyte.[11]

Experimental Protocol: Validating an LC-MS/MS Method Using a SIL-IS

This protocol outlines the key steps for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug in human plasma, following FDA guidelines.[7][12]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent.

  • From these stock solutions, prepare working solutions for spiking into the biological matrix to create calibration curve standards and quality control (QC) samples.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Add a constant concentration of the SIL-IS working solution to all calibration standards and QC samples.

3. Sample Preparation (e.g., Solid-Phase Extraction):

  • To a specific volume of plasma sample (e.g., 500 µL), add the SIL-IS.[13]

  • Precipitate proteins with a suitable agent (e.g., acetonitrile).

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.[13]

  • Wash the cartridge to remove interfering substances.[13]

  • Elute the analyte and SIL-IS with an appropriate solvent.[13]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[13]

4. LC-MS/MS Analysis:

  • Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.

  • Optimize mass spectrometry parameters (e.g., precursor and product ions, collision energy) for both the analyte and the SIL-IS.

  • Analyze the prepared calibration standards, QC samples, and unknown study samples.

5. Method Validation Parameters:

The following parameters must be assessed according to regulatory guidelines (e.g., ICH M10):[5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy and Precision: Determined by analyzing replicate QC samples on different days.[5] The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[6]

  • Calibration Curve: Assess the linearity, range, and goodness of fit (r²) of the calibration curve.[5]

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.[5]

  • Recovery: Determine the extraction efficiency of the analyte and the SIL-IS.[5]

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.[6]

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Validation Stock_Solutions Prepare Analyte & SIL-IS Stock Solutions Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Spiking Spike Blank Matrix to Create Calibration & QC Samples Working_Solutions->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Evaluation Evaluate Validation Parameters (Accuracy, Precision, etc.) LC_MS_Analysis->Data_Evaluation Method_Validation Method Validated Data_Evaluation->Method_Validation

Comparative Performance Data

The use of a SIL-IS significantly improves the accuracy and precision of quantitative bioanalytical methods. The following table presents a hypothetical but representative comparison of validation data for the quantification of a drug using a SIL-IS versus a structural analog IS.

Validation ParameterSIL-ISAnalog ISAcceptance Criteria (FDA)
Accuracy (% Bias)
Low QC+2.5%-8.7%±15%
Medium QC-1.8%+5.4%±15%
High QC+0.9%+12.1%±15%
Precision (%CV)
Low QC3.1%9.8%≤15%
Medium QC2.5%7.2%≤15%
High QC1.9%13.5%≤15%
Matrix Effect (%CV) 4.2%18.5%≤15%

As the data illustrates, the SIL-IS provides superior performance, with lower bias and higher precision, and effectively mitigates the variability introduced by matrix effects.

Advanced Applications: Quantitative Proteomics

Isotopic standards are also fundamental to quantitative proteomics, enabling the precise measurement of changes in protein abundance across different cellular states.[1] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids into proteins, creating an in-vivo internal standard for every protein.[14] This allows for the direct comparison of protein levels between different experimental conditions with high accuracy.[15][16]

Conclusion

The validation of quantitative analytical methods is a cornerstone of drug development and clinical research. The use of stable isotope-labeled internal standards, particularly in conjunction with mass spectrometry, provides an unparalleled level of accuracy and precision.[17] By effectively correcting for variability in sample preparation and matrix effects, SIL-ISs ensure the generation of high-quality, reliable data that meets stringent regulatory requirements.[5] While the initial investment in synthesizing or acquiring SIL-ISs may be higher than for other types of standards, the long-term benefits of robust and defensible data far outweigh the costs.

References

  • Fast and accurate absolute-quantification of proteins and antibodies using Isotope Dilution-Triple Quadrupole ICP-MS. Agilent. Available at: [Link]

  • Mass Spectrometry Standards for Reliable Analytical Results. IROA Technologies. Available at: [Link]

  • Isotope Dilution Strategies for Absolute Quantitative Proteomics. PubMed. Available at: [Link]

  • Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. Available at: [Link]

  • Isotope dilution mass spectrometry for absolute quantification in proteomics: Concepts and strategies. ResearchGate. Available at: [Link]

  • Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. ACS Publications. Available at: [Link]

  • Are You Using The Internal Standard Method In A Right Way?. WelchLab. Available at: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]

  • SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. The Company of Biologists. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • Design and Application of Super-SILAC for Proteome Quantification. Bio-protocol. Available at: [Link]

  • Quantitative Proteomics Using SILAC. PubMed. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • Experimental design of the SILAC-based quantitative proteomics/phosphoproteomics experiment. ResearchGate. Available at: [Link]

  • When Should an Internal Standard be Used?. LCGC International. Available at: [Link]

  • SILAC Quantitation. UT Southwestern Proteomics Core. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available at: [Link]

  • Principles & Applications of Stable Isotope Analysis. Vrije Universiteit Brussel. Available at: [Link]

  • Isotopic analysis. EBSCO. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Available at: [Link]

  • Practice and Principles of Isotopic Measurements in Organic Geochemistry. Division of Geological and Planetary Sciences. Available at: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

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Safety Operating Guide

N-METHYL-D3-FORM-D1-AMIDE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Management and Disposal of N-Methyl-d3-form-d1-amide Content Type: Operational Safety & Disposal Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary: Immediate Action Card

Compound N-METHYL-D3-FORM-D1-AMIDE
CAS No. 110505-55-0 (Labeled) / 123-39-7 (Unlabeled Parent)
Signal Word DANGER
Primary Hazards Reproductive Toxin (1B) , Acute Dermal Toxicity, Eye Irritation.
Disposal Class Non-Halogenated Organic Solvent (High Hazard).
Spill Response Evacuate immediate area. Do NOT use sawdust. Use Vermiculite/Sand.
PPE Butyl Rubber gloves (Best) or Double Nitrile (Splash only). Fume hood mandatory.

Chemical Profile & Hazard Identification

N-Methyl-d3-form-d1-amide is a deuterated isotopolog of N-Methylformamide (NMF), commonly used in NMR spectroscopy and metabolic tracking studies. While chemically similar to NMF, its high cost and specific isotopic application often lead to smaller containment volumes (ampoules), yet the toxicity profile remains identical to the parent compound.

Critical Hazard: Reproductive Toxicity Unlike common solvents (Acetone, Ethanol), this compound is a Category 1B Reproductive Toxin (H360D: May damage the unborn child). This necessitates stricter containment and disposal protocols than standard organic solvents to prevent "trace" exposure to laboratory personnel.

Physicochemical Comparison
PropertyN-Methylformamide (Parent)N-Methyl-d3-form-d1-amide
Molecular Weight 59.07 g/mol ~63.10 g/mol
Flash Point 98°C (Combustible)~98°C
Boiling Point 199°C198-199°C
Solubility Miscible in waterMiscible in water
RCRA Status Characteristic (Toxic/Ignitable)Characteristic (Toxic/Ignitable)

Pre-Disposal Protocol: Segregation & Storage

Proper segregation is the first line of defense against accidental exposure and chemical incompatibility.

  • Segregation:

    • DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) or Acid Chlorides. Violent reactions may occur.[1][2]

    • Waste Stream: Classify as Non-Halogenated Organic Solvent .

    • Best Practice: Due to its reproductive toxicity, segregate into a specific "Toxic Solvent" stream if your facility offers one, rather than bulking with general acetone/ethanol waste.

  • Labeling:

    • Waste containers must be labeled "Hazardous Waste" .

    • Explicitly list constituents: "N-Methyl-d3-form-d1-amide".

    • Add Hazard Tags: "Toxic" , "Reproductive Toxin" .

  • Ampoule Management:

    • Deuterated solvents often come in sealed glass ampoules. Once opened, the integrity is compromised.

    • Do not re-seal ampoules with parafilm for long-term storage; transfer remaining liquid to a screw-cap vial with a Teflon liner if future use is intended.

Disposal Workflows

Workflow A: Liquid Waste (Bulk or Residual)
  • Applicability: Expired stock, reaction mixtures, or NMR tube contents.

  • Protocol:

    • Place waste container in a fume hood.

    • Pour liquid into the Non-Halogenated Solvent carboy.

    • If the solution contains dissolved solids or other hazardous reagents, ensure the carboy is compatible.

    • Record volume and constituent name on the waste log.

Workflow B: Solid Waste & Empty Containers
  • Applicability: Empty ampoules, pipettes, contaminated gloves, and wipes.

  • The "Empty" Rule: While EPA regulations allow "RCRA Empty" containers to be trash-disposed after triple rinsing, best practice for Reprotox 1B compounds is to treat the container itself as hazardous waste.

  • Protocol:

    • Glass Ampoules/Vials: Place directly into a Sharps/Glass Hazardous Waste bucket (usually yellow or red rigid containers). Do not throw in broken glass boxes meant for non-hazardous glass.

    • Soft Waste (Gloves/Wipes): Double-bag in clear polyethylene bags. Label as "Toxic Debris" and dispose of via EHS solid hazardous waste stream.

Workflow C: Spill Cleanup
  • Prohibited Materials: Do not use sawdust or paper towels (combustible/rapid evaporation).

  • Absorbent: Use Vermiculite , Sand , or Activated Charcoal pads.

SpillResponse start Spill Detected assess Assess Volume & Location (Is it safe?) start->assess evac Evacuate & Call EHS (Large Spill / No PPE) assess->evac >100mL or Unsafe ppe Don PPE: Butyl Gloves, Goggles, Lab Coat assess->ppe <100mL & Safe absorb Absorb with Vermiculite/Sand (NO SAWDUST) ppe->absorb collect Collect Debris into Sealed HazWaste Container absorb->collect clean Double Wash Area (Soap & Water) collect->clean disposal Label as 'Toxic Debris' Request Pickup clean->disposal

Figure 1: Immediate Spill Response Decision Tree.

Waste Stream Decision Logic

Use this logic flow to determine the final destination of your used reagents.

WasteLogic Input N-Methyl-d3-form-d1-amide Waste Material StateCheck Physical State? Input->StateCheck Liquid Liquid Phase StateCheck->Liquid Solid Solid/Container StateCheck->Solid MixCheck Mixed with Halogens? (e.g. Chloroform) Liquid->MixCheck ContainerType Item Type? Solid->ContainerType HaloStream Halogenated Waste Stream (Incineration) MixCheck->HaloStream Yes NonHaloStream Non-Halogenated Stream (Fuel Blending/Incineration) MixCheck->NonHaloStream No Sharps Rigid Container (Glass/Sharps) ContainerType->Sharps Ampoules/Vials Debris Soft Debris (Gloves/Wipes) ContainerType->Debris Wipes/PPE

Figure 2: Waste Stream Classification Logic.

Regulatory & Safety Compliance

PPE Selection (Crucial)

N-Methylformamide permeates standard nitrile gloves relatively quickly.

  • Primary Choice: Butyl Rubber (Breakthrough time > 480 min).

  • Secondary Choice (Splash Only): Double-layered Nitrile (Change immediately upon contamination).

  • Respiratory: If working outside a fume hood (not recommended), a respirator with Organic Vapor (OV) cartridges is required.

Regulatory Codes
  • RCRA (USA): Not specifically U-listed. Regulated as characteristic hazardous waste (Ignitability D001 if FP<60°C, though NMF is ~98°C, so primarily regulated for Toxicity/State-specific lists).

  • Disposal Method: High-temperature incineration is the required method for destruction of amide solvents to prevent formation of toxic byproducts.

References

  • LGC Standards. (2025). N-Methyl-d3-form-d1-amide Product Information & CAS Data. Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: N-Methylformamide (Parent Compound). Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Management: Solvents in the Workplace. Retrieved from

  • PubChem. (2025). N-Methylformamide Compound Summary (CID 8027). National Library of Medicine. Retrieved from

  • Clearsynth. (2025). Material Safety Data Sheet: N-Methylform-d1-amide. Retrieved from

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Personal protective equipment for handling N-METHYL-D3-FORM-D1-AMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Operational Guide for Handling N-METHYL-D3-FORM-D1-AMIDE

Executive Summary

N-METHYL-D3-FORM-D1-AMIDE (N-Methylformamide-d4) is a fully deuterated isotopic standard and solvent heavily utilized in NMR spectroscopy and mechanistic drug development studies. While its chemical reactivity mirrors that of unlabeled N-methylformamide (NMF), its safety profile demands rigorous logistical planning. NMF is a potent teratogen (Reprotox 1B) and exhibits exceptionally rapid dermal absorption. This guide provides self-validating protocols to ensure absolute personnel safety while simultaneously preserving the isotopic integrity of the reagent.

Causality-Driven Risk Assessment

Before selecting Personal Protective Equipment (PPE), operators must understand the mechanistic hazards of N-Methylformamide-d4 to ensure protocols are logically sound:

  • Dermal Permeation & Systemic Toxicity: Like its dialkylated cousin (DMF), NMF is an aggressive solvent that rapidly penetrates the stratum corneum. Once absorbed, it is metabolized via cytochrome P450 into N-(hydroxymethyl)-N-methylformamide, a reactive intermediate linked to hepatotoxicity and severe developmental harm ()[1].

  • The "Trojan Horse" Effect: Due to its exceptional solvent properties, NMF can act as a carrier, dragging other dissolved toxic or biologically active compounds through the skin barrier. If a chemical breakthrough occurs while wearing improper gloves, the substance becomes trapped against the skin, leading to a exponentially higher rate of permeability than with uncovered skin ()[2].

  • Isotopic Degradation: From an operational standpoint, the amide deuterium (N-D) is highly labile. Exposure to atmospheric moisture leads to rapid H/D exchange, destroying the isotopic purity of the reagent. Therefore, handling protocols must be designed as closed systems.

Mandatory PPE Matrix

Standard laboratory nitrile gloves are dangerously inadequate for handling formamides. Quantitative permeation studies demonstrate that formamides can break through thin nitrile or polyvinylchloride within a mere 5 to 22 minutes ()[1].

PPE CategoryRequired EquipmentScientific Justification & Causality
Hand Protection Butyl Rubber Gloves (12-15 mil)Butyl rubber provides a breakthrough time of >480 minutes against formamides ()[1]. If fine dexterity is required, wear a thin nitrile glove under a butyl glove, and immediately doff the outer glove if splashed.
Eye/Face Protection Chemical Splash Goggles + Face Shield NMF vapors and splashes cause conjunctival redness. A face shield prevents droplet inhalation and facial dermal contact during pressurized syringe transfers ()[3].
Body Protection Tychem® (BR, CSM, or TK) Apron / Suit Standard cotton lab coats absorb liquids, holding the chemical against the skin and increasing the rate of dermal absorption. Impermeable aprons prevent this "trapping" effect ()[3].
Respiratory Fume Hood / NIOSH-Approved Respirator Must be handled in a certified chemical fume hood. If a hood is unavailable or during a spill, a full-face respirator with organic vapor cartridges is mandatory ()[3].

Operational Protocol: Step-by-Step Handling & Workflow

To maintain the integrity of the deuterium label and protect the operator, N-METHYL-D3-FORM-D1-AMIDE must be handled using Schlenk line techniques or inside an inert glovebox.

Step 1: Environmental Preparation Ensure the chemical fume hood is clear of clutter to maintain laminar airflow. Purge the receiving reaction vessel with inert gas (Argon or dry Nitrogen) for at least 15 minutes to eliminate atmospheric moisture.

Step 2: PPE Donning Inspect butyl rubber gloves for pinholes using an inflation test. Don the impermeable apron, chemical goggles, and face shield.

Step 3: Closed-System Dispensing Do not pour the solvent openly. Use a gas-tight glass syringe equipped with a stainless-steel needle. Flush the syringe with Argon three times prior to drawing the N-METHYL-D3-FORM-D1-AMIDE. This prevents the introduction of ambient


 which causes rapid H/D exchange at the amide position.

Step 4: Decontamination After transfer, immediately rinse the syringe with a compatible secondary solvent (e.g., acetone or methanol) into a designated hazardous waste container to prevent residual NMF-d4 from vaporizing into the workspace.

OperationalWorkflow Prep Step 1: Purge Fume Hood & Establish Ar/N2 Atmosphere PPE Step 2: Don Butyl Rubber Gloves & Impermeable Apron Prep->PPE Syringe Step 3: Argon-Flush Syringe (Prevents H/D Exchange) PPE->Syringe Transfer Step 4: Closed-System Transfer of NMF-d4 Syringe->Transfer Decon Step 5: Immediate Syringe Rinse & PPE Doffing Transfer->Decon

Operational workflow for handling N-METHYL-D3-FORM-D1-AMIDE to ensure safety and isotopic purity.

Emergency Response & Spill Clean-Up

In the event of a spill, the primary objective is preventing inhalation and dermal contact.

  • Skin Contact: Immediately remove contaminated clothing. Do not wait. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because NMF is rapidly absorbed, medical evaluation is required even if no immediate irritation is felt ()[4].

  • Spill Containment: Evacuate non-essential personnel. Wearing full PPE (including butyl gloves and respirator), cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or universal binder) ()[5]. Never use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container ()[6].

Waste Disposal Plan

N-METHYL-D3-FORM-D1-AMIDE must never be disposed of down the drain. It is highly mobile in aqueous environments and poses a severe threat to aquatic ecosystems and water treatment facilities ()[7].

  • Segregation: Keep NMF waste strictly segregated from strong oxidizing agents, acid chlorides, and alkali metals, which can trigger violent exothermic reactions ()[4].

  • Labeling: Waste containers must be explicitly labeled: "Hazardous Waste: Contains N-Methylformamide-d4. Reprotox 1B. Combustible Liquid."

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company for high-temperature incineration ()[5].

WasteDisposal Spill NMF-d4 Waste Generated Absorb Absorb with Inert Material (Sand/Diatomite) Spill->Absorb Segregate Segregate from Oxidizers & Acid Chlorides Absorb->Segregate Label Label: Reprotox 1B & Combustible Segregate->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Step-by-step logical sequence for the safe containment and disposal of NMF-d4 waste.

References

  • World Health Organization. "Environmental Health Criteria 114: Dimethylformamide." WHO IRIS. [Link]

  • Occupational Safety and Health Administration. "OSHA Technical Manual (OTM) - Section II: Chapter 2." OSHA. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: N,N-Dimethylformamide." NJ.gov. [Link]

  • Carl Roth. "Safety Data Sheet: N,N-Dimethylformamide." Carl Roth. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.